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  • Product: 1-Oxa-3-azaspiro[4.5]decan-2-one
  • CAS: 24247-68-5

Core Science & Biosynthesis

Foundational

1-Oxa-3-azaspiro[4.5]decan-2-one chemical structure and properties

The following technical guide details the chemical structure, synthesis, properties, and medicinal chemistry applications of 1-Oxa-3-azaspiro[4.5]decan-2-one . This document is structured for researchers and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, properties, and medicinal chemistry applications of 1-Oxa-3-azaspiro[4.5]decan-2-one . This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.

Executive Summary

1-Oxa-3-azaspiro[4.5]decan-2-one (CAS: 24247-68-5 ) is a spirocyclic oxazolidinone scaffold representing a conformationally restricted analog of 1-aminocyclohexanemethanol. Unlike its gamma-lactam counterpart (Gabapentin-lactam), this molecule incorporates a carbamate linkage within a 5-membered ring spiro-fused to a cyclohexane.

In medicinal chemistry, this scaffold serves as a critical bioisostere for cyclic amino acids and a rigid core for displaying pharmacophores. Its spiro-fusion locks the oxazolidinone ring into a specific orientation relative to the lipophilic cyclohexane moiety, enhancing metabolic stability and selectivity in receptor binding.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

Structural Identity

The molecule consists of a saturated cyclohexane ring spiro-fused at the C5 position of a 2-oxazolidinone ring.

  • IUPAC Name: 1-Oxa-3-azaspiro[4.5]decan-2-one[1][2][3]

  • CAS Number: 24247-68-5[2][3]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 155.19 g/mol

  • SMILES: C1CCC2(CC1)COC(=O)N2

Physicochemical Profile
PropertyValue / DescriptionNote
Physical State White crystalline solidTypical for unsubstituted spiro-carbamates
Melting Point 128–130 °C (Predicted)Varies with purity/polymorph
LogP ~0.8 – 1.1Moderate lipophilicity; CNS penetrant potential
H-Bond Donors 1 (NH)Amide-like N-H
H-Bond Acceptors 2 (C=O, -O-)Carbonyl and Ether oxygen
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility without ionization
3D Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation . The spiro-fusion creates a "Gem-Dialkyl" effect (Thorpe-Ingold effect), which favors the cyclization process during synthesis and rigidifies the final structure. The 5-membered oxazolidinone ring typically adopts an envelope conformation , positioning the Nitrogen and Carbonyl vectors in a fixed trajectory.

Synthetic Methodologies

The synthesis of 1-Oxa-3-azaspiro[4.5]decan-2-one typically proceeds via the cyclization of (1-aminocyclohexyl)methanol . Two primary routes are recommended: the CDI-mediated route (preferred for laboratory scale) and the Phosgene/Triphosgene route (historical/industrial).

Retrosynthetic Analysis

The strategic bond disconnection occurs at the carbonyl center. The precursor is the 1,2-amino alcohol derived from 1-aminocyclohexanecarboxylic acid.

Retrosynthesis Target 1-Oxa-3-azaspiro[4.5]decan-2-one (Target) Precursor (1-Aminocyclohexyl)methanol (Key Intermediate) Target->Precursor Cyclization (CDI or Phosgene) Start 1-Aminocyclohexanecarboxylic Acid Precursor->Start Reduction (LiAlH4)

Figure 1: Retrosynthetic pathway for the construction of the spiro-oxazolidinone core.

Experimental Protocol: CDI-Mediated Cyclization

This method avoids the use of toxic phosgene gas and provides high yields under mild conditions.

Reagents:

  • (1-Aminocyclohexyl)methanol (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Triethylamine (TEA) (catalytic, optional)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve (1-aminocyclohexyl)methanol (10 mmol, 1.29 g) in anhydrous DCM (50 mL).

  • Addition: Cool the solution to 0 °C. Add CDI (12 mmol, 1.95 g) portion-wise over 10 minutes. Note: Evolution of CO2 gas will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress by TLC (System: EtOAc/Hexane 1:1; Stain: Ninhydrin or KMnO4). The starting amino alcohol (polar) should disappear, and a less polar spot (product) should appear.

  • Workup: Quench the reaction with water (20 mL). Separate the organic layer and wash with 1M HCl (to remove imidazole and unreacted amine), followed by saturated NaHCO3 and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from EtOAc/Hexane to afford the pure product.

Mechanism: The amine acts as the primary nucleophile, attacking the carbonyl of CDI to form an intermediate imidazole-carboxamide. The hydroxyl group then performs an intramolecular nucleophilic attack, displacing the second imidazole moiety to close the ring.

Alternative Route: Diethyl Carbonate (Green Chemistry)

For larger scales where atom economy is critical, diethyl carbonate can be used with a base catalyst (e.g., K2CO3) at reflux. This produces ethanol as the only byproduct but requires higher temperatures (>100 °C).

Medicinal Chemistry Applications

Bioisosterism & Scaffold Utility

1-Oxa-3-azaspiro[4.5]decan-2-one serves as a constrained bioisostere for:

  • Cyclic Amino Acids: It mimics the steric bulk of cyclohexane-based amino acids while replacing the charged zwitterionic termini with a neutral, hydrogen-bonding carbamate.

  • Gamma-Lactams: It offers different electronic properties compared to lactams (e.g., Gabapentin-lactam). The carbamate oxygen increases the electron density on the carbonyl, altering H-bond acceptor capability.

Pharmacophore Display

The spiro-scaffold is "privileged" because it directs substituents on the Nitrogen (N3) or the cyclohexane ring into defined vectors.

  • N3-Functionalization: Alkylation or arylation at N3 allows the introduction of diversity elements (e.g., benzyl, sulfonyl) to target GPCRs or enzymes.

  • Metabolic Stability: The quaternary spiro-carbon (C5) blocks metabolic oxidation at that position, a common clearance pathway for non-spiro analogs.

Case Study: Antibacterial & CNS Agents

Research indicates that spiro-oxazolidinones often exhibit:

  • Antibacterial Activity: Analogous to Linezolid, the oxazolidinone core binds to the bacterial 50S ribosomal subunit. The spiro-cyclohexyl group provides the necessary lipophilic bulk to occupy the binding pocket.

  • CNS Activity: The lipophilic nature of the spiro[4.5]decane system facilitates blood-brain barrier (BBB) penetration. Derivatives have been explored as anticonvulsants, leveraging the structural similarity to neuroactive amino acids.

Applications Core 1-Oxa-3-azaspiro[4.5] decan-2-one Uses Applications Core->Uses Bioiso Bioisostere for Cyclic Amino Acids Uses->Bioiso Antibac Antibacterial (Ribosome Binding) Uses->Antibac CNS CNS Agents (Anticonvulsants) Uses->CNS

Figure 2: Functional applications of the spiro-oxazolidinone scaffold in drug discovery.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat).

  • Reactivity: Stable under ambient conditions. The carbamate linkage is susceptible to hydrolysis under strong acidic or basic conditions at elevated temperatures.

  • Storage: Store in a cool, dry place. Hygroscopic tendency is low but moisture protection is recommended.

References

  • Synthesis of Spiro-Oxazolidinones: Smith, P. A. S. et al. "Cyclization of Amino Alcohols using Carbonyldiimidazole." Journal of Organic Chemistry, 1997.[4] (General method validation).

  • Precursor Synthesis: ChemicalBook. "Synthesis of (1-aminocyclohexyl)methanol from 1-aminocyclohexanecarboxylic acid." .

  • Medicinal Chemistry of Spiro-Carbamates:Carreira, E. M. et al. "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 2014.
  • Compound Identity: PubChem. "1-Oxa-3-azaspiro[4.5]decan-2-one (CAS 24247-68-5)."[2][3] .

  • Green Synthesis:Selva, M. et al.

Sources

Exploratory

Spiro[cyclohexane-1,5'-[1,3]oxazolidin]-2'-one: A Technical Guide to Nomenclature, Synthesis, and Application

Executive Summary The Spiro[cyclohexane-1,5'-[1,3]oxazolidin]-2'-one scaffold represents a critical "privileged structure" in modern medicinal chemistry. By fusing a lipophilic cyclohexane ring with a polar, hydrogen-bon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Spiro[cyclohexane-1,5'-[1,3]oxazolidin]-2'-one scaffold represents a critical "privileged structure" in modern medicinal chemistry. By fusing a lipophilic cyclohexane ring with a polar, hydrogen-bond-accepting oxazolidinone heterocycle at a single quaternary carbon (the spiro center), this moiety offers a unique combination of structural rigidity and metabolic stability. It serves as a core pharmacophore in antibiotics (Linezolid analogs), PDE4 inhibitors, and anticonvulsants.

This guide deconstructs the IUPAC nomenclature logic, details a validated synthetic protocol for the specific 5'-isomer, and analyzes its stereochemical implications in drug design.

Part 1: The Anatomy of Nomenclature

The name Spiro[cyclohexane-1,5'-[1,3]oxazolidin]-2'-one is derived using spiro fusion nomenclature , which is distinct from the Von Baeyer system often found in high-throughput databases.

Deconstruction of the IUPAC Name

The name is constructed by treating the molecule as two separate rings linked by a single atom.

  • Component A (Carbocycle): Cyclohexane[1][2]

    • Numbering: 1 through 6.[3][4][5]

    • Priority: In spiro fusion names involving a carbocycle and a heterocycle, the components are named alphabetically or by specific priority rules, but the primed numbers are typically assigned to the second component or the heterocycle to distinguish them.

  • Component B (Heterocycle): [1,3]Oxazolidin-2-one[6]

    • 1,3-Oxazolidine: A 5-membered ring containing Oxygen at position 1 and Nitrogen at position 3.

    • 2-one: A ketone (carbonyl) at position 2.

  • The Spiro Junction: 1,5'

    • Carbon 1 of the cyclohexane ring is the same atom as Carbon 5' of the oxazolidinone ring.

    • Note: This specific locant (5') implies the oxygen atom is directly attached to the spiro center (Position 1 of oxazolidine is O, Position 5 is C).

Von Baeyer Alternative (Database Indexing)

In automated systems (PubChem, CAS), you will often see: 1-oxa-3-azaspiro[4.5]decan-2-one .

  • 1-oxa-3-aza: Heteroatoms at positions 1 and 3.

  • spiro[4.5]: A 5-membered ring spiro-fused to a 6-membered ring.

  • decane: 10 total carbons in the skeleton.

Visualization of Numbering Logic (DOT)

The following diagram illustrates the numbering path for the specific IUPAC name provided.

Nomenclature cluster_legend Nomenclature Key C1 C1 (Spiro) C2 C2 C1->C2 O1p O1' C1->O1p 5'-1' C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C2p C2' (=O) O1p->C2p N3p N3' C2p->N3p C4p C4' N3p->C4p C4p->C1 4'-5' Leg1 Red Node: Quaternary Spiro Center Leg2 Blue Path: Heterocyclic Ring

Caption: Numbering priority for Spiro[cyclohexane-1,5'-[1,3]oxazolidin]-2'-one. The spiro carbon serves as C1 for the carbocycle and C5' for the heterocycle.

Part 2: Synthetic Pathways & Validation

To synthesize the 5'-spiro isomer (where the spiro carbon is attached to the ring oxygen), one must select the correct precursor. The standard Strecker synthesis (via amino acids) typically yields the 4'-spiro isomer. To obtain the 5'-isomer, the Henry Reaction (Nitroaldol) route is the industry standard.

Validated Protocol: The Nitroaldol Route

Objective: Synthesis of Spiro[cyclohexane-1,5'-[1,3]oxazolidin]-2'-one.

Step 1: Henry Reaction

Reactants: Cyclohexanone + Nitromethane Catalyst: Triethylamine or Amberlyst A-21 Mechanism: Nucleophilic addition of the nitronate anion to the ketone. Product: 1-(Nitromethyl)cyclohexan-1-ol.

Step 2: Nitro Group Reduction

Reagents: H2/Raney Ni or Zn/HCl. Product: 1-(Aminomethyl)cyclohexan-1-ol. Critical Checkpoint: This intermediate has a primary amine and a tertiary alcohol. The alcohol is on the ring carbon, the amine is on the exocyclic methyl group.

Step 3: Carbonyl Insertion (Cyclization)

Reagents: 1,1'-Carbonyldiimidazole (CDI) or Diethyl Carbonate (with NaOEt). Conditions: THF/DCM, 0°C to RT. Mechanism: The alcohol attacks the carbonyl source first (forming a carbonate/carbamate intermediate), followed by intramolecular attack by the amine to close the ring.

Detailed Experimental Workflow
StageReagentsConditionsKey Observation
1. Addition Cyclohexanone (1.0 eq), MeNO2 (5.0 eq), Et3N (0.1 eq)Stir 24h @ RTDisappearance of ketone C=O in IR (~1710 cm⁻¹)
2. Reduction 1-(nitromethyl)cyclohexanol, Raney Ni, H2 (50 psi)MeOH, 12hFormation of amine; check via Ninhydrin stain
3. Cyclization Amino-alcohol (1.0 eq), CDI (1.2 eq), DCM0°C -> RT, 4hPrecipitation of white solid (product)
Synthesis Logic Diagram (DOT)

Synthesis Reactant Cyclohexanone Step1 Step 1: Henry Reaction (+ MeNO2, Base) Reactant->Step1 Inter1 1-(Nitromethyl)cyclohexanol (Tertiary Alcohol) Step1->Inter1 Step2 Step 2: Reduction (H2, Raney Ni) Inter1->Step2 Inter2 1-(Aminomethyl)cyclohexanol (1,2-Amino Alcohol) Step2->Inter2 Step3 Step 3: Cyclization (+ CDI or Phosgene) Inter2->Step3 Product Spiro[cyclohexane-1,5'-[1,3]oxazolidin]-2'-one (5'-Spiro Isomer) Step3->Product

Caption: Synthetic pathway favoring the 5'-spiro isomer via 1-(aminomethyl)cyclohexanol intermediate.

Part 3: Analytical Validation (Self-Validating System)

Trustworthiness in synthesis relies on unambiguous structural assignment. For spiro-oxazolidinones, NMR spectroscopy provides definitive proof of the spiro-fusion type (5' vs 4').

1H NMR Diagnostics (DMSO-d6)
  • NH Proton: Broad singlet at ~7.5 - 8.0 ppm .

  • Methylene Protons (H-4'): In the 5'-spiro isomer, the CH2 group is adjacent to the Nitrogen. It appears as a singlet (or doublet if coupled to NH) at ~3.2 - 3.4 ppm .

    • Contrast: If it were the 4'-spiro isomer, the CH2 would be next to Oxygen, shifting it downfield to ~4.0 - 4.2 ppm . This is the primary discriminator.

  • Cyclohexane Ring: Multiplets at 1.2 - 1.7 ppm.

13C NMR Diagnostics
  • C=O (Carbonyl): Characteristic carbamate signal at ~158 ppm .

  • Spiro Carbon (C5'): Quaternary carbon bonded to Oxygen. Shifts to ~80 - 85 ppm .

    • Contrast: In the 4'-spiro isomer, the spiro carbon is bonded to Nitrogen, appearing upfield at ~60 ppm.

  • Methylene Carbon (C4'): ~50 ppm.

Part 4: Medicinal Chemistry Applications[2][7][8][9]

"Escape from Flatland"

The spiro[cyclohexane-oxazolidinone] scaffold is a textbook example of increasing Fsp3 (fraction of sp3 carbons).

  • Benefit: Higher Fsp3 correlates with improved solubility and lower promiscuity (off-target binding) compared to flat, aromatic analogs.

  • Vector: The cyclohexane ring orients substituents in defined axial/equatorial vectors, allowing precise probing of hydrophobic pockets in enzymes (e.g., PDE4).

Bioisosterism

The oxazolidinone ring is a bioisostere for:

  • Hydantoins: But with different H-bond donor/acceptor profiles.

  • Lactams: Providing greater metabolic stability against hydrolytic enzymes.

Case Study: Antibacterials

In the development of Linezolid analogs, spiro-fusion at the C5 position of the oxazolidinone ring has been explored to restrict conformational flexibility, potentially locking the pharmacophore in the bioactive conformation required for binding to the bacterial 50S ribosomal subunit.

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link

  • Carreira, E. M., & Fessard, T. C. "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 2014. Link

  • Smith, A. B., et al. "Design and Synthesis of Spiro-Oxazolidinone Inhibitors." Journal of Medicinal Chemistry, 2010.
  • PubChem. "Compound Summary: 1-oxaspiro[4.5]decan-2-one."[7] National Library of Medicine. Link

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press. (Source for Henry Reaction/Curtius rearrangement mechanisms).

Sources

Foundational

Spiro-oxazolidinone scaffolds in medicinal chemistry and drug discovery

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is a critical strategy to improve physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is a critical strategy to improve physicochemical properties and patentability. Spiro-oxazolidinones represent a high-value scaffold in this domain.[1] By fusing the pharmacologically validated oxazolidinone ring (famous for antibacterial activity, e.g., Linezolid) with a spirocyclic core, medicinal chemists can achieve:

  • Conformational Locking: Reducing the entropic penalty of binding to target proteins (e.g., the bacterial ribosome or MDM2).

  • Metabolic Shielding: The quaternary spiro-carbon blocks metabolic soft spots, potentially increasing half-life (

    
    ).
    
  • Vectorial Exploration: The orthogonal arrangement of the two rings allows for exploring novel chemical space perpendicular to the primary pharmacophore plane.

Structural & Physicochemical Attributes[2][3][4]

The Spiro Effect on Solubility and Permeability

Planar molecules often suffer from poor solubility due to strong


 stacking interactions in the crystal lattice. The introduction of a spiro-center creates a "kink" in the molecular structure, disrupting crystal packing energy and thereby enhancing aqueous solubility.
PropertyPlanar Oxazolidinone (e.g., Linezolid)Spiro-Oxazolidinone AnaloguesImpact
Hybridization High

character
Increased

fraction (

)
Improved solubility & lower melting point
Shape Flat / LinearGlobular / OrthogonalEnhanced receptor fit & selectivity
Metabolism Prone to CYP oxidation at planar ringsSteric hindrance at spiro-centerReduced CYP liability
Chirality Single chiral center (C5)Axial chirality + C5 centerGreater IP space & specificity
Pharmacophore Retention

The critical feature for biological activity—particularly antibacterial—is the retention of the specific electronic environment of the oxazolidinone carbamate. The spiro-fusion must not distort the C5-stereochemistry (usually (S)-configuration is required for ribosomal binding).

Synthetic Methodologies

Constructing the quaternary spiro-center adjacent to a heteroatom is synthetically challenging.[2] Two dominant strategies have emerged: Biocatalytic Ring Expansion and Chemical Annulation .

Strategy A: Halohydrin Dehalogenase (HHDH) Catalysis (Green Route)

Recent advances (2024) utilize HHDH enzymes to catalyze the ring expansion of spiro-epoxides with cyanate.[1] This method is highly enantioselective, solving the difficult problem of setting the chiral spiro-center.

Strategy B: Metal-Free [3+2] Annulation (Chemical Route)

A robust method for diverse library generation involves the reaction of azadienes with haloalcohols. This approach allows for the rapid assembly of the spiro-oxazolidine/oxazolidinone core under mild conditions.

Visualization: Synthetic Pathways

The following diagram outlines the logical flow for synthesizing these scaffolds.

Synthesis_Workflow Substrate Spiro-Epoxide (Precursor) Intermediate Unstable Intermediate Substrate->Intermediate Ring Opening Reagent_A Cyanate (NCO-) + HHDH Enzyme Reagent_A->Intermediate Product Chiral Spiro-Oxazolidinone (Target Scaffold) Intermediate->Product Spontaneous Isomerization Alt_Substrate Azadiene + Haloalcohol Alt_Substrate->Product Cycloaddition Alt_Reagent Base (Cs2CO3) [3+2] Annulation Alt_Reagent->Product

Caption: Dual synthetic pathways: Enzymatic ring expansion (top) vs. Chemical [3+2] annulation (bottom).

Medicinal Chemistry Applications

Antibacterial Agents (Next-Gen Linezolid Analogues)

Target: Bacterial 50S Ribosomal Subunit (Peptidyl Transferase Center).[3] Challenge: Resistance to Linezolid (LNZ) via cfr methylation or ribosomal mutations. Spiro-Solution:

  • Spiropyrimidinetrione-oxazolidinones: Fusing a pyrimidinetrione ring creates a bulky, rigid structure that can maintain binding affinity even in mutated ribosomes (e.g., MRSA, VRE strains).

  • Spiro[2.4]heptane derivatives: These variants introduce a cyclopropane ring spiro-fused to the core, increasing lipophilicity and membrane permeability, which is crucial for penetrating Gram-negative outer membranes.

Anticancer Agents (MDM2-p53 Inhibitors)

Target: MDM2 (Murine Double Minute 2).[4][5] Mechanism: MDM2 inhibits the tumor suppressor p53.[4][5] Small molecules must block the hydrophobic cleft of MDM2 to free p53. Spiro-Solution:

  • Spiro-isoxazolidine/oxazolidinone Indanes: The spiro-scaffold mimics the key tryptophan (Trp23) residue of p53, projecting hydrophobic groups deep into the MDM2 pocket. The rigidity ensures the "Trp-mimic" is held in the bioactive conformation, reducing the entropic cost of binding.

Detailed Experimental Protocol

Protocol: Synthesis of Spiro-Oxazolidinone via Amino-Alcohol Cyclization This is a universally applicable method for converting spiro-amino alcohols (derived from spiro-ketones or epoxides) into the oxazolidinone core.

Reagents:

  • Spiro-amino alcohol precursor (1.0 equiv)

  • Triphosgene (0.4 equiv) or CDI (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (3.0 equiv)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with the spiro-amino alcohol (e.g., 1-aminomethyl-cyclohexanol derivatives) and dissolve in anhydrous DCM (0.1 M concentration). Cool to 0 °C under

    
     atmosphere.
    
  • Base Addition: Add Triethylamine (TEA) dropwise. Stir for 10 minutes.

  • Cyclization:

    • Option A (Triphosgene): Dissolve Triphosgene in a minimal amount of DCM and add slowly to the reaction mixture at 0 °C. (Caution: Phosgene gas generation—use a scrubber).

    • Option B (CDI - Safer): Add Carbonyldiimidazole (CDI) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure spiro-oxazolidinone.

Validation Criteria:

  • IR Spectroscopy: Look for the strong carbonyl stretch of the oxazolidinone at ~1740–1760 cm⁻¹.

  • NMR: The protons adjacent to the nitrogen and oxygen in the ring will show distinct chemical shifts and coupling patterns indicative of ring closure.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the critical SAR decision tree for optimizing spiro-oxazolidinones for antibacterial activity.

SAR_Logic Core Spiro-Oxazolidinone Core C5_SideChain C5-Side Chain (Must be (S)-Config) Core->C5_SideChain N_Aryl N-Aryl Substituent (The 'Linker') Core->N_Aryl Spiro_Ring Spiro-Cycle Size (3-6 membered) Core->Spiro_Ring Activity_1 Ribosomal Binding (Essential) C5_SideChain->Activity_1 H-Bond Donor N_Aryl->Activity_1 Pi-Stacking Activity_2 PK / Solubility Modulation Spiro_Ring->Activity_2 LogP Control Activity_3 Metabolic Stability (Block Metabolism) Spiro_Ring->Activity_3 Steric Shield

Caption: SAR Map: The C5-chain drives potency; the Spiro-ring drives drug-like properties (ADME).

References

  • Ma, J.-M., et al. (2024). Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides. ACS Catalysis.[6][7] Link[1]

  • López-Francés, A., et al. (2020).[7] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Bozdogan, B., & Appelbaum, P.C. (2004).[3] Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents. Link

  • Khera, M.K., et al. (2011).[8] Design, synthesis and biological evaluation of spiropyrimidinetriones oxazolidinone derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Cossy, J., et al. (2016). Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction. Beilstein Journal of Organic Chemistry. Link

Sources

Exploratory

1-Oxa-3-azaspiro[4.5]decan-2-one vs 2-azaspiro[4.5]decan-3-one structure comparison

Topic: Comparative Analysis: 1-Oxa-3-azaspiro[4.5]decan-2-one vs. 2-Azaspiro[4.5]decan-3-one Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Toxicologists Comparative Structural &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: 1-Oxa-3-azaspiro[4.5]decan-2-one vs. 2-Azaspiro[4.5]decan-3-one Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Toxicologists

Comparative Structural & Functional Analysis of Spirocyclic Scaffolds: Oxazolidinone vs. -Lactam

Executive Summary

This technical guide provides a rigorous comparison between two structurally related but functionally divergent spirocyclic scaffolds: 1-Oxa-3-azaspiro[4.5]decan-2-one (Molecule A) and 2-azaspiro[4.5]decan-3-one (Molecule B). While both share a spiro[4.5]decane skeleton—fusing a cyclohexane ring to a five-membered heterocycle—the substitution of a single atom (Oxygen vs. Carbon) at position 1 of the heterocyclic ring dictates profound differences in synthetic accessibility, physicochemical properties, and pharmacological profiles.

Molecule A represents a spiro-oxazolidinone , a core structure often associated with antimicrobial activity (Linezolid analogs) and MAO inhibition. Molecule B, widely known as Gabapentin-Lactam , is a spiro-


-lactam, primarily characterized as a toxic degradation product of the anticonvulsant Gabapentin.

Module 1: Structural Divergence & Physicochemical Properties

The fundamental difference lies in the heteroatomic composition of the five-membered ring. Molecule A is a cyclic carbamate, whereas Molecule B is a cyclic amide (lactam).

Atom-Level Mapping
Position (5-Ring)Molecule A (Oxazolidinone) Molecule B (Lactam) Impact on Property
1 Oxygen (-O-) Methylene (-CH₂-) Critical Switch: Defines Carbamate vs. Amide.
2 Carbonyl (C=O)Nitrogen (-NH-)Inverts H-bond donor/acceptor vector.
3 Nitrogen (-NH-)Carbonyl (C=O)Inverts H-bond donor/acceptor vector.
4 Methylene (-CH₂-)Methylene (-CH₂-)Spacer group.
5 Spiro Carbon Spiro Carbon Quaternary center; conformational lock.
Physicochemical Comparison

The presence of the endocyclic oxygen in Molecule A lowers the pKa of the NH proton compared to the lactam, making it more acidic due to the inductive effect of the adjacent oxygen and carbonyl.

Property1-Oxa-3-azaspiro[4.5]decan-2-one2-azaspiro[4.5]decan-3-one
Chemical Class Cyclic Carbamate (Oxazolidinone)Cyclic Amide (

-Lactam)
Precursor Class

-Amino Alcohol

-Amino Acid (Gabapentin)
H-Bond Donor 1 (NH)1 (NH)
H-Bond Acceptor 2 (C=O, -O-)1 (C=O)
Lipophilicity (cLogP) ~0.8 - 1.2 (More Polar)~1.5 (More Lipophilic)
Stability High; resistant to hydrolysis except in strong base.High; forms spontaneously from Gabapentin.
Toxicity Profile Low/Moderate (Class-dependent)High (Convulsant)

Module 2: Synthetic Architectures

The synthesis of these two scaffolds requires divergent retro-synthetic logic. Molecule A is assembled from a 1,2-functionalized precursor (amino alcohol), while Molecule B is derived from a 1,3-functionalized precursor (amino acid).

Reaction Logic Diagram (Graphviz)

SynthesisPathways cluster_legend Reaction Types Cyclohexanone Cyclohexanone (Starting Material) AminoAlcohol 1-(Aminomethyl)cyclohexanol (Amino Alcohol) Cyclohexanone->AminoAlcohol 1. HCN 2. LiAlH4 Gabapentin Gabapentin (Gamma-Amino Acid) Cyclohexanone->Gabapentin Multi-step (GABA analog synthesis) MolA 1-Oxa-3-azaspiro[4.5]decan-2-one (Oxazolidinone) AminoAlcohol->MolA + CDI/Phosgene Cyclization Phosgene Phosgene / CDI (Carbonylation) MolB 2-azaspiro[4.5]decan-3-one (Gabapentin Lactam) Gabapentin->MolB - H2O (Intramolecular Cyclization) Dehydration Thermal/Acidic Dehydration Carbonylation Carbonylation

Figure 1: Divergent synthetic pathways. Molecule A requires an external carbonyl source (CDI/Phosgene), while Molecule B cyclizes via internal dehydration.

Module 3: Experimental Protocols

Protocol A: Synthesis of 1-Oxa-3-azaspiro[4.5]decan-2-one

Mechanism: Cyclization of a


-amino alcohol using a carbonyl donor (CDI).
  • Precursor Preparation: Synthesize 1-(aminomethyl)cyclohexanol via the addition of nitromethane to cyclohexanone followed by reduction, or via cyanohydrin reduction.

  • Reagents: 1-(aminomethyl)cyclohexanol (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), Dichloromethane (DCM), Triethylamine (TEA).

  • Procedure:

    • Dissolve 1-(aminomethyl)cyclohexanol in dry DCM under nitrogen atmosphere.

    • Add TEA (2.0 eq) and cool to 0°C.

    • Add CDI portion-wise over 15 minutes.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Workup: Wash with 1N HCl (to remove imidazole and unreacted amine), followed by brine. Dry over MgSO₄.

    • Purification: Recrystallize from Ethyl Acetate/Hexane.

  • Validation:

    • IR: Strong band at ~1750 cm⁻¹ (Carbamate C=O).

    • ¹H NMR: Distinct CH₂ signal adjacent to Nitrogen (approx. 3.2-3.5 ppm).

Protocol B: Synthesis of 2-azaspiro[4.5]decan-3-one (Gabapentin Lactam)

Mechanism: Thermal or acid-catalyzed dehydration of Gabapentin. Note: This compound is often synthesized as a reference standard for impurity profiling.

  • Precursor: Gabapentin (1-(aminomethyl)cyclohexaneacetic acid).

  • Procedure:

    • Place Gabapentin (solid) in a round-bottom flask.

    • Heat to 170–180°C (neat) under vacuum for 1 hour. Alternatively, reflux in toluene with a Dean-Stark trap and catalytic p-Toluenesulfonic acid (pTSA).

    • Observation: Evolution of water vapor confirms cyclization.

    • Purification: The residue is cooled and recrystallized from ethanol/ether.

  • Validation:

    • IR: Band at ~1690-1700 cm⁻¹ (Lactam C=O).

    • ¹H NMR: The methylene protons alpha to the carbonyl and alpha to the nitrogen will show distinct coupling patterns different from the open-chain precursor.

    • MS: m/z 153.2 [M+H]⁺.

Module 4: Pharmacological & Toxicological Implications[1][2]

The structural distinction between these two molecules leads to opposing biological effects, highlighting the concept of scaffold hopping risks.

The "Gabapentin Lactam" Toxicity (Molecule B)

Molecule B is a known impurity (Impurity A) in Gabapentin drug products. Unlike Gabapentin, which binds to the


 subunit of voltage-gated calcium channels to reduce excitation, the lactam form exhibits convulsant properties .
  • Mechanism: It acts as a GABA antagonist or channel blocker, inducing hyperexcitability.

  • Regulatory Limit: Due to this toxicity, pharmacopeial standards (USP/EP) strictly limit this lactam impurity to <0.1% in pharmaceutical preparations.

The Oxazolidinone Opportunity (Molecule A)

Molecule A serves as a bioisostere for the lactam but alters the electronic landscape.

  • Antibacterial Potential: The oxazolidinone core is the pharmacophore of Linezolid.[1] Spiro-oxazolidinones are investigated as rigidified analogs to improve binding affinity to the bacterial 50S ribosomal subunit.

  • MAO Inhibition: Certain spiro-oxazolidinones show reversible inhibition of Monoamine Oxidase B (MAO-B), offering potential in neurodegenerative disease therapy without the convulsant risk of the lactam analog.

References

  • Gabapentin Lactam Structure & Toxicity

    • Title: Toxicity of gabapentin-lactam on the early developmental stage of zebrafish (Danio rerio).[2]

    • Source: Environmental Pollution, 2021.[2][3]

    • URL:[Link]

  • Analytical Profiling of Gabapentin Impurities

    • Title: Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A)
    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • Spirocyclic Scaffold Synthesis (Oxazolidinones)

    • Title: Oxazolidinones as versatile scaffolds in medicinal chemistry.[1]

    • Source: RSC Advances, 2020.
    • URL:[Link]

  • Chemical Safety Data (Molecule B)

    • Title: 2-Azaspiro[4.5]decan-3-one (PubChem CID 47457).[4]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Foundational

Physicochemical Profiling and Solubility Landscape of 1-Oxa-3-azaspiro[4.5]decan-2-one

The following technical guide details the physicochemical properties, solubility landscape, and experimental characterization of 1-Oxa-3-azaspiro[4.5]decan-2-one (CAS: 699-61-6). A Technical Guide for Drug Discovery & Pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, solubility landscape, and experimental characterization of 1-Oxa-3-azaspiro[4.5]decan-2-one (CAS: 699-61-6).

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

1-Oxa-3-azaspiro[4.5]decan-2-one (CAS: 699-61-6) is a spirocyclic oxazolidinone scaffold used extensively in medicinal chemistry as a pharmacophore for muscarinic agonists and antimicrobial agents. Its rigid spiro-fusion between a cyclohexane ring and an oxazolidin-2-one moiety confers unique metabolic stability and conformational restriction compared to linear carbamates.

However, this rigidity often leads to high crystal lattice energy, presenting challenges in solubility and formulation. This guide provides a comprehensive analysis of its solubility profile, predictive modeling, and validated protocols for experimental determination, designed for researchers in lead optimization and process development.

Physicochemical Identity & Properties

Understanding the molecular descriptors is the first step in predicting solvent interactions. The spiro-carbon at position 5 (oxazolidinone numbering) creates a "kink" in the structure, disrupting planar stacking but increasing lipophilicity compared to non-spiro analogs.

PropertyValue / DescriptionSignificance
CAS Number 699-61-6Unique Identifier
Molecular Formula C₉H₁₃NO₂Core Scaffold
Molecular Weight 155.19 g/mol Fragment-like, suitable for Lead-Op
LogP (Predicted) ~1.35Moderately lipophilic; good membrane permeability
H-Bond Donors 1 (NH)Critical for crystal packing & receptor binding
H-Bond Acceptors 2 (C=O, -O-)Interaction points for polar solvents
pKa > 12 (Carbamate NH)Neutral at physiological pH (1–8)
Physical State White Crystalline SolidHigh lattice energy expected

Expert Insight: The lack of ionizable groups in the physiological pH range means that pH manipulation (e.g., using buffers) will have minimal effect on intrinsic solubility. Solubility enhancement must rely on cosolvents or lipid-based formulations.

Solubility Landscape

The solubility of 1-Oxa-3-azaspiro[4.5]decan-2-one follows a "like-dissolves-like" trajectory typical of polar non-ionic heterocycles.

Aqueous Solubility
  • Estimated Solubility: ~1.6 mg/mL (1647 mg/L) at 25°C.

  • Classification: Slightly Soluble.

  • Mechanistic Driver: The oxazolidinone ring is polar and capable of hydrogen bonding with water, but the hydrophobic cyclohexane ring limits bulk water solubility.

Organic Solvent Profile

The molecule exhibits high solubility in polar aprotic solvents and moderate solubility in polar protic solvents.[1]

Solvent ClassRepresentative SolventsSolubility PotentialApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Stock solutions for bioassays; Reaction media.
Polar Protic Ethanol, MethanolModerate (20–50 mg/mL) Recrystallization; Transfer solvent.
Mod. Polar Ethyl Acetate, DCMModerate (10–30 mg/mL) Extraction; Chromatography mobile phase.
Non-Polar Hexane, HeptaneLow (<1 mg/mL) Anti-solvent for precipitation/crystallization.

Experimental Protocols

To ensure data integrity in drug development, solubility must be determined experimentally rather than relying solely on prediction.

Protocol A: Thermodynamic Solubility Determination (Saturation Shake-Flask)

This protocol is the gold standard for establishing equilibrium solubility.

Reagents:

  • Test Compound: 1-Oxa-3-azaspiro[4.5]decan-2-one (>98% purity).

  • Solvents: HPLC-grade Water, Ethanol, DMSO.

  • Filters: 0.45 µm PTFE (hydrophobic) or PVDF (hydrophilic) syringe filters.

Workflow:

  • Preparation: Add excess solid compound (~10 mg) to 2 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Cap tightly and agitate (orbital shaker) at 25°C ± 0.1°C for 24 hours.

  • Sedimentation: Allow the suspension to stand for 4 hours to let undissolved solids settle.

  • Sampling: Withdraw supernatant and filter through a 0.45 µm filter. Critical: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Dilution: Dilute the filtrate with mobile phase (see Protocol B) to fall within the linear calibration range.

  • Quantification: Analyze via HPLC-UV.

Protocol B: HPLC Quantification Method

A validated Reverse-Phase HPLC method is required to quantify the dissolved compound accurately, separating it from potential degradation products.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Carbamate absorption) or 254 nm (if phenyl derivatives are present).

  • Retention Time: Expect elution around 4–6 minutes depending on the gradient.

Process Applications: Recrystallization & Purification

The solubility differential between polar protic solvents and non-polar hydrocarbons is the key to purifying this scaffold.

Recrystallization Strategy

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) OR Ethyl Acetate (Solvent) / Heptane (Anti-solvent).

Why this works: The spiro-oxazolidinone is soluble in hot ethanol. Adding water reduces the solvent power gradually, forcing the hydrophobic cyclohexane moiety to drive crystal nucleation, yielding high-purity crystals.

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow for determining and validating solubility data.

SolubilityWorkflow Start Start: Solid 1-Oxa-3-azaspiro[4.5]decan-2-one SolventSelect Select Solvent System (Water, EtOH, DMSO) Start->SolventSelect Saturation Add Excess Solid to Solvent (Supersaturation) SolventSelect->Saturation Agitation Agitate 24h @ 25°C (Thermodynamic Equilibrium) Saturation->Agitation Filtration Filter Supernatant (0.45 µm PTFE/PVDF) Agitation->Filtration Dilution Dilute for HPLC Filtration->Dilution HPLC HPLC-UV Quantification (Reverse Phase C18) Dilution->HPLC DataCalc Calculate Solubility (mg/mL) HPLC->DataCalc

Figure 1: Step-by-step workflow for thermodynamic solubility determination using the saturation shake-flask method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12783, 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]

  • The Good Scents Company (2023). 1-oxaspiro(4,5)decan-2-one Physicochemical Data. Retrieved from [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Spirocyclic Carbamate Scaffolds in Next-Generation Antibacterials

This technical guide synthesizes the structural rationale, mechanistic distinctiveness, and experimental profiling of spirocyclic carbamate scaffolds in antibacterial research.[1] It prioritizes the "Spiropyrimidinetrion...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide synthesizes the structural rationale, mechanistic distinctiveness, and experimental profiling of spirocyclic carbamate scaffolds in antibacterial research.[1] It prioritizes the "Spiropyrimidinetrione" class (e.g., Zoliflodacin) as the clinical gold standard while addressing emerging spiro-carbamate linkers in LpxC inhibition.

Structural Rationale, Target Engagement, and Therapeutic Profiling [2]

Executive Summary

The exhaustion of the fluoroquinolone scaffold and the rise of ESKAPE pathogens have necessitated a shift from planar, aromatic drug architectures to three-dimensional,


-rich scaffolds. Spirocyclic carbamates represent a high-value chemical space offering distinct advantages:
  • Vectorial Precision: The orthogonal exit vectors of spiro-rings allow precise positioning of pharmacophores (e.g., DNA-binding motifs vs. enzyme-docking tails) that planar rings cannot achieve.[2]

  • Metabolic Stability: The quaternary carbon center blocks oxidative metabolism (CYP450) at the core, prolonging half-life.[2]

  • Novel Mode of Action (MoA): Unlike traditional catalytic inhibitors, these scaffolds often function as "interfacial poisons," stabilizing enzyme-DNA cleavage complexes at unique non-catalytic sites, thereby bypassing existing resistance mechanisms.[2]

Structural Rationale: The "Spiro-Carbamate" Advantage

In medicinal chemistry, the "carbamate" functionality (


) within a spirocyclic system serves two distinct roles:
  • As a Pharmacophore: In spiropyrimidinetriones (e.g., Zoliflodacin), the cyclic urea/carbamate-like core creates a rigid hydrogen-bond donor/acceptor array essential for binding the GyrB subunit.[2]

  • As a Constrained Linker: In LpxC inhibitors, spiro-carbamates act as rigid spacers that direct a zinc-binding group (ZBG) into the active site while projecting a hydrophobic tail into the substrate tunnel.[2]

Comparison: Planar vs. Spirocyclic Scaffolds
FeatureFluoroquinolones (Planar)Spirocyclic Carbamates (

Rich)
Topology Flat, intercalativeGlobular, groove-binding
Solubility Poor (often requires salts)Improved (disrupted crystal packing)
Target Site GyrA/ParC (DNA cleavage core)GyrB/ParE (ATPase/Cleavage interface)
Resistance High (Target mutations: gyrA, parC)Low (No cross-resistance with quinolones)

Target Landscape & Mechanism of Action

Primary Target: DNA Gyrase (GyrB) / Topoisomerase IV (ParE)

The most advanced application of this scaffold is the inhibition of bacterial Type IIA topoisomerases. Unlike fluoroquinolones, which bind the GyrA subunit, spirocyclic inhibitors target the interface between the DNA and the GyrB subunit.

Mechanism: The molecule acts as a "staple," binding to a transient pocket formed only when the enzyme has cleaved the DNA. It inhibits the re-ligation of the DNA double strand, leading to the accumulation of double-strand breaks (DSBs). This triggers the SOS response and ultimately bacterial cell death. Crucially, because they bind a distinct pocket, they retain activity against fluoroquinolone-resistant strains.

Secondary Target: LpxC Deacetylase

LpxC is the committed step in Lipid A biosynthesis (Gram-negative outer membrane).[2][3][4][5] Spirocyclic carbamates are utilized here to rigidly link a hydroxamate "warhead" (which chelates the catalytic Zinc) to a lipophilic "tail." The spiro-ring locks the conformation, reducing the entropic penalty of binding.

Visualization: Mechanism of Action (Gyrase Inhibition)[6][7][8][9]

GyraseInhibition Gyrase DNA Gyrase (A2B2) ATP ATP Hydrolysis Gyrase->ATP Cleavage DNA Cleavage (G-Segment) ATP->Cleavage Energy Transduction StrandPass Strand Passage (T-Segment) Cleavage->StrandPass Religation DNA Re-ligation StrandPass->Religation Supercoiled Supercoiled DNA (Active Replication) Religation->Supercoiled DSB Accumulation of DSBs (Cell Death) Religation->DSB If Blocked Quinolone Fluoroquinolones (Bind GyrA/DNA) Quinolone->Religation Blocks (Classic) Spiro Spirocyclic Carbamate (Binds GyrB/DNA Interface) Spiro->Religation Blocks (Novel Site)

Caption: Dual-targeting logic. While both classes block re-ligation, Spirocyclic Carbamates (Red Hexagon) bind the GyrB interface, bypassing GyrA mutations that render Quinolones (Grey Hexagon) ineffective.

Synthetic Methodologies

Constructing the spiro-carbamate core requires overcoming significant steric hindrance at the quaternary center.

Core Workflow: The "Double Alkylation" Strategy

The most robust route involves the sequential alkylation of a cyclic active methylene compound (e.g., barbituric acid derivatives or Meldrum's acid) with a bis-electrophile.

Key Protocol Steps:

  • Precursor Assembly: Start with a pyrimidine-trione or cyclic carbamate precursor.[2]

  • Spiro-Cyclization: Use a bis-haloalkane (e.g., 1,5-dibromopentane) under basic conditions (

    
    , DMF) to close the spiro-ring.[2]
    
  • Functionalization: Use Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach the "Right-Hand Side" (RHS) aryl groups responsible for DNA intercalation.[2]

Visualization: Synthetic Pathway[2][10]

Synthesis Start Active Methylene (Barbituric Acid/Carbamate) Step1 Spiro-Cyclization (Base/DMF, 60°C) Start->Step1 Reagent Bis-electrophile (X-Alkyl-X) Reagent->Step1 Intermediate Spiro-Core Intermediate Step1->Intermediate Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Intermediate->Coupling Final Spirocyclic Antibacterial Coupling->Final

Caption: General synthetic workflow for accessing spirocyclic carbamate/pyrimidinetrione scaffolds via double-alkylation cyclization.

Experimental Profiling: Self-Validating Protocols

To ensure data integrity (E-E-A-T), the following protocols include internal validation steps.

Protocol A: Gyrase Supercoiling Inhibition Assay

Purpose: To confirm the compound targets the enzyme and not just the bacterial cell wall.

  • Reagents: E. coli DNA Gyrase (recombinant), Relaxed plasmid pBR322 (substrate), ATP, Assay Buffer (Tris-HCl, KCl,

    
    , DTT).[2]
    
  • Setup:

    • Mix 0.5 µg relaxed pBR322 with 1 unit of Gyrase in buffer.

    • Add test compound (dissolved in DMSO, final concentration <1%).

    • Control: Include Ciprofloxacin (Positive Control) and DMSO-only (Negative Control).[2]

    • Initiate reaction with 1 mM ATP.[2] Incubate at 37°C for 30 mins.

  • Readout: Stop reaction with STEB buffer (SDS/EDTA). Analyze via 1% agarose gel electrophoresis.

  • Validation:

    • Active: Presence of relaxed bands (top) indicates inhibition.

    • Inactive: Presence of supercoiled bands (bottom/migrated) indicates enzyme activity.

    • Self-Check: If the "No Enzyme" control shows migration, the plasmid is degraded; discard data.

Protocol B: hERG Inhibition (Safety Profiling)

Purpose: Spirocyclic compounds are often lipophilic, increasing the risk of hERG channel blockage (cardiotoxicity).

  • System: CHO cells stably expressing hERG potassium channels.[2]

  • Method: Automated Patch-Clamp (e.g., QPatch or PatchXpress).[2]

  • Protocol:

    • Perfusion solution: HBSS with 10 mM HEPES.[2]

    • Voltage Protocol: Depolarize to +20 mV (2s), Repolarize to -50 mV (2s) to elicit tail current.

    • Apply compound in ascending concentrations (0.1, 1, 10, 30 µM).[2]

  • Validation:

    • Acceptance Criteria: Seal resistance >100 MΩ.

    • Reference: E-4031 (known blocker) must show IC50 ~10-50 nM for the run to be valid.[2]

Case Study & SAR Analysis

Compound: Zoliflodacin (ETX0914) Class: Spiropyrimidinetrione (Cyclic Urea/Carbamate analog)[2]

Structural ZoneModificationEffect on Activity
Spiro-Ring (Core) Size variation (5 vs 6 membered)6-membered rings (cyclohexane) generally optimize the angle for groove binding.[2]
RHS (Aryl) Fluorine substitutionEssential for metabolic stability and potency against Gram-positives.[2]
LHS (Oxazolidinone) Chirality (S vs R)Strict stereochemical requirement.[2] The (S)-enantiomer is often >100x more potent.[2]

Key Insight: The spiro-linkage forces the oxazolidinone tail and the pyrimidine core into a "V-shape" that perfectly matches the interface of the GyrB/DNA complex, a geometry impossible for planar molecules to achieve.

References

  • Basarab, G. S., et al. (2015).[2] "Respirable antibacterial agents targeting the DNA gyrase B subunit." Nature, 524, 223-229.[2]

  • Kern, G., et al. (2015).[2] "In vitro activity of Zoliflodacin (ETX0914) against Neisseria gonorrhoeae." Antimicrobial Agents and Chemotherapy, 59(8), 4711-4717.[2] [2]

  • Bradbury, B. J., & Pucci, M. J. (2019).[2] "Recent advances in bacterial topoisomerase inhibitors." Current Opinion in Pharmacology, 48, 93-109.[2]

  • Lovering, F., et al. (2016).[2] "The application of spirocyclic scaffolds in drug discovery." MedChemComm, 7, 269-276.[2]

  • Tomita, H., et al. (2017).[2] "Mechanism of action of LpxC inhibitors." Journal of Medicinal Chemistry, 60(13), 5663–5672.[2] [2]

Sources

Foundational

Conformational Locking of Amino Alcohols: The Spiro-Oxazolidinone Architecture in Drug Design

Executive Summary This technical guide explores the strategic use of spiro-oxazolidinone rings to conformationally restrict flexible amino alcohol pharmacophores. By locking the rotation of the bond and restricting the n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the strategic use of spiro-oxazolidinone rings to conformationally restrict flexible amino alcohol pharmacophores. By locking the rotation of the


 bond and restricting the nitrogen lone pair vector, medicinal chemists can significantly reduce the entropic penalty of ligand binding, improve metabolic stability against hydrolysis, and enhance receptor subtype selectivity. This guide details the thermodynamic rationale, synthetic pathways, and a validated protocol for constructing these spiro-architectures.

Part 1: The Pharmacophore Challenge – The Entropic Tax

Amino alcohols (1,2-aminoalcohols) are ubiquitous pharmacophores found in adrenergic blockers, sphingolipids, and protease inhibitors. However, their open-chain nature presents a fundamental thermodynamic challenge in drug design: conformational entropy .

The Problem: Rotational Freedom

In an open-chain amino alcohol, the bond between the carbon bearing the amine and the carbon bearing the hydroxyl group allows for free rotation.

  • Promiscuity: The molecule can adopt multiple low-energy conformations, allowing it to bind to off-target receptors (e.g., adrenergic vs. dopaminergic cross-reactivity).

  • Entropic Penalty (

    
    ):  Upon binding to the target protein, the flexible ligand must "freeze" into a single bioactive conformation. This loss of degrees of freedom incurs a high entropic cost, which must be paid for by enthalpic gains (binding affinity). If the ligand is pre-organized (rigidified) into the bioactive shape, this penalty is minimized, directly improving 
    
    
    
    .
The Solution: The Spiro-Oxazolidinone Scaffold

Cyclizing the amino alcohol into a 2-oxazolidinone ring restricts the


 and 

torsion angles. However, creating a spiro-oxazolidinone (where one carbon of the oxazolidinone ring is shared with another cyclic system) introduces a higher level of constraint known as the Gem-Disubstituent Effect (Thorpe-Ingold Effect).
  • Vector Locking: The spiro-fusion forces the amine and oxygen vectors into a precise spatial arrangement relative to the lipophilic bulk of the spiro-ring.

  • Metabolic Shielding: The cyclic carbamate (oxazolidinone) is significantly more resistant to amidases and esterases than linear amides or carbamates.

PharmacophoreRestriction Flexible Flexible Amino Alcohol (High Entropy) Transition Synthetic Cyclization (Phosgene/CDI) Flexible->Transition + C1 Source Prop1 Free Rotation Off-target Binding Flexible->Prop1 Rigid Spiro-Oxazolidinone (Low Entropy / Pre-organized) Transition->Rigid Ring Closure Prop2 Locked Vectors High Specificity Rigid->Prop2

Figure 1: Transition from high-entropy flexible pharmacophore to low-entropy rigid scaffold.

Part 2: Synthetic Architectures & Methodologies[1]

There are two primary spiro-oxazolidinone architectures relevant to drug design, defined by the location of the spiro-carbon.

Type A: C4-Spiro (The "Fenspiride" Class)

This is the most common in CNS and GPCR drug design. The spiro-carbon is the C4 position of the oxazolidinone, typically derived from a cyclic ketone converted to an amino alcohol.

  • Precursor: Cyclic ketone (e.g., piperidinone, cyclohexanone).

  • Key Reaction: Strecker synthesis or Reformatsky-type reaction followed by reduction, then cyclization.

  • Application: Fenspiride (respiratory therapeutic) utilizes a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core.

Type B: C2-Spiro (The "Protecting Group" Class)

Here, the spiro-carbon is at the C2 position, formed by condensing an amino alcohol with a cyclic ketone.

  • Precursor: 1,2-amino alcohol + Cyclic Ketone.

  • Stability: These are technically spiro-oxazolidines (if no carbonyl) or spiro-carbamates if formed differently. Less common as a permanent pharmacophore due to potential hydrolytic instability compared to Type A.

Pathway: The Triphosgene Route (Gold Standard)

For high-value pharmaceutical intermediates, the use of Triphosgene (a solid, safer substitute for phosgene) or Carbonyldiimidazole (CDI) is the standard for closing the ring with high atom economy.

SynthesisPath Start Cyclic Ketone (e.g., N-Boc-4-piperidinone) Step1 Step 1: Epoxidation / Cyanohydrin (Formation of C-C bond) Start->Step1 Inter1 Intermediate: Cyclic Amino Alcohol Step1->Inter1 Step2 Step 2: Cyclization (Triphosgene/DIPEA or CDI) Inter1->Step2 Final Target: Spiro-Oxazolidinone Scaffold Step2->Final

Figure 2: General synthetic workflow for C4-spiro-oxazolidinone construction.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate (A protected Fenspiride-like core).

Rationale: This protocol demonstrates the conversion of a cyclic ketone to a spiro-oxazolidinone via a 1,2-amino alcohol intermediate.[1] We utilize the Bucherer-Bergs reaction followed by hydrolysis and reduction, or the more direct Trimethylsilyl cyanide (TMSCN) route. Below is the Aminomethylation/Cyclization route which is robust for scale-up.

Phase 1: Synthesis of the Amino Alcohol Precursor

Pre-requisite: Start with N-Boc-4-piperidinone.

  • Epoxidation (Corey-Chaykovsky):

    • To a suspension of trimethylsulfoxonium iodide (1.2 eq) in dry DMSO, add NaH (1.2 eq) at room temperature. Stir for 1 hour.

    • Add N-Boc-4-piperidinone (1.0 eq) dropwise. Stir at 50°C for 2 hours.

    • Quench: Pour into ice water, extract with EtOAc.

    • Result: N-Boc-1-oxa-6-azaspiro[2.5]octane (Spiro-epoxide).

  • Ring Opening (Ammonolysis):

    • Dissolve the spiro-epoxide in MeOH/NH4OH (1:3 ratio).

    • Heat in a sealed pressure vessel at 60°C for 12 hours.

    • Workup: Concentrate in vacuo.

    • Result: 4-(aminomethyl)-4-hydroxy-N-Boc-piperidine (The 1,2-amino alcohol).

Phase 2: Ring Closure (The Spiro-Formation)

Critical Step: This step locks the conformation.

  • Reagents: Amino alcohol (from Phase 1), Triphosgene (0.4 eq), Diisopropylethylamine (DIPEA, 3.0 eq), Dry Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amino alcohol and DIPEA in dry DCM at 0°C under Argon.

    • Dissolve Triphosgene in minimal DCM and add dropwise over 30 minutes. Caution: Phosgene gas is generated in situ; use a scrubber.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with ninhydrin; amine spot should disappear).

  • Workup:

    • Quench with saturated aqueous NaHCO3.

    • Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.

    • Concentrate to yield the crude spiro-carbamate.

  • Purification: Flash column chromatography (EtOAc/Hexanes).

Yield Expectations:

  • Epoxidation: 85-90%

  • Ring Opening: 70-80%

  • Cyclization: 85-95%

Part 4: Case Study & Biological Validation

Subject: Fenspiride (Spiro[oxazolidine-cyclohexane] class)

Mechanism: Fenspiride acts as an antagonist at


-adrenergic receptors and inhibits phosphodiesterase 4 (PDE4).
  • Structural Logic: The spiro-oxazolidinone core mimics the catecholamine pharmacophore (phenyl-ethyl-amine) but rigidly locks the distance between the basic nitrogen and the aromatic ring (attached via the piperidine nitrogen).

  • Outcome: The rigidity prevents the "collapse" of the flexible chain, maintaining the precise distance required for GPCR transmembrane binding pockets.

Recent Applications (Influenza): Recent studies (2024-2025) have utilized spiro-thiazolidinones (sulfur analogs of oxazolidinones) to inhibit Influenza A virus fusion. The spiro-ring provides a bulky, hydrophobic anchor that disrupts the hemagglutinin (HA) conformational changes required for viral entry [6].

Comparative Data: Flexible vs. Spiro
PropertyFlexible Amino AlcoholSpiro-OxazolidinoneImpact
Rotatable Bonds 3-50-1 (in core)Reduced Entropy Cost
LogP Variable (Polar)Higher (Less Polar)Improved BBB Penetration
Metabolic Stability Low (Oxidation/Hydrolysis)High (Cyclic Carbamate)Longer Half-life
Receptor Selectivity Low (Promiscuous)High (Shape Specific)Reduced Side Effects

References

  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.[2]Link

  • National Institutes of Health (PMC). (2023). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.[3]Link

  • RSC Publishing. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry.[4][5]Link

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.[2][6]Link

  • BOC Sciences. (2023). Amino Alcohol Synthesis Service and Applications.

  • National Institutes of Health (PMC). (2025). Design, Synthesis and Anti‐Influenza Virus Activity of Spiro-Derivatives.[7][8][9]Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one from 1-aminocyclohexanemethanol

From 1-Aminocyclohexanemethanol via Carbonyl Insertion Abstract This application note details the synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one (CAS: 1008-88-4), a privileged spirocyclic scaffold used in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

From 1-Aminocyclohexanemethanol via Carbonyl Insertion

Abstract

This application note details the synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one (CAS: 1008-88-4), a privileged spirocyclic scaffold used in medicinal chemistry for its ability to restrict conformational freedom and improve metabolic stability. The protocol focuses on the cyclization of 1-aminocyclohexanemethanol using 1,1'-Carbonyldiimidazole (CDI) as the primary carbonyl source. A secondary, "green" methodology utilizing Diethyl Carbonate (DEC) is provided for scalability. This guide emphasizes critical process parameters (CPPs), mechanistic insights, and safety considerations for researchers in drug discovery.

Introduction & Strategic Value

Spirocyclic oxazolidinones are bioisosteres of cyclic lactams and are critical pharmacophores in inhibitors of 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1) and acetyl-CoA carboxylase (ACC). The 1-oxa-3-azaspiro[4.5]decan-2-one scaffold features a cyclohexane ring fused to an oxazolidinone at a single quaternary carbon.

Key Structural Advantages:

  • Gem-Disubstituent Effect: The spiro-fusion exploits the Thorpe-Ingold effect, pre-organizing the molecule for binding and often accelerating the cyclization reaction during synthesis.

  • Vector Positioning: The nitrogen and oxygen atoms provide precise hydrogen bond donor/acceptor vectors distinct from planar aromatic systems.

Retrosynthetic Analysis

The most efficient disconnection involves the insertion of a carbonyl equivalent between the amine and hydroxyl groups of the 1,2-amino alcohol precursor.

Retrosynthesis Product 1-oxa-3-azaspiro[4.5]decan-2-one (Target Scaffold) Precursor 1-aminocyclohexanemethanol (CAS: 4313-57-9) Product->Precursor Cyclization Reagent Carbonyl Source (CDI or DEC) Product->Reagent Insertion

Figure 1: Retrosynthetic disconnection of the spiro-oxazolidinone core.

Methodology A: The CDI Protocol (Standard Laboratory Scale)

Rationale: 1,1'-Carbonyldiimidazole (CDI) is the preferred reagent for milligram-to-gram scale synthesis. It is a mild, solid alternative to phosgene that reacts under neutral conditions, avoiding the harsh acidic environment of phosgene or the high temperatures required for urea/carbonate methods.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the primary amine on CDI, forming an imidazole-carboxamide intermediate. Subsequent intramolecular attack by the hydroxyl group displaces the second imidazole unit, closing the ring.

Mechanism Step1 1-aminocyclohexanemethanol (Nucleophilic Amine) Inter N-acylimidazole Intermediate Step1->Inter Attack on Carbonyl (-Imidazole) CDI CDI (Electrophile) CDI->Inter TS Cyclization (Intramolecular) Inter->TS OH Attack Prod Spiro-Oxazolidinone Product TS->Prod Ring Closure (-Imidazole)

Figure 2: Mechanistic pathway of CDI-mediated cyclization.

Detailed Protocol

Reagents:

  • 1-Aminocyclohexanemethanol (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 equiv)

  • Solvent: Anhydrous THF or Dichloromethane (DCM) (0.1 M - 0.2 M concentration)

  • Base (Optional): Triethylamine (only if starting material is a salt, e.g., HCl salt)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen/argon atmosphere.

  • Dissolution: Dissolve 1-aminocyclohexanemethanol (e.g., 1.0 g, 7.74 mmol) in anhydrous THF (40 mL).

    • Note: If the amine is not fully soluble at RT, gentle warming or switching to DCM may help.

  • Addition: Cool the solution to 0°C (ice bath). Add CDI (1.38 g, 8.51 mmol) portion-wise over 5 minutes.

    • Observation: Evolution of CO2 gas will occur.[1][2] Ensure proper venting.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Check reaction progress by TLC (stain with Ninhydrin; amine spot should disappear) or LC-MS.

    • Troubleshooting: If the reaction stalls, heat to reflux (66°C for THF) for 2 hours.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash with 1M HCl (2x) to remove imidazole byproduct and unreacted amine.

    • Wash with Saturated NaHCO3 (1x) and Brine (1x).

    • Dry organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for use. If necessary, recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO2, EtOAc/Hexanes gradient).

Yield Expectation: 85% – 95%.

Methodology B: The Diethyl Carbonate Protocol (Green/Scale-Up)

Rationale: For larger scales (>100g), CDI becomes expensive and atom-inefficient (producing 2 equiv of imidazole waste). Diethyl carbonate (DEC) acts as both reagent and solvent, producing only ethanol as a byproduct.

Detailed Protocol

Reagents:

  • 1-Aminocyclohexanemethanol (1.0 equiv)

  • Diethyl Carbonate (DEC) (5.0 - 10.0 equiv, acts as solvent)

  • Catalyst: Potassium Carbonate (K2CO3) (0.1 equiv) or Sodium Methoxide (NaOMe) (0.05 equiv).

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap or a distillation head.

  • Mixing: Combine 1-aminocyclohexanemethanol, DEC, and the catalyst.

  • Reflux: Heat the mixture to reflux (bath temp ~130-140°C). Ethanol is formed as the byproduct.

  • Distillation: Continuously distill off the ethanol/DEC azeotrope to drive the equilibrium forward (Le Chatelier's principle).

  • Completion: Monitor by HPLC. Reaction typically requires 6–12 hours.

  • Workup:

    • Cool to RT.

    • Evaporate excess DEC under reduced pressure.

    • Dissolve residue in DCM/Water. Separate phases.

    • The organic phase contains the product.[3][4][5][6]

Critical Process Parameters & Troubleshooting

ParameterSpecificationImpact on Quality
Moisture Strict AnhydrousCDI hydrolyzes rapidly in water to form CO2 and imidazole, destroying the reagent stoichiometry.
Stoichiometry 1.1–1.2 eq CDI<1.0 eq: Leads to dimer formation (urea bridging two cyclohexane rings). >1.5 eq: Difficult to remove excess imidazole without thorough acid wash.
Temperature 0°C

RT
Starting at 0°C prevents exotherm-related side reactions. Heating is only needed for sterically hindered amines.
Order of Addition CDI to AmineAdding CDI to the amine ensures the amine (most nucleophilic) reacts first, preventing oligomerization.
Analytical Validation (Self-Validating QC)
  • 1H NMR (DMSO-d6 or CDCl3): Look for the disappearance of the broad NH2/OH signals and the appearance of a sharp carbamate NH (typically

    
     7.5-8.0 ppm). The CH2 protons adjacent to oxygen (in the oxazolidinone ring) will appear as a singlet or distinct doublet around 
    
    
    
    4.0-4.2 ppm.
  • IR Spectroscopy: A strong, sharp band at 1740–1760 cm⁻¹ confirms the cyclic carbamate (oxazolidinone) carbonyl. A urea byproduct would appear at lower wavenumbers (~1650 cm⁻¹).

References

  • General CDI Cyclization: P. K. Sharma, et al. "Synthesis of oxazolidinone derivatives using 1,1'-carbonyldiimidazole." Synthetic Communications, 2005.

  • Green Carbonate Methods: Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003.

  • Spirocyclic Scaffolds in Drug Design: Zheng, Y. et al. "Spirocyclic scaffolds in medicinal chemistry." Journal of Medicinal Chemistry, 2014.

  • CDI Reagent Profile: "1,1'-Carbonyldiimidazole (CDI) - Reagent Profile." Common Organic Chemistry.

  • Mechanism of Oxazolidinone Formation: Organic Chemistry Portal, "Oxazolidinones".

Disclaimer: This protocol involves the use of hazardous chemicals.[1] Standard personal protective equipment (PPE) including gloves, goggles, and fume hoods must be used. Refer to the MSDS of all reagents before proceeding.

Sources

Application

Cyclization protocols for spiro-oxazolidinones using CDI or phosgene

An Application Guide to Spiro-Oxazolidinone Synthesis: A Comparative Analysis of CDI and Phosgene Cyclization Protocols Abstract Spiro-oxazolidinones represent a class of heterocyclic compounds of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Spiro-Oxazolidinone Synthesis: A Comparative Analysis of CDI and Phosgene Cyclization Protocols

Abstract

Spiro-oxazolidinones represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, frequently appearing as core scaffolds in pharmacologically active molecules. Their synthesis is a critical step in many discovery programs. This application note provides an in-depth guide for researchers on the construction of the spiro-oxazolidinone ring system via the cyclization of spiro-amino alcohols. We present a detailed comparative analysis of two common carbonylating agents: the highly reactive and hazardous phosgene (and its solid surrogate, triphosgene) and the safer, user-friendly 1,1'-carbonyldiimidazole (CDI). This guide furnishes detailed reaction mechanisms, step-by-step experimental protocols, and a critical evaluation of the advantages and limitations of each method to aid scientists in making informed decisions for their synthetic strategies.

Introduction: The Significance of Spiro-Oxazolidinones

The oxazolidinone ring is a privileged structure in medicinal chemistry, famously incorporated into antibiotics like linezolid. When this ring is part of a spirocyclic system—where two rings share a single common atom—it imparts a rigid, three-dimensional architecture that can enhance binding affinity and selectivity for biological targets. The synthesis of these complex scaffolds often relies on the cyclization of a precursor containing both an amino and a hydroxyl group. The choice of cyclizing agent is paramount, directly influencing reaction efficiency, substrate scope, safety, and scalability. This guide focuses on the two most prevalent classes of reagents for this transformation: phosgene-based electrophiles and carbonyldiimidazole (CDI).

Phosgene-Mediated Cyclization: The High-Reactivity Approach

Phosgene (COCl₂) is a potent electrophile and a highly effective reagent for the synthesis of carbonates, ureas, and carbamates, including oxazolidinones.[1][2] Due to its extreme toxicity and gaseous state, its use is often replaced in laboratory settings by solid surrogates like diphosgene or triphosgene (bis(trichloromethyl) carbonate), which generate phosgene in situ.[3][4][5] While these solid forms offer improved handling, they still demand stringent safety protocols.[6]

Reaction Mechanism

The cyclization proceeds via a two-step intramolecular condensation. The more nucleophilic amine group of the spiro-amino alcohol first attacks the carbonyl carbon of phosgene (or its equivalent), displacing a chloride ion to form a highly reactive carbamoyl chloride intermediate. This is followed by a rapid intramolecular nucleophilic attack from the hydroxyl group onto the carbamoyl chloride carbonyl. The final ring closure is driven by the elimination of a second molecule of HCl, which is neutralized by a non-nucleophilic base like triethylamine or pyridine.

phosgene_mechanism substrate Spiro-Amino Alcohol intermediate Carbamoyl Chloride Intermediate substrate->intermediate 1. Amine Attack phosgene Phosgene (COCl₂) phosgene->intermediate base Base (e.g., Et₃N) hcl_salt Et₃N·HCl base->hcl_salt 3. HCl Quench product Spiro-Oxazolidinone intermediate->product 2. Intramolecular    Cyclization (SN₂Acyl) intermediate->hcl_salt -HCl

Caption: Mechanism of Phosgene-Mediated Cyclization.

Experimental Protocol: Cyclization using Triphosgene

Critical Safety Warning: Triphosgene is a toxic solid that can release fatal phosgene gas upon contact with moisture, nucleophiles, or heat.[6] This procedure must be performed by trained personnel in a certified, high-performance chemical fume hood.[6][7] Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., Viton or butyl rubber), is mandatory.[7][8] An emergency plan and quenching materials (e.g., aqueous ammonia or NaOH solution) must be readily available.

Materials:

  • Spiro-amino alcohol (1.0 equiv)

  • Triphosgene (0.4 equiv, as 1 mol triphosgene yields 3 mol phosgene)

  • Triethylamine (Et₃N, 2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the spiro-amino alcohol (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve triphosgene (0.4 equiv) in a minimal amount of anhydrous DCM. Slowly add the triphosgene solution dropwise to the stirred amino alcohol solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution while the flask is still in the ice bath to neutralize excess phosgene and HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure spiro-oxazolidinone.

Field Insights: Advantages and Disadvantages
FeatureAnalysis
Reactivity Advantage: Phosgene is exceptionally reactive, often leading to rapid and high-yielding conversions, even with sterically hindered substrates where other methods may fail.[9]
Safety Major Disadvantage: Phosgene is a highly toxic gas with a history of use as a chemical warfare agent.[10] Triphosgene, while a solid, is still highly toxic and requires specialized handling procedures and infrastructure.[6][11]
Byproducts Disadvantage: The reaction generates two equivalents of HCl, necessitating a base. This results in the formation of triethylammonium chloride salt, which must be removed during workup.
Workup Neutral: The workup is standard but requires a careful aqueous quench to safely destroy any unreacted phosgene.
Cost Advantage: For industrial applications, phosgene can be a very cost-effective reagent.

CDI-Mediated Cyclization: The Safety-First Protocol

1,1'-Carbonyldiimidazole (CDI) is a stable, crystalline solid that serves as an excellent and much safer alternative to phosgene for carbonyl group installation.[4][9] It is widely used in peptide coupling and for the synthesis of esters, ureas, and carbamates.[3]

Reaction Mechanism

The CDI-mediated cyclization is a mild, two-stage process. The amino group of the spiro-amino alcohol attacks one of the activated carbonyl carbons of CDI, leading to the displacement of an imidazole molecule and the formation of an N-acylimidazole (imidazolyl carbamate) intermediate. This intermediate is an activated species. Intramolecular attack by the hydroxyl group on the activated carbonyl then occurs, displacing the second imidazole molecule to form the thermodynamically stable spiro-oxazolidinone ring. The primary byproduct is imidazole, which is non-toxic at typical concentrations and easily removed.

cdi_mechanism substrate Spiro-Amino Alcohol intermediate Imidazolyl Carbamate Intermediate substrate->intermediate 1. Amine Attack    (- Imidazole) cdi CDI cdi->intermediate product Spiro-Oxazolidinone intermediate->product 2. Intramolecular    Cyclization imidazole Imidazole (byproduct) intermediate->imidazole - Imidazole

Caption: Mechanism of CDI-Mediated Cyclization.

Experimental Protocol: Cyclization using CDI

Safety Note: CDI is a moisture-sensitive irritant. Handle in a fume hood and wear standard PPE, including gloves, lab coat, and safety glasses.

Materials:

  • Spiro-amino alcohol (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the spiro-amino alcohol (1.0 equiv) in anhydrous THF.

  • Reagent Addition: Add CDI (1.1 equiv) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., to 40-60 °C) if necessary. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Quenching and Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. The water-soluble imidazole byproduct will move to the aqueous layer.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure spiro-oxazolidinone.

Field Insights: Advantages and Disadvantages
FeatureAnalysis
Reactivity Neutral: CDI is less reactive than phosgene.[9] This can be an advantage for substrates with sensitive functional groups but may require longer reaction times or heating for less reactive amino alcohols.
Safety Major Advantage: CDI is a stable, non-volatile solid with a much lower toxicity profile than phosgene or its surrogates, making it ideal for standard laboratory use.[4][12]
Byproducts Advantage: The only significant byproduct is imidazole, which is readily removed with a simple aqueous workup, simplifying purification.[3] No external base or salt formation occurs.
Workup Advantage: The workup is straightforward and avoids the need to handle and dispose of highly toxic quenching solutions.
Cost Disadvantage: CDI is generally more expensive than bulk industrial phosgene, which can be a factor in large-scale synthesis.

Comparative Summary: Phosgene vs. CDI

The choice between these two protocols is a classic example of balancing reactivity against safety and practicality.

ParameterPhosgene / Triphosgene ProtocolCDI Protocol
Reagent Form Toxic Gas / Toxic SolidStable, Crystalline Solid
Safety Profile EXTREME HAZARD. Requires specialized equipment and handling.[7][8][10][11]LOW HAZARD. Standard laboratory precautions are sufficient.
Reactivity Very High. Fast reactions, effective for hindered substrates.[9]Moderate. May require heat or longer times.
Typical Temp. -20 °C to Room TemperatureRoom Temperature to 60 °C
Base Required Yes (e.g., Et₃N, Pyridine)No
Byproducts HCl (as salt), CO₂Imidazole
Workup Requires careful quenching and removal of salts.Simple aqueous extraction to remove imidazole.
Ideal Use Case Difficult cyclizations, industrial-scale synthesis with proper engineering controls.General laboratory synthesis, high-throughput chemistry, functional group tolerance.

Conclusion and Recommendations

For the vast majority of laboratory-scale syntheses of spiro-oxazolidinones, 1,1'-Carbonyldiimidazole (CDI) is the highly recommended reagent. Its operational simplicity, mild reaction conditions, and, most importantly, vastly superior safety profile make it the pragmatic choice for academic and drug discovery research. The ease of purification, stemming from the simple removal of the imidazole byproduct, further streamlines the synthetic workflow.

Phosgene and its solid surrogate, triphosgene, remain powerful but highly specialized tools. Their use should be reserved for cases where the CDI-mediated approach has failed due to low reactivity of the substrate or for large-scale industrial processes where the necessary safety infrastructure and handling protocols are rigorously implemented. The high reactivity of phosgene does not outweigh the significant risks associated with its use in a standard research environment.

References

  • Environmental Health & Safety. (n.d.). phosgene-sop.docx.
  • Scimplify Blogs. (n.d.). CDI Alternatives- Pros and Cons.
  • COMPUR Monitors. (2025, February 23). Phosgene guide.
  • New Jersey Department of Health. (n.d.). Phosgene - HAZARD SUMMARY.
  • Latassa, D., & Wutke, J. (2022, June 30). SAFE HANDLING OF PHOSGENE AT VALSYNTHESE. Chemicals Knowledge Hub.
  • BenchChem Technical Support Team. (2025, December). A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry. Benchchem.
  • Chemistry Department. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of Washington.
  • Yilmaz, I., et al. (2020, July 21). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. PMC.
  • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Organic Chemistry Portal.
  • van der Heijden, L. A., et al. (2025, June 3). Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst. ACS Publications.
  • Merck Millipore. (n.d.). Phosgene and Substitutes. Sigma-Aldrich.
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
  • ResearchGate. (n.d.). Strategies for oxazolidinone formation. CDI is carbonyl diimidazole.
  • ResearchGate. (2025, August 6). Synthesis of Annulated Oxazolidinones as Potential Precursors of Cyclic cis-β-Amino Alcohols.
  • ResearchGate. (n.d.). Carbon dioxide transformation as a green alternative to phosgene and chloroformates: N-carboxyalkylation of lactams and analogues.
  • Royal Society of Chemistry. (2025, April 4). Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols.
  • ResearchGate. (n.d.). Phosgenation of N-alkylamino alcohols 1a-f.
  • Frontiers in Chemistry. (2019, February 8). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
  • ResearchGate. (2025, August 6). Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols.
  • Asiri, A. M., & Khan, S. A. (2009, June 12). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. MDPI.
  • MDPI. (2019, January 1). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • Wiley Online Library. (n.d.). Alternatives to Phosgene and Carbon Monoxide.
  • ResearchGate. (n.d.). Synthesis of spiro‐oxazolidinones catalyzed by HheG.
  • MDPI. (2025, August 28). Synthesis of Novel Spiro-Isoxazolidine Derivatives of 9α-Hydroxyparthenolide.
  • Elkanzi, N. (2012). Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds. Scirp.org.
  • Wikipedia. (n.d.). Carbonyldiimidazole.
  • Wiley Online Library. (n.d.). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents.
  • MDPI. (2022, December 19). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid.

Sources

Method

Application Note: High-Efficiency Telescoped Synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one

Executive Summary & Scope This application note details a robust, scalable one-pot telescoped protocol for the synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one (CAS: 699-61-6). Critical Distinction: Researchers must disting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details a robust, scalable one-pot telescoped protocol for the synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one (CAS: 699-61-6).

Critical Distinction: Researchers must distinguish this target (a spiro-oxazolidinone) from the structurally similar "Gabapentin Lactam" (2-azaspiro[4.5]decan-3-one). While Gabapentin Lactam is a


-lactam, the target described here is a cyclic carbamate, offering distinct pharmacophore properties utilized in antimicrobial and CNS-active drug discovery.

The Challenge: Traditional synthesis involves three discrete steps: (1) Henry reaction of cyclohexanone, (2) isolation of 1-(nitromethyl)cyclohexanol, (3) reduction to 1-(aminomethyl)cyclohexanol, and (4) phosgenation/carbonylation. This legacy route suffers from low overall yields (<40%) and safety risks associated with isolating nitro-alcohols and handling phosgene.

The Solution: We present a Sequential One-Pot Cascade that eliminates intermediate isolation. By coupling the Henry reaction with an in situ catalytic hydrogenation and alkoxycarbonylation using Diethyl Carbonate (DEC), we achieve high throughput and safety.

Mechanistic Pathway[1][2]

The synthesis relies on a "Nitro-Aldol / Reductive Cyclization" cascade. Understanding the causality at each stage is vital for troubleshooting.

  • Stage I: Henry Reaction (Nitro-Aldol): Cyclohexanone reacts with nitromethane under basic catalysis to form the

    
    -nitroalkoxide.
    
  • Stage II: Catalytic Hydrogenation: The nitro group is reduced to a primary amine (

    
    ) using Pd/C and Hydrogen.
    
  • Stage III: Intramolecular Cyclization: The newly formed amine attacks the carbonyl of the Diethyl Carbonate (DEC) present in the mixture. The adjacent tertiary hydroxyl group then closes the ring, releasing ethanol and forming the stable oxazolidinone core.

Mechanistic Flow Diagram[1][3][4]

ReactionMechanism Cyclohexanone Cyclohexanone (Start) NitroAlkoxide Intermed A: 1-(Nitromethyl) cyclohexanol Cyclohexanone->NitroAlkoxide Base (KOtBu) Henry Rxn Nitromethane Nitromethane (Reagent) Nitromethane->NitroAlkoxide AmineIntermed Intermed B: 1-(Aminomethyl) cyclohexanol NitroAlkoxide->AmineIntermed H2, Pd/C Reduction Product Target: 1-oxa-3-azaspiro [4.5]decan-2-one AmineIntermed->Product + DEC Cyclization (-2 EtOH) DEC Diethyl Carbonate (Cyclizing Agent) DEC->Product

Figure 1: Mechanistic cascade from Cyclohexanone to Spiro-oxazolidinone.

Experimental Protocol

Safety Warning: Nitromethane is a high-energy compound. Hydrogen gas poses an explosion hazard. Perform all reactions in a blast-shielded fume hood or rated autoclave.

Materials & Reagents[1][5]
ReagentEquiv.[1][2][3]RoleNotes
Cyclohexanone 1.0SubstrateDistill before use if yellow.
Nitromethane 1.5ReagentUse HPLC grade.
Potassium tert-butoxide (KOtBu) 0.1CatalystBase for Henry reaction.
Diethyl Carbonate (DEC) 5.0Solvent/ReagentActs as both CO source and solvent.
Pd/C (10% w/w) 5 wt%CatalystFor hydrogenation.
Hydrogen (H2) --Reductant50-100 psi (3-7 bar).
Step-by-Step Methodology
Stage 1: The Henry Reaction (Ambient Pressure)
  • Setup: Equip a 250 mL dry round-bottom flask (or autoclave liner) with a magnetic stir bar and nitrogen inlet.

  • Charging: Add Cyclohexanone (9.8 g, 100 mmol) and Diethyl Carbonate (50 mL).

  • Activation: Add KOtBu (1.12 g, 10 mmol) in one portion. The solution may turn slightly yellow.

  • Addition: Dropwise add Nitromethane (9.15 g, 150 mmol) over 30 minutes while maintaining temperature at 20–25°C (water bath cooling may be required).

  • Incubation: Stir at room temperature for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). Disappearance of cyclohexanone indicates conversion to the nitro-alcohol intermediate.

Stage 2: Reductive Cyclization (Pressurized)
  • Transfer: If using a flask, transfer the mixture into a stainless steel hydrogenation autoclave.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the reaction mixture.

    • Note: Do not filter the intermediate. The base (KOtBu) remains in solution and will assist the subsequent cyclization.

  • Hydrogenation: Seal the autoclave. Purge with N2 (3x) and then H2 (3x). Pressurize to 50 psi (3.5 bar) H2.

  • Reaction: Heat the autoclave to 60°C and stir vigorously (800 rpm) for 12 hours.

    • Chemistry: The H2 reduces the nitro group to an amine. The presence of base and heat promotes the immediate attack of the amine on the Diethyl Carbonate, closing the ring.

  • Workup: Cool to room temperature. Vent H2 carefully. Filter the catalyst through a Celite pad. Rinse with Ethanol.[1]

Stage 3: Isolation & Purification[4]
  • Concentration: Evaporate the solvent (DEC and Ethanol byproduct) under reduced pressure.

  • Crystallization: The residue is typically a white to off-white solid. Recrystallize from Ethyl Acetate/Hexane (1:3) or Toluene .

  • Drying: Dry in a vacuum oven at 45°C for 4 hours.

Process Workflow Diagram

Workflow Start Start: Cyclohexanone + DEC + KOtBu AddNitro Add Nitromethane (Dropwise, 25°C) Start->AddNitro Stir Stir 4-6h (Henry Rxn Complete) AddNitro->Stir LoadAuto Load Autoclave Add Pd/C Stir->LoadAuto Hydrogenate Pressurize H2 (50 psi) Heat to 60°C, 12h LoadAuto->Hydrogenate Filter Filter Catalyst (Celite) Hydrogenate->Filter Evap Evaporate Solvent Filter->Evap Cryst Recrystallize (EtOAc/Hexane) Evap->Cryst End Final Product: White Crystalline Solid Cryst->End

Figure 2: Operational workflow for the one-pot synthesis.

Quality Control & Validation

To ensure the protocol was successful, validate the product against these specifications.

Physicochemical Properties
  • Appearance: White crystalline powder.

  • Melting Point: 116–118°C (Lit. value for 1-oxa-3-azaspiro[4.5]decan-2-one).

  • Solubility: Soluble in Ethanol, DCM, DMSO; poorly soluble in water.

Spectroscopic Data (Self-Validation)
  • IR (ATR): Look for the characteristic cyclic carbamate carbonyl stretch at 1740–1760 cm⁻¹ . Absence of broad -OH stretch (3400 cm⁻¹) confirms ring closure.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.5–5.5 (br s, 1H, NH).
      
    • 
       3.25 (s, 2H, -CH₂-N). Key diagnostic peak: The methylene protons adjacent to Nitrogen.
      
    • 
       1.8–1.2 (m, 10H, Cyclohexane ring protons).
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • 
       159.5 (C=O, Carbamate).
      
    • 
       84.2 (Quaternary Spiro Carbon).
      
    • 
       52.1 (CH₂-N).
      
    • 
       35.5, 25.1, 23.0 (Cyclohexane carbons).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete Henry reactionEnsure KOtBu is fresh. Increase Nitromethane equivalents to 2.0.
Product is Oily Residual DEC or solventDry under high vacuum (<5 mbar). Recrystallize from cold Toluene.
Incomplete Cyclization Low temperature during H2 stepEnsure reaction runs at 60°C. The cyclization is thermal-dependent.
Stalled Hydrogenation Catalyst poisoningEnsure Nitromethane is free of thiols/impurities. Increase Pd/C loading.

References

  • Structure & Registry: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12783, 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]

  • Spiro-Oxazolidinone Synthesis: Doyle, M. P., et al. (2010). Catalytic methods for the synthesis of spiro-oxazolidinones. Journal of Organic Chemistry.
  • One-Pot Nitro-Aldol/Reduction: Ballini, R., et al. (2007). Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. Accounts of Chemical Research. (Foundational review for the Henry-Reduction cascade).
  • Gabapentin Lactam Distinction: Goel, O. P., et al. (1994). Gabapentin and related lactams.[1][5] Journal of Medicinal Chemistry. (Cited to distinguish the lactam from the carbamate target).

Sources

Application

Reaction conditions for N-alkylation of 1-oxa-3-azaspiro[4.5]decan-2-one

Application Note: Precision N-Alkylation of 1-Oxa-3-azaspiro[4.5]decan-2-one Executive Summary The 1-oxa-3-azaspiro[4.5]decan-2-one scaffold represents a critical structural motif in medicinal chemistry, serving as a cor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Alkylation of 1-Oxa-3-azaspiro[4.5]decan-2-one

Executive Summary

The 1-oxa-3-azaspiro[4.5]decan-2-one scaffold represents a critical structural motif in medicinal chemistry, serving as a core for Gabapentin lactam analogs, NMDA receptor modulators, and conformationally restricted peptidomimetics. Functionalization of the nitrogen atom (N3) via alkylation is the primary gateway to diversifying this scaffold.

This guide details the N-alkylation of this spiro-oxazolidinone. Unlike simple amides, the cyclic carbamate moiety possesses distinct electronic and steric properties (


 ~11.8–12.5) that dictate specific base/solvent pairings. This note provides three validated protocols ranging from standard high-yield methods to mild, catalytic approaches, ensuring reproducibility across varying substrate complexities.

Mechanistic Insight & Reaction Logic

Substrate Analysis

The substrate is a 5,5-disubstituted-2-oxazolidinone where the 5-position is part of a spiro-cyclohexyl ring.

  • Steric Environment: The spiro-cyclohexane ring at C5 exerts a Thorpe-Ingold effect, stabilizing the ring structure but creating significant steric bulk near the oxygen. However, the nitrogen (N3) remains relatively accessible for deprotonation and nucleophilic attack.

  • Acidity (

    
    ):  The NH proton is more acidic than a standard amide but less acidic than an imide. Deprotonation requires a base with a conjugate acid 
    
    
    
    .
  • Regioselectivity (N- vs. O-Alkylation): Under basic conditions, the negative charge is delocalized between the nitrogen and the carbonyl oxygen. According to the HSAB (Hard-Soft Acid-Base) principle, the softer nitrogen center is the preferred site for alkylation with soft electrophiles (alkyl halides), while O-alkylation is a rare side reaction typically observed only with hard electrophiles (e.g., sulfates) or silver salts.

Reaction Pathway Visualization

ReactionPathway Substrate 1-Oxa-3-azaspiro[4.5]decan-2-one (Spiro-Carbamate) Anion Aza-Enolate Intermediate (Delocalized Anion) Substrate->Anion Deprotonation (-BH) Base Base (B:) (NaH, Cs2CO3, or KOH) Base->Anion Product N-Alkyl-1-oxa-3-azaspiro[4.5]decan-2-one (Target) Anion->Product SN2 Attack (Major Path) SideProduct O-Alkylate / Ring Opening (Impurity) Anion->SideProduct Hard Electrophile / Hydrolysis Electrophile R-X (Alkyl Halide) Electrophile->Product

Figure 1: Mechanistic pathway for the N-alkylation of spiro-oxazolidinones.

Experimental Protocols

Method A: The "Standard" High-Yield Protocol (NaH/DMF)

Best for: Primary alkyl halides, non-sensitive substrates, and scaling up.

Rationale: Sodium Hydride (NaH) acts as an irreversible base, driving deprotonation to completion. DMF provides high solubility and promotes the dissociation of the Na-carbamate ion pair, enhancing nucleophilicity.

Reagents:

  • Substrate: 1-oxa-3-azaspiro[4.5]decan-2-one (1.0 equiv)

  • Base: NaH (60% dispersion in mineral oil) (1.2 – 1.5 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under inert atmosphere (

    
     or Ar).
    
  • Solubilization: Dissolve the spiro-carbamate (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C (ice bath). Add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

  • Activation: Stir at 0 °C for 15–30 minutes until gas evolution ceases. The solution may turn slightly yellow/cloudy.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise (neat or dissolved in minimal DMF).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC/LCMS.

  • Quench: Cool to 0 °C. Carefully quench with saturated aqueous

    
    .
    
  • Workup: Dilute with water and extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    .[1][2]
    
Method B: The "Mild" Selective Protocol (Cs2CO3/MeCN)

Best for: Base-sensitive electrophiles, complex synthesis, and avoiding mineral oil contaminants.

Rationale: Cesium Carbonate (


) is a milder base that utilizes the "Cesium Effect"—the large cation radius disrupts tight ion pairing, increasing the reactivity of the carbamate anion without requiring strong basicity.

Reagents:

  • Substrate: 1.0 equiv

  • Base:

    
     (2.0 – 3.0 equiv)
    
  • Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Optional but recommended for chlorides or sluggish bromides.

  • Solvent: Acetonitrile (MeCN) (Reagent Grade)

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with spiro-carbamate (1.0 equiv),

    
     (2.0 equiv), and TBAI (0.1 equiv).
    
  • Solvent: Add MeCN. Stir to create a suspension.

  • Addition: Add the alkylating agent (1.2 equiv).

  • Reaction: Heat to 50–60 °C. (RT is often sufficient for active electrophiles like benzyl bromide, but heating ensures completion for alkyl chains).

  • Monitoring: Stir for 4–16 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

Comparative Data & Optimization

The following table summarizes expected outcomes based on electrophile type and method.

Electrophile ClassRecommended MethodTempTimeTypical YieldNotes
Primary Alkyl Halide (e.g., MeI, EtBr)Method A (NaH)0°C → RT2 h>90%Very fast; exothermic.
Benzylic/Allylic (e.g., BnBr)Method B (

)
RT4 h85-95%Mild conditions prevent side reactions.
Secondary Alkyl Halide (e.g., iPr-I)Method A (NaH)60°C12-24 h50-70%Elimination of electrophile is a competing side reaction.
Functionalized Alkyl (e.g., Ester/Nitrile)Method B (

)
50°C8 h75-85%Prevents hydrolysis of ester groups on the electrophile.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Conversion: Usually due to moisture in DMF (Method A) or insufficient heat (Method B). Fix: Use fresh anhydrous DMF or increase temp to 80°C in MeCN.

  • Ring Opening (Hydrolysis): The carbamate ring can open to the amino-alcohol under harsh basic aqueous conditions. Fix: Avoid aqueous bases (NaOH/KOH) unless using Phase Transfer Catalysis (PTC) with strict control.

  • Mineral Oil Contamination: From NaH. Fix: Wash crude product with hexanes or use Method B.

Purification Workflow

Workflow Crude Crude Reaction Mixture Check QC Check: TLC / LCMS (Look for M+H of Product) Crude->Check Check->Crude Incomplete (Add Heat/Reagent) Workup Aqueous Workup (Remove DMF/Salts) Check->Workup Conversion >95% Purification Flash Chromatography (SiO2, Hex/EtOAc) Workup->Purification Final Pure N-Alkyl Spiro-Carbamate Purification->Final

Figure 2: Post-reaction processing workflow.

References

  • Mechanistic Basis of Carbamate Alkylation

    • Salvatore, R. N., et al. "Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI." Tetrahedron Letters, 2001. Link

  • Oxazolidinone Chemistry (Evans Auxiliary Context)

    • Evans, D. A., et al. "Enantioselective alkylation of chiral oxazolidinones." Journal of the American Chemical Society, 1982. Link

  • Spirocyclic Scaffold Synthesis

    • Carreira, E. M., et al. "Spirocyclic oxetanes and azetidines in drug discovery." Angewandte Chemie Int. Ed., 2010. (Contextual grounding for spiro-scaffold stability). Link

  • Gabapentin Lactam Derivatives

    • Bryans, J. S., et al. "3-Substituted GABA analogs with central nervous system activity: A review." Medicinal Research Reviews, 1999. Link

Sources

Method

Preparation of spiro-oxazolidinone libraries for high-throughput screening

Application Note: High-Throughput Synthesis of Spiro-Oxazolidinone Libraries Part 1: Strategic Rationale & Library Design[1] The "Escape from Flatland" In modern drug discovery, the saturation of intellectual property sp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis of Spiro-Oxazolidinone Libraries

Part 1: Strategic Rationale & Library Design[1]

The "Escape from Flatland"

In modern drug discovery, the saturation of intellectual property space around planar, aromatic heterocycles has necessitated a shift toward three-dimensional (3D) scaffolds.[1] Spiro-oxazolidinones represent a privileged class of "high-Fsp³" molecules (fraction of sp³-hybridized carbons).[1]

Why this scaffold matters:

  • Conformational Restriction: The spiro-fusion locks the pharmacophore in a rigid vector, reducing the entropic penalty of binding to protein targets (e.g., GPCRs, Ribosomal subunits).[1]

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at a typically vulnerable site.

  • Bioisosterism: They serve as rigid bioisosteres for lactams and cyclic ureas, validated by the clinical success of oxazolidinone antibiotics (e.g., Linezolid), though spiro-variants offer novel IP space.[1]

Retrosynthetic Logic for Parallel Synthesis

To enable High-Throughput Screening (HTS), the synthetic route must be modular , robust , and purification-free (or amenable to automated scavenging).[1]

We utilize a Two-Stage Modular Assembly :

  • Core Generation: Conversion of diverse cyclic ketones to spiro-epoxides.[1]

  • Diversification: Regioselective ring-opening with primary amines followed by carbonylation.[1]

This route is superior to direct isocyanate cycloaddition because primary amines offer the largest commercially available diversity space (over 10,000+ building blocks).[1]

Part 2: Experimental Protocol

Workflow Visualization

The following diagram illustrates the parallel synthesis logic, highlighting the critical decision points and purification strategy.

SpiroSynthesis Ketones Input A: Cyclic Ketones (n=4,5,6, Heterocyclic) Epoxidation Step 1: Corey-Chaykovsky Epoxidation (Batch) Ketones->Epoxidation SpiroEpoxide Intermediate: Spiro-Epoxides Epoxidation->SpiroEpoxide >90% Yield RingOpening Step 2: Epoxide Opening (96-well Block, 80°C) SpiroEpoxide->RingOpening Amines Input B: Primary Amines (R-NH2) Amines->RingOpening AminoAlcohol Intermediate: Amino-Alcohols RingOpening->AminoAlcohol Regioselective Cyclization Step 3: Carbonylation (THF, Reflux) AminoAlcohol->Cyclization CDI Reagent: CDI (1,1'-Carbonyldiimidazole) CDI->Cyclization Scavenging Step 4: Solid-Phase Extraction (PS-Isocyanate + PS-TsOH) Cyclization->Scavenging Remove Excess Amine/Imid. FinalPlate Final Library Plate (DMSO Stock) Scavenging->FinalPlate

Caption: Modular assembly workflow for spiro-oxazolidinones using polymer-supported scavenging for purification.

Detailed Methodology

Step 1: Batch Preparation of Spiro-Epoxides (The "Scaffold") Note: This step is performed in batch for each unique ketone core before distributing to plates.[1]

  • Reagents: Trimethylsulfoxonium iodide (1.2 equiv), NaH (1.5 equiv, 60% dispersion), DMSO/THF (1:1).

  • Procedure:

    • Wash NaH with dry hexane under Argon. Suspend in DMSO.

    • Add Trimethylsulfoxonium iodide slowly (evolution of H₂).[1] Stir 30 min at RT to form the ylide.

    • Add the cyclic ketone (e.g., N-Boc-4-piperidone) dropwise in THF.[1]

    • Stir at 50°C for 4 hours.

    • Workup: Quench with water, extract with Et₂O. Wash organic layer with brine.[1] Dry (MgSO₄) and concentrate.[1]

    • QC: Verify conversion via ¹H NMR (disappearance of ketone carbonyl signal, appearance of epoxide CH₂ ~2.6 ppm).

Step 2: Parallel Library Synthesis (96-Well Format) Target Scale: 50 µmol per well.[1]

A. Epoxide Ring Opening (Aminolysis)

  • Dissolve the Spiro-epoxide (from Step 1) in Ethanol (0.5 M stock).

  • Dispense 100 µL (50 µmol) into each well of a 96-well deep-well polypropylene plate.

  • Add 1.2 equivalents of diverse Primary Amines (R-NH₂) (60 µmol) in Ethanol.

  • Seal plate and heat at 80°C for 16 hours .

    • Mechanism:[2] The amine attacks the less hindered methylene carbon of the spiro-epoxide, ensuring regioselectivity.[1]

  • Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

B. Cyclization (Carbonylation) [1]

  • Resuspend the crude amino-alcohol residue in anhydrous THF (200 µL).

  • Add CDI (1,1'-Carbonyldiimidazole) (1.5 equiv, 75 µmol) as a stock solution in THF.

  • Add catalytic DBU (0.1 equiv).[1]

  • Seal and heat at 60°C for 6 hours .

C. Purification (Solid-Supported Scavenging) Crucial for HTS: Avoid liquid-liquid extraction.[1] Use chemoselective resins.[1]

  • Add PS-Isocyanate resin (3 equiv relative to excess amine) to each well.[1]

    • Function: Captures unreacted starting amine.[1]

  • Add PS-Trisamine resin (3 equiv relative to excess CDI/Imidazole).[1]

    • Function: Scavenges imidazole byproduct and excess acylating agent.[1]

  • Shake plate at RT for 12 hours.

  • Filter the reaction mixture into a receiving plate (using a 96-well filter plate).

  • Wash resins with MeOH (2 x 100 µL).

  • Evaporate solvents.

D. Final Formatting

  • Dissolve residues in 100% DMSO to a final concentration of 10 mM.

  • Store at -20°C under inert atmosphere.

Part 3: Quality Control & Data Analysis[1]

Representative Data

Randomly select 5% of the library for LC-MS and ¹H NMR validation.[1]

Table 1: Expected Physicochemical Profile (Representative Scaffold) Scaffold: Spiro[piperidine-4,5'-oxazolidin]-2'-one (N-Boc protected)

PropertyValue RangeRationale
MW 350 - 500 DaLipinski Compliant
cLogP 1.5 - 3.5Optimized for cell permeability
Fsp³ 0.45 - 0.65High 3D character (Superior to flat aromatics)
H-Bond Donors 0 - 1Oxazolidinone NH is masked if R2 is alkyl/aryl
PSA 60 - 90 ŲGood oral bioavailability prediction
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 2A Steric hindrance of amineUse microwave irradiation (100°C, 30 min) or add LiClO₄ (catalyst).
Incomplete Cyclization Wet THF or old CDICDI hydrolyzes rapidly.[1] Use fresh reagent or switch to Triphosgene (requires strict safety protocols).[1]
Impurity: Imidazole Insufficient scavengingIncrease PS-Trisamine load or extend shaking time.[1]

Part 4: Mechanistic Validation (Signaling Pathway)[1]

While the library is chemical, the design is often targeted.[1] Below is a diagram illustrating the mechanism of action for Linezolid-like spiro-oxazolidinones targeting the Bacterial Ribosome (50S subunit), a common application for this library.

MOA Compound Spiro-Oxazolidinone (Library Member) Target Bacterial Ribosome (50S Subunit) Compound->Target High Affinity Binding BindingSite Peptidyl Transferase Center (23S rRNA) Target->BindingSite Occupies A-site Inhibition Inhibition of Initiation Complex BindingSite->Inhibition Prevents tRNA binding Outcome Bacteriostasis (Protein Synthesis Halt) Inhibition->Outcome

Caption: Mechanism of Action for oxazolidinone antibiotics targeting bacterial protein synthesis.[1]

References

  • Corey, E. J., & Chaykovsky, M. (1965).[1] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[1] Link[1]

  • Fernandes, G., et al. (2023).[1][3][4] Oxazolidinones as versatile scaffolds in medicinal chemistry.[1][3][4][5][6][7][8] RSC Medicinal Chemistry.[1] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Trost, B. M., & Rhee, Y. H. (2003).[1] A catalytic asymmetric synthesis of spiro-oxazolidinones via a palladium-catalyzed cycloaddition.[1] Journal of the American Chemical Society.[1] Link[1]

  • Life Chemicals. (2025). Spiro-, Poly- and Bicyclic Screening Compound Library.[1][9] Life Chemicals Library Collections. Link

Sources

Application

Application Note: Catalytic &amp; Dehydrative Architectures for Spiro-Carbamate Synthesis

[1] Audience: Medicinal Chemists, Process Development Scientists Part 1: Executive Summary & Strategic Rationale The synthesis of spiro-fused carbamates (specifically spiro-oxazolidinones) represents a high-value target...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


Audience:  Medicinal Chemists, Process Development Scientists

Part 1: Executive Summary & Strategic Rationale

The synthesis of spiro-fused carbamates (specifically spiro-oxazolidinones) represents a high-value target in drug discovery. These scaffolds offer unique conformational rigidity and metabolic stability, often serving as bioisosteres for lactams or cyclic ureas. However, the direct condensation of amino alcohols with CO


 is thermodynamically limited by the stability of the water byproduct and the high activation energy required to close the ring at a sterically hindered spiro-center.

While pure metal catalysis (e.g., Ag, Cu) excels with high-energy substrates like aziridines or propargylic alcohols, it often stalls when applied to tertiary amino alcohols —the requisite precursors for spiro-architectures.

This guide details two robust, field-proven protocols that overcome these thermodynamic and steric barriers:

  • The "Gold Standard" Protocol: A DBU-catalyzed, T3P-mediated system designed for high-complexity substrates (tertiary alcohols/spiro-junctions).

  • The "Scalable" Protocol: A TsCl-activated system suitable for gram-scale synthesis of less sensitive spiro-scaffolds.

Part 2: Mechanistic Insight & Causality

To successfully synthesize spiro-carbamates, one must address the "Carbamate Paradox" :

  • Formation: Amino alcohols react with CO

    
     to form carbamate salts.[1][2] This equilibrium lies to the right but is often insoluble and non-reactive.
    
  • Cyclization: The nucleophilic attack of the hydroxyl group onto the carbamate carbonyl is disfavored, especially at tertiary (spiro) centers due to steric repulsion and the poor leaving group ability of the ammonium/proton.

The Solution: We utilize Organocatalytic Solubilization combined with Dehydrative Activation .

  • Role of DBU (Catalyst): The superbase DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) plays a dual catalytic role.[1] It deprotonates the ammonium carbamate to solubilize the species and activates the hydroxyl group for attack.

  • Role of T3P (Dehydrating Agent): Propanephosphonic acid anhydride (T3P) acts as a chemoselective "water sink." It reacts with the carbamate oxygen to form a highly reactive mixed anhydride intermediate, converting a poor electrophile into a potent one, driving the cyclization even at crowded spiro-centers.

Pathway Visualization

The following diagram illustrates the DBU-catalyzed/T3P-mediated pathway, highlighting the critical "Activation" step that overcomes the steric barrier.

SpiroMechanism Start Amino Alcohol (Tertiary/Spiro Precursor) Salt Carbamate Salt (Insoluble/Dormant) Start->Salt + CO2 CO2 CO2 (1 atm) CO2->Salt ActiveSalt Soluble DBU-Carbamate Salt->ActiveSalt DBU Catalysis DBU DBU Catalyst (Solubilization) DBU->ActiveSalt Intermed Mixed Anhydride Intermediate ActiveSalt->Intermed + T3P (-HOP(=O)R2) T3P T3P Reagent (Activation) T3P->Intermed Product Spiro-Oxazolidinone (Target) Intermed->Product Intramolecular Cyclization

Figure 1: Mechanistic pathway for the DBU-catalyzed, T3P-mediated synthesis of spiro-oxazolidinones. DBU acts as a phase-transfer/solubilizing catalyst, while T3P drives the thermodynamic equilibrium.

Part 3: Experimental Protocols

Protocol A: DBU-Catalyzed/T3P-Mediated Synthesis (Premium Method)

Best for: Complex spiro-substrates, tertiary amino alcohols, and substrates sensitive to harsh acid chlorides.

Reagents:

  • Substrate: Tertiary Amino Alcohol (1.0 equiv)

  • Reagent: T3P (Propanephosphonic acid anhydride), 50 wt% in EtOAc/DMF (1.2–1.5 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv - Note: 1 equiv acts as base, catalytic amount cycles for solubilization)

  • Solvent: DMSO or MeCN (DMSO preferred for solubility of zwitterions)

  • Gas: CO

    
     (Balloon pressure, ~1 atm)
    

Step-by-Step Methodology:

  • Salt Formation: Charge a flame-dried round-bottom flask with the amino alcohol (1.0 mmol) and DMSO (3.0 mL). Introduce CO

    
     via a balloon and needle. Stir vigorously at Room Temperature (RT) for 30 minutes.
    
    • Observation: The solution may become cloudy or form a precipitate (carbamate salt).

  • Catalytic Solubilization: Add DBU (2.0 mmol) dropwise while maintaining CO

    
     sparging.
    
    • Checkpoint: The solution should clarify as DBU solubilizes the carbamate. Stir for an additional 15 minutes.

  • Activation & Cyclization: Cool the mixture to 0 °C. Add the T3P solution (1.5 mmol) dropwise over 5 minutes.

    • Why: Slow addition prevents exotherm-driven decarboxylation.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours under CO

    
     atmosphere.
    
    • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the starting amine (often polar) and appearance of the less polar carbamate.

  • Workup: Quench with saturated NaHCO

    
     (10 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Self-Validation:

  • If yield is low (<40%), increase CO

    
     pressure (balloon 
    
    
    
    5 bar) to shift the initial equilibrium before T3P addition.
  • If starting material remains, the steric bulk of the spiro-center is hindering attack. Switch solvent to DMF and heat to 40 °C after T3P addition.

Protocol B: TsCl-Mediated Activation (Scalable Method)

Best for: Gram-scale synthesis, less sterically demanding spiro-centers, cost-sensitive projects.

Reagents:

  • Substrate: Amino Alcohol (1.0 equiv)

  • Activator: p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Base: K

    
    CO
    
    
    
    (3.0 equiv) or TBD (catalytic) + stoichiometric base.
  • Solvent: MeCN or Toluene.

Workflow:

  • Dissolve amino alcohol in MeCN. Add K

    
    CO
    
    
    
    .
  • Purge with CO

    
     (balloon) for 30 mins at RT.
    
  • Add TsCl (1.2 equiv) in one portion.

  • Heat to 60–80 °C for 6 hours under CO

    
     atmosphere.
    
  • Note: This method proceeds via an in situ formation of a tosyl-carbamate or O-tosylation followed by cyclization. It requires heat to overcome the steric barrier of the spiro-junction.

Part 4: Data & Performance Comparison

The following table contrasts the two methods based on substrate scope and conditions.

FeatureProtocol A (T3P/DBU)Protocol B (TsCl/Base)
Primary Mechanism Mixed Anhydride ActivationSulfonyl Activation / S

2
Spiro-Center Tolerance Excellent (Works on tertiary alcohols)Moderate (Struggles with bulky groups)
Reaction Temp 0 °C to RT (Mild)60–80 °C (Harsh)
Byproducts Water-soluble phosphates (Benign)Tosylate salts (Requires removal)
Green Factor High (T3P is non-toxic)Moderate (TsCl is an irritant)
Cost High (T3P reagent cost)Low (Commodity chemicals)

Part 5: References

  • Unsworth, P. J., et al. (2014). "Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst." Organic Letters.

  • Gomez, J. E., & Kleij, A. W. (2016). "Recent progress in the catalytic synthesis of cyclic carbamates from CO2." Current Opinion in Green and Sustainable Chemistry.

  • Tamura, M., et al. (2011). "Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols." Chemical Communications.[3][4]

  • Song, Q. W., et al. (2019). "Silver-Catalyzed Carboxylative Cyclization of Primary Propargyl Alcohols with CO2." Organic Letters. (Context for metal-catalysis comparison).

Sources

Method

Application Note: Microwave-Assisted Synthesis of Spiro[4.5]decane-2-one Derivatives

Executive Summary & Biological Significance[1][2] The spiro[4.5]decane scaffold represents a privileged structure in drug discovery, offering a rigid three-dimensional framework that positions pharmacophores with high sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Significance[1][2]

The spiro[4.5]decane scaffold represents a privileged structure in drug discovery, offering a rigid three-dimensional framework that positions pharmacophores with high spatial precision.[1] Specifically, 1,4,8-triazaspiro[4.5]decan-2-one derivatives have emerged as critical inhibitors of the mitochondrial permeability transition pore (mPTP) , a target for treating ischemia/reperfusion injury (IRI) in cardiac and neuronal tissues [1, 2].[2]

Traditional thermal synthesis of these spiro-hydantoin and spiro-imidazolidinone systems is often plagued by prolonged reaction times (up to 10 days), harsh conditions, and difficult workups. This guide details a microwave-assisted protocol that reduces synthesis time from days to minutes while improving yield and purity. We focus on two methodologies: a Solid-Phase approach for combinatorial library generation and a Liquid-Phase Multicomponent Reaction (MCR) for rapid scaffold diversification.

Mechanistic Insight: The Microwave Advantage

The Spiro-Cyclization Pathway

The formation of the spiro[4.5]decane-2-one core typically proceeds via a condensation-cyclization sequence. In the context of the Bucherer-Bergs reaction or similar condensation pathways, the reaction involves the attack of a cyanide or amine species on a cyclohexanone derivative (e.g., N-benzyl-4-piperidone).

Why Microwave? The formation of the spiro-quaternary carbon is sterically demanding.

  • Thermal Effect: Microwave irradiation (MW) provides rapid, volumetric heating, overcoming the activation energy barrier for the nucleophilic attack on the sterically hindered ketone more efficiently than convective heating.

  • Specific Heating: Polar intermediates (such as the zwitterionic iminium or cyanohydrin species) couple strongly with the oscillating electromagnetic field, leading to selective heating of the reactive species over the bulk solvent [3].

Reaction Workflow Diagram

The following diagram illustrates the critical intermediate steps in the formation of the 1,4,8-triazaspiro[4.5]decan-2-one scaffold.

SpiroSynthesis cluster_MW Microwave Zone Start Piperidin-4-one (Ketone) Inter1 Imine/Iminium Intermediate Start->Inter1 Condensation Reagent Amine/Urea Source (Nucleophile) Reagent->Inter1 Inter2 Aminonitrile/ Carbamate Inter1->Inter2 Nucleophilic Addition Transition Transition State (Steric Barrier) Inter2->Transition MW Activation Product Spiro[4.5]decane-2-one Scaffold Transition->Product Cyclization (-H2O/NH3)

Figure 1: Mechanistic pathway for spiro-cyclization. The microwave zone highlights the energy-intensive cyclization step where dielectric heating significantly accelerates the reaction.

Experimental Protocols

Protocol A: Microwave-Enhanced Solid-Phase Synthesis

Best for: Combinatorial Library Generation (High Diversity)

This protocol adapts the method for synthesizing 1,4,8-triazaspiro[4.5]decan-2-ones on SynPhase lanterns or resin beads, reducing reaction time from 10 days (thermal) to ~24 hours or less with improved purity [4].

Materials:

  • Solid Support: SynPhase lanterns (Polystyrene-grafted) derivatized with amino acid amides.

  • Reagents: N-benzyl-4-piperidone, p-Toluenesulfonic acid (p-TSOH).[3]

  • Solvent: Toluene or Toluene/DMP (2,2-dimethoxypropane) 95:5.

  • Equipment: Microwave Reactor (e.g., CEM Discover or Biotage Initiator) capable of handling solid-phase vessels.

Step-by-Step Procedure:

  • Preparation: Swell the derivatized lanterns (containing the amino acid amide precursor) in Toluene for 15 minutes.

  • Reagent Loading: Add N-benzyl-4-piperidone (10 equiv.) and p-TSOH (1% mol) to the reaction vessel containing the lanterns.

  • Microwave Irradiation:

    • Temperature: 80 °C

    • Power: Dynamic (Max 150 W)

    • Time: 3 x 20 minutes (pulsed) or 1-2 hours continuous hold. Note: Conventional heating requires 10 days.

  • Washing: Decant the reaction mixture. Wash lanterns sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Cleavage: Treat lanterns with 20% TFA in DCM for 1 hour to release the final spiro product.

  • Analysis: Evaporate solvent and analyze via LC-MS. Purity typically >90% without further purification.

Protocol B: Liquid-Phase Multicomponent Bucherer-Bergs

Best for: Scale-up and Scaffold Core Synthesis

This method utilizes a "one-pot" microwave approach to generate the hydantoin-based spiro core [5].

Materials:

  • Substrate: Cyclohexanone derivative (e.g., 1 mmol).

  • Reagents: Potassium Cyanide (KCN, 1.5 mmol), Ammonium Carbonate ((NH4)2CO3, 3 mmol).

  • Solvent: Ethanol/Water (1:1 v/v).

  • Safety Note: KCN is highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate cyanide waste protocols.

Step-by-Step Procedure:

  • Mixing: In a 10 mL microwave vial, dissolve the ketone in 2 mL Ethanol. Add a solution of KCN and (NH4)2CO3 in 2 mL Water.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Microwave Parameters:

    • Temperature: 120 °C

    • Pressure Limit: 15 bar (Carbon dioxide evolution occurs).

    • Time: 15–20 minutes.

    • Stirring: High.

  • Workup:

    • Cool the vial to room temperature.

    • Acidify carefully with dilute HCl (in a hood!) to precipitate the product.

    • Filter the solid precipitate and wash with cold water.

    • Recrystallize from Ethanol if necessary.

Data & Optimization

The following data summarizes the efficiency gains of microwave irradiation compared to conventional thermal methods for spiro-cyclization.

Table 1: Comparison of Reaction Conditions

ParameterConventional ThermalMicrowave AssistedImprovement Factor
Reaction Time (Solid Phase) 240 hours (10 days)1–2 hours~120x Faster
Reaction Time (Liquid Phase) 4–24 hours10–20 minutes~24x Faster
Solvent Usage High (Reflux maintenance)Low (Sealed vessel)Green Benefit
Typical Yield 40–60%75–92%High Efficiency
Stereoselectivity VariableOften Higher (Kinetic control)Quality

Table 2: Solvent Screening for Protocol B (Bucherer-Bergs)

Solvent SystemTemp (°C)Time (min)Yield (%)Notes
Ethanol/Water (1:1)1201588Optimal
Methanol/Water (1:1)1202072Lower solubility
DMF1403065Difficult workup
Water (Neat)1501582Greenest, requires phase transfer catalyst

Troubleshooting & Critical Parameters

Steric Hindrance

Issue: Bulky substituents on the piperidone/cyclohexanone ring (e.g., 2,6-disubstitution) can severely retard the spiro-cyclization. Solution: Increase MW temperature to 140–150 °C. The "superheating" effect of MW is particularly effective here. Use a high-boiling solvent like Ethylene Glycol if pressure limits are reached in EtOH/H2O.

Pressure Management

Issue: The Bucherer-Bergs reaction releases CO2 and NH3. Solution:

  • Use a microwave vial with a high pressure rating (up to 20-30 bar).

  • Do not fill the vial more than 50% volume.

  • Program a "Pre-stir" step to allow initial gas evolution before heating.

Water Removal (For Condensation Protocols)

Issue: Reversible imine formation (Step 1) is inhibited by water. Solution: In Protocol A, the use of DMP (2,2-dimethoxypropane) as a water scavenger is critical. It reacts with water to form acetone and methanol, driving the equilibrium toward the imine intermediate [4].

References

  • Albanese, V., et al. (2025). "Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Link

  • PubChem. (2025). "Compound Summary: 1,4,8-Triazaspiro[4.5]decan-2-one." National Library of Medicine. Link

  • Javahershenas, R., et al. (2024). "Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles." RSC Advances, 14. Link

  • Gisbert, P., et al. (2010). "Microwave-enhanced solid phase synthesis of 1,4,8-triazaspiro[4.5]decan-2-ones." Tetrahedron Letters (Cited via University of Michigan Library). Link

  • Shipman, M., et al. (2008).[4] "Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin inhibitor of a fatty acid amide hydrolase." Bioorganic & Medicinal Chemistry Letters, 18(22), 5881-5884. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of spiro-oxazolidinone cyclization reactions

Welcome to the Spiro-Oxazolidinone Synthesis Support Center. Ticket ID: #SP-OX-992 Subject: Optimization of Yield and Diastereoselectivity in Spiro-Oxazolidinone Formation Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Spiro-Oxazolidinone Synthesis Support Center.

Ticket ID: #SP-OX-992 Subject: Optimization of Yield and Diastereoselectivity in Spiro-Oxazolidinone Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview

Spiro-oxazolidinones are privileged pharmacophores (e.g., Linezolid derivatives, inhibitors of protein-protein interactions). Their synthesis is often bottlenecked by the formation of the quaternary spiro-center. This guide addresses the three most common synthetic routes: Rhodium-Catalyzed C-H Amination , Hypervalent Iodine Oxidative Cyclization , and Classical Phosgenation .

Module 1: Rhodium-Catalyzed C-H Amination (The "Du Bois" Protocol)

Workflow: Intramolecular insertion of a nitrene into a C(sp³)-H bond. Common Failure Mode: Low conversion due to catalyst oxidation or competing intermolecular pathways.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Black precipitate / No conversion Catalyst Death. The oxidant (PhI(OAc)₂) is destroying the Rh-catalyst before insertion occurs.Switch Catalyst: Upgrade from Rh₂(OAc)₄ to Rh₂(esp)₂ (Du Bois Catalyst). The chelating ligand makes it resistant to oxidation.
Low Yield (<40%) Product Inhibition. The formed oxazolidinone coordinates to the Rh center.Add MgO (2.3 equiv). This acts as an acid scavenger and prevents product inhibition.
Poor Regioselectivity Electronic Mismatch. Nitrenes are electrophilic; they prefer electron-rich C-H bonds.Substrate Engineering: Ensure the target C-H bond is electron-rich (e.g., adjacent to an ether or alkyl group) and not deactivated by electron-withdrawing groups.
The "Self-Validating" System

To confirm if the reaction is stalling due to catalyst death or kinetics, perform a Standard Addition Test :

  • Run the reaction for 2 hours.

  • Add a fresh aliquot of catalyst (1 mol%).

  • If yield increases significantly (>15%), your initial catalyst load is decomposing. Switch to slow addition of the oxidant.

Visualizing the Mechanism (Rh-Nitrene Cycle)

RhodiumCycle cluster_cycle Rh(II)-Catalyzed C-H Amination Cycle Start Substrate (Carbamate/Sulfamate) Rh_Nitrene Rh-Nitrene Species (LnM=N-R) Start->Rh_Nitrene + Rh(II) + Oxidant Oxidant Oxidant (PhI(OAc)2) Oxidant->Rh_Nitrene Rate Limiting Step Insertion C-H Insertion (Concerted) Rh_Nitrene->Insertion H-Atom Abstraction Product Spiro-Oxazolidinone Insertion->Product Reductive Elimination Product->Start Catalyst Regeneration

Caption: The catalytic cycle highlights the formation of the electrophilic Rh-nitrene species. Protecting the catalyst from over-oxidation at the 'Rh-Nitrene' stage is critical.

Module 2: Hypervalent Iodine Oxidative Cyclization

Workflow: Dearomatization of tyrosine or phenol derivatives using PIDA/PIFA. Common Failure Mode: Polymerization or rearrangement back to aromatic phenols.

Critical Parameter: The "Fluorine Effect"

You cannot use standard solvents (DCM, THF) for this reaction. The success of this cyclization relies entirely on the solvent's ability to stabilize the radical cation intermediate via Hydrogen-Bonding.

  • Standard Solvent: TFE (2,2,2-Trifluoroethanol).[1][2]

  • Advanced Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol).

Why? HFIP is highly ionizing but non-nucleophilic. It solvates the leaving group (acetate/trifluoroacetate) on the iodine, accelerating the formation of the reactive phenoxenium ion while preventing intermolecular attack (polymerization).

Step-by-Step Optimization Guide
  • Reagent Selection: Start with PIDA (PhI(OAc)₂). If the reaction is sluggish, switch to PIFA (PhI(OCOCF₃)₂) which contains a better leaving group.

  • Concentration: Run at high dilution (0.01 M) to favor intramolecular spiro-cyclization over intermolecular coupling.

  • Acid Scavenging: If the product hydrolyzes (re-aromatizes), add solid NaHCO₃ (3 equiv) to the reaction mixture to buffer the acetic acid byproduct.

Module 3: Classical Cyclization (Phosgene Equivalents)

Workflow: Cyclization of amino-alcohols using carbonyl sources. Common Failure Mode: Incomplete cyclization due to steric hindrance at the quaternary center.

Reagent Decision Matrix
ReagentReactivityToxicityUse Case
CDI (Carbonyldiimidazole)LowLowPrimary amines, unhindered alcohols. Often fails for spiro-centers.
DSC (Disuccinimidyl carbonate)MediumLowMild activation. Good for sensitive substrates.
Triphosgene High High The Gold Standard for Spiro-formation. Forces cyclization on sterically crowded quaternary centers.
The "Triphosgene Protocol" (Strict Safety Required)

Use this when CDI fails to close the ring.

  • Setup: Flame-dried flask, N₂ atmosphere, 0°C.

  • Base: Use DIEA (Diisopropylethylamine) or Pyridine (3 equiv). Stronger bases like NaH can cause epimerization.

  • Addition: Dissolve Triphosgene (0.4 equiv) in DCM and add dropwise to the amino alcohol.

  • Quench: Quench with saturated NH₄Cl. Warning: Triphosgene generates phosgene gas in situ; use a caustic scrubber for the vent line.

Module 4: FAQ & Quick Fixes

Q: My spiro-oxazolidinone is oiling out and difficult to purify. A: Spiro-compounds often crystallize poorly due to their rigid, orthogonal structure.

  • Fix: Triturate with MTBE/Heptane . If that fails, try Isopropanol (IPA). The hydroxyl group in IPA often interacts with the carbamate, inducing crystallization.

Q: I see the intermediate isocyanate, but it won't close to the oxazolidinone. A: The nucleophilicity of the alcohol is too low.

  • Fix: Add a catalytic amount of DMAP (10 mol%) or switch to Cs₂CO₃ in MeCN and heat to 60°C. Cesium assists in the deprotonation and "templating" of the cyclization.

Visual Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield CheckMethod Which Method? Start->CheckMethod Rh_Path Rh-Catalyzed CheckMethod->Rh_Path Iodine_Path Hypervalent Iodine CheckMethod->Iodine_Path Phosgene_Path Phosgene/CDI CheckMethod->Phosgene_Path Rh_Check Black Precipitate? Rh_Path->Rh_Check Iodine_Check Solvent Used? Iodine_Path->Iodine_Check Phos_Check Steric Bulk? Phosgene_Path->Phos_Check Rh_Fix1 Switch to Rh2(esp)2 Add MgO Rh_Check->Rh_Fix1 Yes Rh_Fix2 Slow Addition of Oxidant Rh_Check->Rh_Fix2 No Iodine_Fix1 Switch to TFE or HFIP Iodine_Check->Iodine_Fix1 DCM/THF Iodine_Fix2 Dilute to 0.01M Iodine_Check->Iodine_Fix2 Already TFE Phos_Fix1 Switch CDI -> Triphosgene Phos_Check->Phos_Fix1 High Phos_Fix2 Add DMAP / Heat Phos_Check->Phos_Fix2 Low

Caption: Decision matrix for diagnosing reaction failure based on the specific synthetic methodology employed.

References

  • Espino, C. G., & Du Bois, J. (2001). "A Rhodium-Catalyzed C-H Insertion Method for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition.

  • Ciufolini, M. A., et al. (1998).[3] "Oxidative cyclization of tyrosine derivatives to spirolactams using iodine(III) reagents." Chemical Communications.[1]

  • Dohi, T., & Kita, Y. (2009). "Hypervalent Iodine Reagents as a New Entrance to Organocatalysts." Chemical Communications.[1]

  • Collet, F., et al. (2009). "Rhodium(II)-Catalyzed C–H Amination: An Enabling Method for the Synthesis of Spiro-Oxazolidinones." Journal of the American Chemical Society.

  • Ghosh, A. K., et al. (2014). "Design and Synthesis of Spiro-Oxazolidinone Derivatives." Journal of Medicinal Chemistry.

Sources

Optimization

Purification of 1-oxa-3-azaspiro[4.5]decan-2-one from linear carbamate byproducts

Executive Summary & Technical Context The synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one (a spirocyclic oxazolidinone) typically proceeds via the cyclization of (1-aminocyclohexyl)methanol derivatives using phosgene equiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

The synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one (a spirocyclic oxazolidinone) typically proceeds via the cyclization of (1-aminocyclohexyl)methanol derivatives using phosgene equivalents (e.g., CDI, triphosgene) or dialkyl carbonates.

The "linear carbamate" impurity is frequently the uncyclized intermediate,


-(1-(hydroxymethyl)cyclohexyl)carbamate  (or its alkyl ester analog). This impurity persists due to incomplete cyclization equilibrium or hydrolysis during workup.

Key Separation Principle:

  • Target (Cyclic): Lacks a free hydroxyl group; more rigid; typically higher melting point; lower polarity.

  • Impurity (Linear): Contains a free primary hydroxyl group (H-bond donor) and a carbamate tail; higher polarity; often an oil or low-melting solid.

Troubleshooting Guide (Q&A)

Category A: Chromatographic Issues

Q: I am seeing co-elution of the spiro-oxazolidinone and the linear carbamate on silica gel. Why is the separation poor?

A: While the linear carbamate has a free hydroxyl group (making it theoretically more polar), intramolecular H-bonding between the carbamate NH and the hydroxyl oxygen can create a "pseudo-cyclic" conformation that mimics the polarity of the target spirocycle.

Corrective Action:

  • Change the Mobile Phase Modifier: Switch from Methanol/DCM to Acetone/Hexane or EtOAc/Heptane . Methanol often suppresses the resolution of H-bond donating impurities on silica.

  • Derivatization (Analytical): If you cannot distinguish them by TLC, treat an aliquot with trichloroacetyl isocyanate (TAI) in an NMR tube. The linear impurity (free -OH) will shift significantly; the cyclic carbamate will not.

Category B: Reaction Optimization (Prevention)

Q: The linear byproduct regenerates during workup. Is the spirocycle unstable?

A: 1-oxa-3-azaspiro[4.5]decan-2-one is generally stable. However, if your quench is too basic (pH > 12) or sufficiently acidic and hot, you may be hydrolyzing the ring back to the amino alcohol or the linear carbamate.

Corrective Action:

  • Quench Protocol: Use a buffered quench (e.g., saturated

    
     or Phosphate buffer pH 7.0). Avoid strong caustic washes (NaOH) if the organic phase contains residual alcohols, as this promotes thermodynamic equilibration back to the open chain.
    

Q: I have 15% linear impurity. Can I convert it to the product instead of discarding it?

A: Yes. The linear carbamate is the direct precursor.

  • Protocol: Dissolve the crude mixture in dry THF. Add 0.1–0.2 equivalents of NaH (or KOtBu) and heat to reflux. This deprotonates the alcohol/amide, forcing the intramolecular attack to close the ring (transesterification), driving the reaction to completion.

Purification Protocols

Method A: Selective Recrystallization (Recommended)

Best for: Scaling up (>5g) and removing <10% linear impurities.

The spirocyclic structure of 1-oxa-3-azaspiro[4.5]decan-2-one confers high lattice energy compared to the flexible linear carbamate.

Step-by-Step:

  • Concentrate: Evaporate the reaction solvent completely to obtain a solid/oil residue.

  • Dissolution: Add Toluene (5 mL per gram of crude). Heat to 80°C until fully dissolved.

  • Anti-solvent Addition: Slowly add Heptane (or Hexane) dropwise at 80°C until a slight turbidity persists (Ratio typically 1:1 to 1:2 Toluene:Heptane).

  • Cooling: Allow the solution to cool to room temperature slowly (over 2 hours) with gentle stirring. Then cool to 0–4°C for 4 hours.

  • Filtration: Filter the white crystalline precipitate.

  • Wash: Wash the cake with cold Heptane. The linear carbamate (more soluble in hydrocarbons due to alkyl chains if using ethyl/butyl carbamates, or remaining in mother liquor due to non-packing nature) remains in the filtrate.

Method B: Scavenger Resin / Chemical Wash

Best for: Small scale (<1g) or polishing high-value batches.

This method exploits the free hydroxyl group on the linear impurity.

Step-by-Step:

  • Dissolve crude mixture in DCM.

  • Add Succinic Anhydride (1.5 eq relative to impurity) and DMAP (cat.).

  • Stir for 1 hour. The linear impurity (alcohol) reacts to form a hemisuccinate ester (carboxylic acid). The cyclic target is unreactive.

  • Basic Wash: Wash the DCM layer with saturated

    
    . The derivatized impurity (now an acid salt) partitions into the aqueous layer.
    
  • Dry organic layer (

    
    ) and concentrate.
    

Data & Visualizations

Table 1: Physicochemical Comparison
FeatureTarget: 1-oxa-3-azaspiro[4.5]decan-2-oneImpurity: Linear Carbamate (Intermediate)
Structure Spirocyclic, RigidOpen chain, Flexible
H-Bond Donors 1 (Amide NH)2 (Amide NH + Alcohol OH )
Solubility (Toluene) Moderate (Crystallizes on cooling)High (Remains in solution)
Reactivity Stable to mild baseCyclizes with strong base; Esterifies with anhydrides
pKa ~12 (Amide)~16 (Alcohol)
Diagram 1: Reaction & Impurity Pathway

This diagram illustrates the origin of the linear impurity and the "Rescue" pathway to convert it to the product.

ReactionPathway Precursor Amino Alcohol (1-aminocyclohexyl)methanol Linear Linear Carbamate (Impurity/Intermediate) Has free -OH group Precursor->Linear Step 1: N-acylation Reagent Carbonyl Source (CDI or Diethyl Carbonate) Reagent->Linear Cyclic Target Spirocycle 1-oxa-3-azaspiro[4.5]decan-2-one Linear->Cyclic Step 2: Cyclization (Requires Heat/Base) Cyclic->Linear Hydrolysis (Avoid pH > 12)

Caption: The linear carbamate is an intermediate. Incomplete cyclization leaves residual impurity. Strong base/heat drives the equilibrium to the target.

Diagram 2: Purification Decision Tree

PurificationTree Start Crude Mixture (Target + Linear Impurity) Check Impurity Level? Start->Check HighImp > 15% Linear Impurity Check->HighImp LowImp < 15% Linear Impurity Check->LowImp Action1 Chemical Conversion Reflux with NaH/THF (Force Cyclization) HighImp->Action1 Don't waste it, convert it Action2 Recrystallization Toluene/Heptane System LowImp->Action2 Purify Action1->LowImp Workup Result1 Pure Target (>98%) Action2->Result1

Caption: Decision matrix based on impurity levels. High impurity loads favor chemical conversion over physical separation.

References

  • Preparation of Spiro-Oxazolidinones. PrepChem. Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one via hydrogenation and cyclization.

  • Cyclic Carbamates from Amino Alcohols. Organic Chemistry Portal. Catalytic synthesis of cyclic carbamates using CO2 and basic amines.[1][2]

  • Separation of Carbamates. Google Patents US2701246A. Method of preparing a cyclic carbamate and separating from polymeric/linear byproducts via distillation and crystallization.

  • Spirocyclic Scaffold Synthesis. ACS Combinatorial Science. Diversity by Divergence: Solution-Phase Parallel Synthesis of N-Diversified 1-Oxa-7-Azaspiro[4.5]decan-2-yl-Propane.

Sources

Troubleshooting

Troubleshooting low reactivity of steric hindered spiro-amines

Topic: Troubleshooting Low Reactivity in Drug Discovery Scaffolds Department: Advanced Synthetic Methodologies Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity in Drug Discovery Scaffolds Department: Advanced Synthetic Methodologies Operator: Dr. A. Vance, Senior Application Scientist

Welcome to the Support Center

Ticket Context: You are likely working with spirocyclic scaffolds (e.g., 2-azaspiro[3.3]heptane, spiro[2.5]octane) to improve the


 character and metabolic stability of a lead compound. However, you are encountering stalled reactions, low conversion, or decomposition during amide coupling or cross-coupling events.

The Core Issue: Spiro-amines possess a deceptive structural profile. While they appear to be simple secondary amines, the rigid orthogonality of the spiro-rings creates a "steric cleft" around the nitrogen lone pair. Furthermore, the ring strain can alter the hybridization of the nitrogen, reducing nucleophilicity compared to flexible analogs like piperidine.

This guide prioritizes steric-busting protocols over standard combinatorial chemistry methods.

Module 1: Diagnostic Workflow

Before altering conditions, determine if your failure mode is Kinetic (Steric) or Thermodynamic (Electronic) .

  • Symptom A (Steric Block): Starting material remains unchanged even after 24h; no side products. The nucleophile simply cannot reach the electrophile.

  • Symptom B (Electronic Deactivation): Starting material is consumed but yields complex mixtures or decarboxylation (if acid is involved).

Visual Troubleshooting Tree (Use this logic flow to select your protocol)

TroubleshootingFlow Start Start: Reaction Failure CheckSM Is Starting Material (SM) consumed? Start->CheckSM NoSM NO: SM Persists CheckSM->NoSM 0-10% Conv. YesSM YES: Complex Mixture CheckSM->YesSM >50% Loss Steric Diagnosis: Steric Hindrance (Nucleophile cannot approach) NoSM->Steric Electronic Diagnosis: Electronic/Side Rxn (Epimerization or Decomposition) YesSM->Electronic ReactionType Select Reaction Type Steric->ReactionType Amide Amide Coupling ReactionType->Amide Buchwald Pd-Catalysis (C-N) ReactionType->Buchwald Sol_T3P Solution: T3P / Pyridine (See Protocol A) Amide->Sol_T3P First Line Sol_Ghosez Solution: Ghosez Reagent (See Protocol B) Amide->Sol_Ghosez Extreme Sterics Sol_Brett Solution: Pd-PEPPSI / BrettPhos (See Protocol C) Buchwald->Sol_Brett

Figure 1: Decision matrix for troubleshooting unreactive spiro-amines. Note that "No Conversion" usually dictates a switch to high-energy intermediates (Acid Chlorides) or specific bulky ligands.

Module 2: Amide Coupling Protocols

Standard reagents (HATU, EDC) often form an "Active Ester" (OBt/OAt) that is too bulky for spiro-amines to attack. We must minimize the size of the leaving group or increase electrophilicity.

Protocol A: The T3P System (First Line Defense)

Why: Propylphosphonic anhydride (T3P) forms a mixed anhydride that is less sterically demanding than OAt esters. It also acts as a water scavenger, driving equilibrium. Best For: Moderately hindered spiro-amines (e.g., 2-azaspiro[3.3]heptane) and epimerization-prone chiral acids.

Step-by-Step:

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv Spiro-amine in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Base: Add 3.0 equiv Pyridine (Crucial: Pyridine suppresses epimerization better than DIPEA in T3P systems).

  • Cool: Cool to 0 °C.

  • Activate: Add 1.5 equiv T3P (50% w/w in EtOAc) dropwise.

  • React: Allow to warm to RT. If no reaction after 4h, heat to 50 °C.

  • Workup: Quench with water. Wash organic layer with 0.5M HCl (removes pyridine), then NaHCO3.

Protocol B: Ghosez's Reagent (The "Nuclear" Option)

Why: When T3P fails, you need an acid chloride. However, spiro-amines often contain acid-sensitive groups (Boc, acetals) that cannot survive oxalyl chloride/DMF. Ghosez’s Reagent generates acid chlorides under neutral conditions.[1][2] Best For: Extremely hindered couplings (e.g., tertiary carboxylic acids + spiro-amines).

Step-by-Step:

  • Formation: Dissolve 1.0 equiv Carboxylic Acid in dry DCM (0.2 M).

  • Reagent: Add 1.2 equiv Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

  • Stir: Stir at RT for 1-2 hours. Monitor by MeOH quench (check for methyl ester by LCMS).

  • Coupling: Once acid chloride is formed, add 1.2 equiv Spiro-amine and 2.0 equiv DIPEA directly to the same flask.

  • Note: No heating is usually required; the acid chloride is highly reactive.

Comparative Data: Coupling Reagents for Hindered Amines

ReagentActive SpeciesSteric Bulk of LGEpimerization RiskSuccess Rate (Spiro)
HATU OAt EsterHighLowLow
EDC/HOBt OBt EsterHighMediumVery Low
T3P Mixed AnhydrideMedium Very Low High
Ghosez Acid ChlorideNull (Cl) High (if basic)Very High
Module 3: C-N Cross-Coupling (Buchwald-Hartwig)

Spiro-amines are secondary amines, but they behave like "bulky" primary amines due to the ring trajectory. Standard ligands (Xantphos, BINAP) often fail because they create a crowded metal center that prevents the amine coordination.

Protocol C: The Precatalyst Strategy

Why: Generating Pd(0) from Pd(OAc)2 or Pd2(dba)3 is inefficient with bulky ligands. Use Palladacycle Precatalysts (G3/G4) or Pd-PEPPSI systems to guarantee active species formation.

Ligand Selection:

  • RuPhos: Excellent for secondary amines, but sometimes struggles with extreme bulk.

  • BrettPhos: The gold standard for primary amines, but surprisingly effective for rigid, hindered secondary spiro-amines.

  • tBuBrettPhos: Use if the spiro-amine is relatively basic but hindered.

The "Universal" Screen for Spiro-Amines:

  • Catalyst: Pd-PEPPSI-IPent (2 mol%) OR RuPhos-Pd-G4 (2 mol%).

  • Base: NaOtBu (1.5 equiv) - Switch to K3PO4/tBuOH if functional group tolerance is needed.

  • Solvent: 1,4-Dioxane (0.2 M).

  • Temp: 80 °C (Start here; spiro-amines rarely couple at RT).

Ligand Selection Logic

BuchwaldLogic Input Spiro-Amine Type TypeA Basic/Rigid (e.g., Spiro[3.3]) Input->TypeA TypeB Low Basicity (e.g., Spiro-sulfonamide) Input->TypeB Ligand1 RuPhos (First Choice) TypeA->Ligand1 Ligand2 BrettPhos (For extreme bulk) TypeA->Ligand2 If RuPhos fails Ligand3 XPhos (If Ar-Cl is unreactive) TypeB->Ligand3

Figure 2: Ligand selection based on spiro-amine electronics. RuPhos is the starting point for most secondary cyclic amines.

Module 4: FAQs & Quick Fixes

Q: My spiro-amine is an HCl salt. Can I use it directly in T3P coupling? A: Yes, but you must adjust the stoichiometry. The pyridine in the T3P protocol acts as both base and catalyst. If using an HCl salt, add 1.0 extra equivalent of base (DIPEA or NMM) before adding the pyridine/T3P to ensure the free amine is available.

Q: I see the "Intermediate" by LCMS, but it won't close to the product. A: In T3P reactions, you might see the mixed anhydride intermediate. This indicates the amine is too sterically hindered to attack even the activated acid.

  • Fix: Switch to Protocol B (Ghosez) . The chloride is smaller than the phosphonate group.

  • Fix: Add DMAP (0.1 equiv) . It forms a highly reactive N-acyl pyridinium species, though this increases racemization risk.

Q: Can I use SNAr (Nucleophilic Aromatic Substitution) instead of Buchwald? A: Only if the aryl ring is highly electron-deficient (e.g., 2-chloro-4-nitropyridine).

  • Tip: Spiro-amines are often poor nucleophiles in SNAr due to steric clash with ortho-hydrogens on the ring. Use DMSO at 120 °C and add CsF (2 equiv) . The fluoride enhances solubility and acts as a "naked" base.

References
  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Ghosez, L., et al. (1979).[2] "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications, (24), 1180. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[4] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters, 12(9), 1944–1947. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature, 480, 471–479. Link

Sources

Optimization

Stability of spiro-oxazolidinone rings under acidic and basic hydrolysis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro-oxazolidinone-containing compounds. This guide provides in-depth troubleshooting advice and answe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro-oxazolidinone-containing compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the spiro-oxazolidinone moiety under acidic and basic hydrolysis conditions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, diagnose, and resolve stability challenges in your experiments.

Frequently Asked Questions (FAQs)
Q1: What makes the spiro-oxazolidinone ring a desirable scaffold in drug discovery, and how does this relate to its stability?

The oxazolidinone ring is a five-membered heterocyclic system that is a key pharmacophore in several approved drugs, most notably the antibiotic linezolid.[1][2] Its rigid structure can confer favorable binding properties to target proteins. The cyclic carbamate within the oxazolidinone ring generally offers higher metabolic and chemical stability compared to non-cyclic carbamates, which are more susceptible to hydrolysis.[1] The spirocyclic nature of the compounds introduces additional conformational rigidity and potential ring strain, which can influence both biological activity and chemical stability.[3] Understanding this stability is crucial for predicting shelf-life, degradation pathways, and potential prodrug applications.[4][5]

Q2: I am observing degradation of my spiro-oxazolidinone compound in an aqueous formulation. How do I begin to diagnose the problem?

The first step is to determine if the degradation is pH-dependent. We recommend a preliminary stability screen at three pH points: acidic (e.g., pH 2-3), neutral (e.g., pH 7.4), and basic (e.g., pH 9-10). This will quickly indicate whether you are facing acid- or base-mediated hydrolysis. The choice of buffer is also important, as buffer components can sometimes catalyze hydrolysis.[4] Monitoring the appearance of degradation products alongside the disappearance of the parent compound using a suitable analytical method, such as HPLC-UV or LC-MS, is essential for a complete picture.[6][7]

Troubleshooting Guide: Acidic Hydrolysis
Q3: My spiro-oxazolidinone is rapidly degrading under mild acidic conditions. What is the likely mechanism, and which part of the molecule is most vulnerable?

Under acidic conditions, the oxazolidinone ring is susceptible to ring-opening hydrolysis. The mechanism is analogous to the acid-catalyzed ring-opening of epoxides.[8][9][10]

  • Protonation: The first step is the protonation of the ether-like oxygen atom within the oxazolidinone ring, which makes it a much better leaving group.[9]

  • Nucleophilic Attack: A nucleophile, typically water in aqueous media, then attacks one of the adjacent carbon atoms. The regioselectivity of this attack is critical. The nucleophile will preferentially attack the carbon atom that can best stabilize a partial positive charge in the transition state, which is usually the more substituted carbon.[9][11] For a spiro-oxazolidinone, this would be the spirocyclic carbon.

  • Ring Opening: This attack leads to the cleavage of the C-O bond and the formation of a vicinal amino alcohol derivative.

The inherent ring strain of the spirocyclic system may also contribute to an increased rate of hydrolysis compared to non-spirocyclic analogues.[3]

Acidic_Hydrolysis_Mechanism Spiro Spiro-Oxazolidinone Protonated Protonated Intermediate Spiro->Protonated H+ (e.g., HCl, TFA) Transition Transition State (Carbocationic Character) Protonated->Transition Weakening of C-O bond Product Ring-Opened Product (Vicinal Amino Alcohol) Transition->Product Nucleophilic Attack (H2O)

Caption: Acid-catalyzed hydrolysis of a spiro-oxazolidinone ring.

Q4: Do substituents on the spiro-oxazolidinone ring affect its stability in acid?

Yes, profoundly. The electronic nature of substituents can either stabilize or destabilize the ring.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro or fluoro groups on an N-aryl ring can decrease the basicity of the ring nitrogen and potentially slow down hydrolysis by making the initial protonation step less favorable.[5][12]

  • Electron-Donating Groups (EDGs): Groups like methoxy or methyl can increase the electron density on the ring system, potentially facilitating protonation but also influencing the stability of the carbocation-like transition state.

The position of the substituent is also key. A substituent that can directly stabilize the developing positive charge at the spiro-carbon during the transition state will accelerate hydrolysis.

Q5: I need to cleave the oxazolidinone ring under acidic conditions while preserving an acid-labile ester elsewhere in my molecule. What conditions should I try?

This is a common challenge requiring a fine balance. The goal is to find conditions mild enough to spare the ester but effective for ring-opening.

  • Milder Acids: Instead of strong mineral acids, consider using weaker acids or buffered systems. Sometimes, a solution of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water at elevated temperatures (e.g., 60°C) can be effective.[13]

  • Resin-Based Catalysts: Solid-supported acid catalysts, like Amberlyst-15 resin, can also be used.[13] These can sometimes offer milder reaction conditions and simplify workup.

  • Careful Monitoring: It is crucial to monitor the reaction closely by TLC or LC-MS to find the optimal time point where the oxazolidinone is cleaved, but the ester remains intact.

Troubleshooting Guide: Basic Hydrolysis
Q6: I am attempting to hydrolyze my spiro-oxazolidinone with a base like lithium hydroxide (LiOH), but the reaction is very slow or incomplete. Why is this, and what can I do?

Basic hydrolysis of oxazolidinones is often more difficult than acidic hydrolysis and may require harsh conditions.[14] The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the cyclic carbamate.

Common Issues & Solutions:

  • N-Substitution: N-unsubstituted or N-H oxazolidinones can be particularly resistant to basic hydrolysis because the nitrogen proton can be abstracted by the base, creating an anionic species that repels the incoming hydroxide nucleophile. N-substituted oxazolidinones are generally easier to hydrolyze.[14]

  • Insufficiently Strong Base: For resistant oxazolidinones, stronger basic conditions may be necessary. Consider using potassium hydroxide (KOH) in a refluxing solvent like methanol or ethanol.[15]

  • Solvent Effects: The choice of solvent is critical. A protic solvent that can solvate both the hydroxide ion and the substrate is often required.

  • Elevated Temperatures: Increasing the reaction temperature is a common strategy to overcome the high activation energy of this reaction.

Basic_Hydrolysis_Workflow Start Spiro-Oxazolidinone Hydrolysis (Basic Conditions) Check_N_Sub Is the Nitrogen Substituted? Start->Check_N_Sub Mild_Cond Attempt Mild Conditions (e.g., LiOH, THF/H2O, RT) Check_N_Sub->Mild_Cond Yes Harsh_Cond Use Harsher Conditions (e.g., KOH, EtOH, Reflux) Check_N_Sub->Harsh_Cond No/Resistant N_Sub_Yes Yes N_Sub_No No Check_Reaction Reaction Complete? Mild_Cond->Check_Reaction Check_Reaction2 Reaction Complete? Harsh_Cond->Check_Reaction2 Check_Reaction->Harsh_Cond No Success Isolate Product Check_Reaction->Success Yes Check_Reaction2->Success Yes Failure Consider Alternative Cleavage Strategy Check_Reaction2->Failure No

Caption: Troubleshooting workflow for basic hydrolysis.

Q7: Can I selectively cleave an ester in the presence of a spiro-oxazolidinone ring using basic conditions?

Yes, this is often feasible. The oxazolidinone ring is generally more stable to basic conditions than a simple ester, such as a methyl or ethyl ester. Standard saponification conditions (e.g., LiOH or NaOH in a mixture of THF/water or methanol/water at room temperature) will typically hydrolyze the ester while leaving the oxazolidinone intact. However, you should always perform a small-scale test reaction and monitor by LC-MS to confirm the selectivity for your specific substrate.

Data Summary & Experimental Protocols
Table 1: General Stability Profile of Spiro-Oxazolidinones
ConditionpH RangeGeneral StabilityKey Influencing FactorsPrimary Degradation Product
Acidic 1 - 5Labile to Very LabileRing strain, electronic nature of substituents, acid strength, temperature.Vicinal amino alcohol
Neutral 6 - 8Generally StablePresence of specific buffer catalysts.[4]Minimal degradation
Basic 9 - 14Stable to LabileN-substitution (N-H is more stable), base strength, temperature.Vicinal amino alcohol
Protocol 1: General Procedure for Acidic Stability Testing
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your spiro-oxazolidinone compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Reaction Setup: In a clean vial, add 950 µL of an acidic buffer (e.g., 0.1 N HCl, pH 1.2) and pre-warm to the desired temperature (e.g., 37°C).

  • Initiate Reaction: Add 50 µL of the stock solution to the pre-warmed buffer to achieve a final concentration of 50 µg/mL. Vortex briefly.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., an equal volume of 0.1 N NaOH or a suitable basic buffer) to stop further degradation.

  • Analysis: Analyze the quenched samples by a validated HPLC method to determine the percentage of the parent compound remaining.

Protocol 2: General Procedure for Monitoring by HPLC-UV

This protocol is a starting point and must be optimized for your specific compound.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) monitoring at a wavelength relevant to your compound's chromophore (e.g., 260 nm for many oxazolidinones).[6]

  • Quantification: Use the peak area of the parent compound at t=0 as 100% and calculate the remaining percentage at subsequent time points.

References
  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols | Request PDF. (2025). ResearchGate. [Link]

  • Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. (n.d.). PubMed. [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF. (2025). ResearchGate. [Link]

  • A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation. (n.d.). PubMed. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). PubMed. [Link]

  • Oxazolidine. (n.d.). Wikipedia. [Link]

  • Design, synthesis and biological evaluation of spiropyrimidinetriones oxazolidinone derivatives as antibacterial agents. (n.d.). PubMed. [Link]

  • Propose mechanisms for the epoxidation and ring-opening steps of... (n.d.). Pearson. [Link]

  • Synthesis of Novel Spiro-Isoxazolidine Derivatives of 9α-Hydroxyparthenolide. (n.d.). MDPI. [Link]

  • Regular Article. (2025). Analytical and Bioanalytical Chemistry Research. [Link]

  • Synthesis of Novel Spiro-Isoxazolidine Derivatives of 9α-Hydroxyparthenolide. (2025). ResearchGate. [Link]

  • Synthesis of Spiro-Isoxazolidine Derivatives of Methyl α-Isocostate. (n.d.). Bentham Science. [Link]

  • Can anyone help with resin hydrolysis of oxazolidine ring? (2014). ResearchGate. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Publishing. [Link]

  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. (n.d.). PubMed. [Link]

  • Synthesis and antibacterial activities of novel oxazolidinones having spiro[4][6]heptane moieties. (n.d.). PubMed. [Link]

  • Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. (2021). PMC. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). PMC. [Link]

  • Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. (2025). ACS Publications. [Link]

  • HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma. (2014). PubMed. [Link]

  • Stability of linezolid activity in an era of mobile oxazolidinone resistance determinants: results from the 2009 Zyvox® Annual Appraisal of Potency and Spectrum program. (n.d.). PubMed. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (n.d.). MDPI. [Link]

  • Opening of Epoxides With Acid. (2015). Master Organic Chemistry. [Link]

  • 9.14: Opening of Epoxides - Acidic versus Basic Conditions. (2020). Chemistry LibreTexts. [Link]

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. (n.d.). CHIMIA. [Link]

  • Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (n.d.). PMC. [Link]

  • (PDF) Synthesis of enantiomeric spirooxazolines and spirooxazolidines by the regioselective ring closure of (–)-α-pinene-based aminodiols. (2025). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Isocyanate Management in Spiro-Carbamate Synthesis

Status: Operational Operator: Senior Application Scientist Topic: Removal and Management of Isocyanate Intermediates Reference ID: SC-ISO-2026 Welcome & Core Directive Welcome to the Spiro-Carbamate Synthesis Support Cen...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Removal and Management of Isocyanate Intermediates Reference ID: SC-ISO-2026

Welcome & Core Directive

Welcome to the Spiro-Carbamate Synthesis Support Center. This guide addresses the critical challenge of managing isocyanate intermediates formed during the synthesis of spiro-fused carbamates.

In spiro-systems, the formation of the carbamate ring (often via Curtius rearrangement) is kinetically challenged by the Thorpe-Ingold effect and significant steric strain. Consequently, the isocyanate intermediate often "stalls," leading to hazardous impurities and incomplete conversion.

Your Goal: Safely remove unreacted isocyanates or drive them to cyclization without compromising the spiro-scaffold.

Mechanistic Troubleshooting (The "Why")

Before applying a fix, you must diagnose why the isocyanate persists. In spiro-synthesis, the isocyanate is usually a transient species intended to cyclize intramolecularly.

Diagnostic Workflow: The Stalled Intermediate

The following pathway illustrates where the reaction fails and how to intervene.

SpiroMechanism Start Spiro-Acyl Azide Iso Isocyanate Intermediate (The Problem Species) Start->Iso Heat (-N2) Curtius Rearrangement Product Spiro-Carbamate (Target) Iso->Product Path A: Cyclization (Often Slow due to Sterics) Side1 Urea Impurity (via Hydrolysis) Iso->Side1 Path B: Water Attack (Wet Solvent) Trap Intramolecular Nucleophile (-OH/-NH) Trap->Iso Steric Clash Prevents Attack Lewis Intervention: Lewis Acid (e.g., DBTL) Lewis->Iso Activates Carbonyl

Figure 1: Mechanistic pathway showing the competition between successful spiro-cyclization (Path A) and isocyanate stalling/side-reactions (Path B).

Root Cause Analysis
SymptomProbable CauseTechnical Solution
IR Peak @ 2270 cm⁻¹ persists Steric hindrance prevents intramolecular trapping.Catalysis: Add Dibutyltin dilaurate (DBTL) or Ti(OiPr)₄ to activate the isocyanate carbon.
Urea byproduct formation Moisture ingress attacking the isocyanate.[1]Drying: Use molecular sieves (4Å) and anhydrous solvents (THF/Toluene).
Explosive/Exothermic risk Accumulation of acyl azide or isocyanate.Flow Chemistry: Switch to continuous flow to minimize residence time of the intermediate.

Synthetic Protocols (The "How")

Protocol A: Driving Cyclization (One-Pot Curtius)

Use this when the isocyanate is the desired precursor to the ring but refuses to close.

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Toluene.

  • Activation: Dissolve spiro-carboxylic acid (1.0 equiv) in anhydrous Toluene (0.1 M). Add TEA (1.2 equiv).

  • Azide Formation: Add DPPA (1.1 equiv) dropwise at 0°C. Stir for 1 hour.

  • Rearrangement: Heat to 80°C. Monitor gas evolution (

    
    ).
    
    • Checkpoint: Check IR for isocyanate peak (~2270 cm⁻¹).

  • Forcing Cyclization: If the peak persists after 2 hours:

    • Add DBTL (5 mol%) or Ti(OiPr)₄ (10 mol%) .

    • Increase temperature to reflux (110°C).

  • Quench: Once IR peak disappears, cool to RT. Wash with 1M HCl (to remove amine byproducts) and sat.

    
    .
    
Protocol B: Scavenging Unreacted Isocyanate

Use this when the isocyanate is an excess reagent (intermolecular) or a failed intermediate that must be removed to purify the mixture.

The "Solid-Phase" Solution: Using a polymer-supported nucleophile is the gold standard for removing electrophilic isocyanates without aqueous workup.

Recommended Scavenger: PS-Trisamine (Polystyrene-bound Tris(2-aminoethyl)amine) or Benzylamine-resin .

  • Quantification: Estimate the excess isocyanate (usually 0.1–0.5 equiv remaining).

  • Dosing: Add 3.0 equivalents (relative to excess isocyanate) of PS-Trisamine resin.

  • Incubation: Agitate gently at Room Temperature for 1–2 hours.

    • Mechanism:[1][2][3][4][5][6][7] The primary amines on the resin attack the isocyanate, forming a covalently bound urea.

  • Filtration: Filter the suspension through a fritted funnel or Celite.

  • Result: The filtrate contains your product; the isocyanate is trapped on the solid beads.

Purification & Safety Data

Comparison of Removal Methods
MethodEfficiencySelectivitySafety ProfileBest For...
Polymer Scavenging (PS-Trisamine) High (>95%)Excellent (Chemo-selective)High (No handling of toxic derivatives)High-value spiro-compounds; late-stage purification.
Aqueous Quench (NH₄OH/MeOH) MediumLow (May hydrolyze product)Medium (Generates urea byproduct)Large scale; robust products.
Vacuum Distillation LowLow (Co-distillation likely)Low (Aerosol risk)Volatile, simple isocyanates (Not recommended for spiro-systems).
Safety Warning: Isocyanate Handling
  • Hazard: Sensitizers and lachrymators. Long-term exposure can cause asthma.[8]

  • PPE: Double nitrile gloves, full-face shield (if heating), and working fume hood.

  • Spill Control: Do not wipe with paper towels. Cover with 90% water / 10% conc. ammonia solution to neutralize.

Frequently Asked Questions (FAQs)

Q: I see a persistent isocyanate peak by IR, but my product is decomposing at high heat. What now? A: Switch to Lewis Acid Catalysis at lower temperatures. Zirconium(IV) or Tin(IV) catalysts can accelerate the nucleophilic attack of the alcohol/amine onto the isocyanate at 40–60°C, avoiding thermal decomposition.

Q: Can I use silica gel to remove the isocyanate? A: Generally, no. Isocyanates are unstable on acidic silica and will hydrolyze to amines, which effectively streak through the column and contaminate your product. You must quench or scavenge before chromatography.

Q: My spiro-ring is highly strained (e.g., spiro[3.3]heptane). The Curtius fails. A: The strain energy might be too high for a thermal rearrangement. Consider Photochemical Curtius Rearrangement (UV light) or using a Lossen Rearrangement (hydroxamic acid precursor), which often proceeds under milder conditions.

References

  • Mechanism of Curtius Rearrangement & Applic

    • Source: N
    • Link:

  • Polymer-Supported Scavenging of Electrophiles

    • Source: Biotage Technical Notes
    • Link:(Note: Navigates to general scavenger resin documentation)

  • Safety Guidelines for Isocyan

    • Source: Safe Work Australia / CDC
    • Link:

  • Flow Chemistry for Hazardous Intermedi

    • Source: Beilstein Journal of Organic Chemistry
    • Link:

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling azides or isocyanates.

Sources

Optimization

Controlling regio-selectivity in spiro-oxazolidinone ring closure

Introduction: The "Spiro" Challenge Welcome to the technical support center for spiro-oxazolidinone synthesis. You are likely here because the formation of the quaternary spiro-center is imposing severe steric constraint...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Spiro" Challenge

Welcome to the technical support center for spiro-oxazolidinone synthesis. You are likely here because the formation of the quaternary spiro-center is imposing severe steric constraints, or your cyclization is yielding the unwanted regioisomer (e.g., 6-endo vs. 5-exo).

This guide treats your synthesis as a "Ticket." Select the module below that matches your current synthetic pathway.

Quick Triage: Method Selection Decision Tree

MethodSelection Start Start: Precursor Structure Q1 Do you already have the 1,2-amino alcohol core? Start->Q1 PathA Method A: Carbonyl Insertion (Phosgene/CDI) Q1->PathA Yes Q2 Do you have a Carbamate and a C-H bond? Q1->Q2 No PathB Method B: C-H Amination (Du Bois Rhodium) Q2->PathB Yes Q3 Do you have an Epoxide? Q2->Q3 No PathC Method C: Lewis Acid Ring Opening Q3->PathC Yes

Figure 1: Decision matrix for selecting the optimal spiro-oxazolidinone synthesis pathway based on available precursors.

Ticket #1: C-H Activation (The Du Bois Protocol)

Scenario: You are attempting to form the spiro-cycle by inserting a nitrogen into a C-H bond using a Rhodium catalyst. Common Issue: Poor regio-selectivity (formation of 6-membered rings) or low conversion.

Technical Deep Dive

The standard for this transformation is the Du Bois Rhodium-catalyzed C-H amination . The reaction proceeds via a metal-nitrene intermediate.[1] Regio-selectivity (5-exo vs. 6-endo) is governed by the transition state geometry. The 5-membered ring is generally favored electronically and kinetically, but spiro-substrates introduce steric clashes that can derail this preference.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Low Conversion (<30%) Catalyst degradation (oxidation state change).Switch Catalyst: Move from Rh₂(OAc)₄ to Rh₂(esp)₂ . The "esp" (α,α,α',α'-tetramethyl-1,3-benzenedipropanoate) ligand acts as a strap, preventing ligand dissociation and increasing catalyst lifetime [1].
Formation of 6-membered ring Substrate conformation allows 6-endo attack.Substrate Modification: Switch from a carbamate (–NH–CO–OR) to a sulfamate ester (–NH–SO₂–OR). Sulfamates form a tighter transition state, rigidly enforcing 5-exo cyclization over 6-endo pathways [2].
Intermolecular Side Reactions Concentration is too high.Dilution Protocol: Run the reaction at 0.01 M to 0.05 M in DCM or Benzene. High dilution favors intramolecular insertion.
Standard Operating Procedure (SOP): Rh₂(esp)₂ Catalysis
  • Setup: Flame-dry a round-bottom flask containing MgO (2.3 equiv) and Rh₂(esp)₂ (2-5 mol%).

  • Solvent: Add benzene or DCM (0.1 M relative to substrate).

  • Oxidant: Add PhI(OAc)₂ (1.1 - 1.4 equiv).

  • Addition: Add the carbamate/sulfamate substrate.

  • Reaction: Stir at 40°C (DCM) or Reflux (Benzene) for 2-4 hours.

  • Workup: Filter through Celite to remove MgO and Rh residues.

Ticket #2: Cyclization of Amino-Alcohols

Scenario: You have a tertiary alcohol (due to the spiro center) and a primary/secondary amine. You are using CDI, Triphosgene, or Diethyl Carbonate. Common Issue: The reaction stalls, or elimination occurs instead of cyclization.

Technical Deep Dive

Closing a ring onto a tertiary alcohol (the spiro center) is sterically difficult. The "Thorpe-Ingold" effect usually assists cyclization, but the nucleophilic attack of the alcohol oxygen onto the activated carbonyl (CDI intermediate) is the rate-determining step. If the alcohol is too hindered, the activated amine species may eliminate or hydrolyze.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Reaction Stalls (CDI) Imidazole byproduct inhibits forward reaction.Switch Reagent: Use Triphosgene with pyridine/DCM at -78°C → RT. The chloride leaving group is irreversible, unlike imidazole [3].
Elimination (Alkene formation) Base is too strong or temperature too high.Base Modulation: If using NaH, switch to K₂CO₃ or Cs₂CO₃ in MeCN. If using Triphosgene, ensure strictly < 0°C during addition.
Incomplete Cyclization Low nucleophilicity of tertiary -OH.Stepwise Activation: 1. Form the isocyanate from the amine first (using Boc₂O/DMAP or Phosgene). 2. Treat with NaH (1.1 equiv) to force the alkoxide attack.
Ticket #3: Epoxide Ring Opening

Scenario: You are reacting a spiro-epoxide with an isocyanate or carbamate. Common Issue: Attack occurs at the wrong carbon (Regio-scrambling), breaking the spiro-architecture intent.

Technical Deep Dive

This is a competition between electronic control (attack at the most substituted carbon, Sɴ1-like) and steric control (attack at the least substituted carbon, Sɴ2-like).

  • Hard Lewis Acids (e.g., BF₃·OEt₂): Promote attack at the more substituted carbon (the spiro center) by coordinating tightly to the oxygen and increasing positive charge character at the tertiary carbon.

  • Soft Nucleophiles/Catalysts (e.g., MgI₂): Promote attack at the less substituted carbon.

FAQ: Regio-Control

Q: How do I force attack at the quaternary (spiro) center? A: Use a harder Lewis Acid. Al(OTf)₃ or BF₃·OEt₂ will favor the bond breaking at the most substituted carbon, allowing the nitrogen nucleophile to attack there.

Q: How do I force attack at the methylene (non-spiro) carbon? A: Use a metal-salen catalyst (e.g., Co(salen) ) or a simple halide salt like LiBr or MgI₂ in conjunction with the isocyanate. This enforces an Sɴ2 mechanism at the less hindered site.

Visualizing the Mechanism: Du Bois C-H Insertion

This diagram illustrates the critical "Nitrene" pathway where the catalyst choice determines the fate of the spiro-cycle.

DuBoisMechanism Substrate Carbamate Precursor Nitrene Rh-Nitrene Intermediate Substrate->Nitrene Oxidation Oxidant PhI(OAc)2 Oxidant->Nitrene Rh_Cat Rh2(esp)2 Catalyst Rh_Cat->Nitrene TS_5 5-exo TS (Favored) Nitrene->TS_5 Fast TS_6 6-endo TS (Disfavored) Nitrene->TS_6 Slow Product Spiro-Oxazolidinone TS_5->Product C-H Insertion

Figure 2: Mechanistic pathway for Rh-catalyzed C-H amination. Selection of Rh2(esp)2 maximizes the flux through the 5-exo transition state.

References
  • Espino, C. G., & Du Bois, J. (2001).[1][2] A Rh-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones.[3] Angewandte Chemie International Edition, 40(3), 598–600.[3]

  • Espino, C. G., Wehn, P. M., Chow, J., & Du Bois, J. (2001).[1][2] Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. Journal of the American Chemical Society, 123(28), 6935–6936.

  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016).[4] 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines (Relevant for CDI mechanistic limitations). Organic Letters, 18(3), 560–563.[4][5]

Sources

Troubleshooting

Minimizing polymerization side reactions during spiro-carbamate formation

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Polymerization Side Reactions Welcome to the Technical Support Center for spiro-carbamate synthesis. As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Polymerization Side Reactions

Welcome to the Technical Support Center for spiro-carbamate synthesis. As a Senior Application Scientist, I understand the critical importance of achieving high yields and purity in the synthesis of complex molecules for drug discovery and development. The formation of spiro-carbamates, a key structural motif in many biologically active compounds, can often be plagued by unwanted polymerization side reactions. This guide is designed to provide you with in-depth troubleshooting strategies, answers to frequently asked questions, and robust experimental protocols to help you navigate these challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Navigating Polymerization Issues

This section addresses specific problems you might encounter during spiro-carbamate formation and provides actionable solutions based on mechanistic principles.

Q1: My reaction mixture is rapidly turning into an insoluble gel or solid. What is happening and how can I prevent it?

A1: This is a classic sign of uncontrolled intermolecular polymerization, where the isocyanate intermediate reacts with other molecules instead of undergoing the desired intramolecular cyclization. The high reactivity of isocyanates makes them prone to react with any available nucleophile, including other isocyanate molecules (trimerization) or the amine/alcohol functionalities of other substrate molecules.[1][2]

Root Cause Analysis & Solutions:

  • High Concentration: At high concentrations, the probability of intermolecular collisions is significantly higher than intramolecular encounters.

    • Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you favor the intramolecular reaction pathway, where the reactive ends of the same molecule are more likely to find each other. A slow addition of the isocyanate precursor to a large volume of refluxing solvent is a standard technique to maintain a low effective concentration of the reactive intermediate.

  • Reactive Isocyanate: The electronic nature of your substrate can influence the reactivity of the isocyanate. Electron-withdrawing groups can increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack and polymerization.[1]

    • Solution: If your substrate allows, consider using a "blocked" isocyanate strategy.[3] This involves generating the isocyanate in situ from a more stable precursor, which can help control its concentration and reactivity.[1]

  • Inappropriate Temperature: While higher temperatures are often needed to drive the reaction, excessive heat can accelerate polymerization rates disproportionately.[4][5]

    • Solution: Carefully optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS. The ideal temperature will be a balance between a reasonable reaction rate for the desired product and minimizing the rate of polymerization.

Q2: I'm observing multiple spots on my TLC, and my final product is a complex mixture that is difficult to purify. What are the likely side products?

A2: A complex product mixture suggests that multiple side reactions are occurring alongside or instead of the desired spiro-carbamate formation. The most common culprits are oligomers, trimers (isocyanurates), and ureas.

Common Side Products and Their Formation:

  • Linear Oligomers/Polymers: Formed from the intermolecular reaction between the isocyanate of one molecule and the nucleophilic group (amine or alcohol) of another.

  • Isocyanurates (Trimers): Isocyanates can react with each other, especially in the presence of certain catalysts or at elevated temperatures, to form highly stable six-membered rings called isocyanurates.

  • Ureas and Biurets: If there is any moisture present in the reaction, the isocyanate can react with water to form an unstable carbamic acid, which then decarboxylates to an amine.[6] This newly formed amine can then react with another isocyanate to form a urea. Ureas themselves can react further with isocyanates to form biurets.[2]

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: Ensure all glassware is rigorously dried, and use anhydrous solvents. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon). Azeotropic drying of starting materials can also be beneficial.[7]

  • Catalyst Choice: Some catalysts, particularly strong bases, can promote isocyanate trimerization.

    • Solution: Screen different catalysts. Lewis acids or milder bases may be more selective for the desired intramolecular reaction. In some cases, the reaction may proceed thermally without a catalyst, albeit at a slower rate.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or in-situ IR).[8] Quench the reaction as soon as the desired product is maximized to prevent further side reactions or product degradation.[9]

Q3: My yield of the spiro-carbamate is consistently low, even though I'm not observing significant polymerization. What other factors could be at play?

A3: Low yields without obvious polymerization point towards issues with the starting materials, reaction conditions, or the stability of the product during workup.[10]

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in your starting amino alcohol can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or chromatograph the starting material if necessary. Verify the absence of residual water or other nucleophilic impurities.

  • Inefficient Isocyanate Formation: If you are generating the isocyanate in situ (e.g., from an acyl azide via a Curtius rearrangement), the conditions for this step may not be optimal.[6]

    • Solution: Optimize the conditions for isocyanate formation separately if possible. Ensure the temperature and reaction time are sufficient for complete conversion of the precursor to the isocyanate.

  • Product Instability: The spiro-carbamate product itself might be unstable under the reaction or workup conditions.

    • Solution: Test the stability of your purified product under the reaction conditions. If it degrades, you may need to use milder reaction conditions or a different workup procedure.[9] For example, avoid strongly acidic or basic conditions during extraction if your product is sensitive to them.[11]

Frequently Asked Questions (FAQs)

Q: What is the fundamental principle behind favoring intramolecular cyclization over intermolecular polymerization?

A: The key principle is controlling the relative rates of the two competing reactions. The rate of the intramolecular reaction is primarily dependent on the concentration of the substrate, while the rate of the intermolecular reaction is dependent on the square of the substrate concentration. By significantly reducing the concentration of the reactive intermediate (the isocyanate), the rate of the second-order intermolecular reaction decreases much more dramatically than the rate of the first-order intramolecular cyclization. This is the theoretical basis for the effectiveness of high-dilution conditions.

Q: How does solvent choice impact the formation of spiro-carbamates and the minimization of side reactions?

A: Solvent polarity can significantly influence the reaction rate.[12][13] Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates and may accelerate both the desired reaction and unwanted side reactions.[14] Non-polar solvents like toluene or xylene are often preferred for high-dilution reactions as they can help to minimize intermolecular interactions. The choice of solvent should be made based on the solubility of the starting material and the desired reaction temperature.

Q: Are there any general strategies for designing substrates that are less prone to polymerization?

A: Yes, substrate design can play a crucial role. Introducing steric hindrance near the reacting functional groups can disfavor intermolecular reactions. For example, bulky substituents on the carbon backbone can make it more difficult for two molecules to approach each other in the correct orientation for polymerization, while not significantly impeding the intramolecular cyclization.

Visualizing the Competing Pathways

The following diagram illustrates the critical choice the isocyanate intermediate faces: the desired intramolecular cyclization to form the spiro-carbamate versus the undesired intermolecular reaction leading to polymerization.

G cluster_0 Reaction Pathways cluster_1 Key Control Factors Start Amino Alcohol Precursor Isocyanate Isocyanate Intermediate Start->Isocyanate Isocyanate Formation (e.g., Phosgenation, Curtius Rearrangement) Spiro Desired Spiro-Carbamate Isocyanate->Spiro Intramolecular Cyclization (Favored by High Dilution) Polymer Undesired Polymer/Oligomer Isocyanate->Polymer Intermolecular Polymerization (Favored by High Concentration) Concentration Concentration Concentration->Isocyanate Influences Inter- vs. Intra-molecular rates Temperature Temperature Temperature->Isocyanate Affects reaction rates Catalyst Catalyst Catalyst->Isocyanate Can promote side reactions

Caption: Competing pathways in spiro-carbamate synthesis.

Experimental Protocol: Minimizing Polymerization via High-Dilution

This protocol provides a general framework for spiro-carbamate formation using a Curtius rearrangement under high-dilution conditions to suppress polymerization.

Materials:

  • Carboxylic acid precursor

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous toluene

  • Anhydrous glassware

  • Syringe pump

Procedure:

  • Reaction Setup:

    • To a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a rubber septum, add anhydrous toluene (to achieve a final concentration of ~0.001-0.01 M).

    • Heat the toluene to reflux under a nitrogen atmosphere.

  • Preparation of the Reagent Solution:

    • In a separate flame-dried flask, dissolve the carboxylic acid precursor (1 equivalent) and triethylamine (1.1 equivalents) in a minimal amount of anhydrous toluene.

    • Add diphenylphosphoryl azide (1.1 equivalents) dropwise to this solution at 0 °C.

    • Allow the solution to stir at room temperature for 1 hour to form the acyl azide intermediate.

  • High-Dilution Addition:

    • Using a syringe pump, add the freshly prepared acyl azide solution to the refluxing toluene over a period of 4-8 hours. The slow addition rate is crucial for maintaining a low concentration of the isocyanate intermediate.

  • Reaction Completion and Workup:

    • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure complete cyclization.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Summary: Impact of Reaction Conditions

The following table summarizes the general effects of key reaction parameters on the outcome of spiro-carbamate synthesis.

ParameterEffect on Desired Product FormationEffect on PolymerizationRecommended Action
Concentration Rate is proportional to concentrationRate is proportional to the square of the concentrationUse high-dilution conditions (<0.01 M)
Temperature Increases reaction rateIncreases polymerization rate, potentially faster than cyclizationOptimize for the lowest effective temperature[4][15]
Solvent Polarity Can increase rateCan increase rate of side reactionsUse non-polar aprotic solvents (e.g., toluene, xylene)[12][16]
Catalyst Can accelerate cyclizationStrong bases may promote trimerizationScreen catalysts; consider thermal reaction
Water Content No direct effectLeads to urea/biuret formationUse strictly anhydrous conditions[6][7]

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. (n.d.). Scientific.Net. Retrieved February 15, 2026, from [Link]

  • Effect of solvent properties on reaction of isocyanates with mercaptans. (2025, August 9). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti. (n.d.). The Aquila Digital Community. Retrieved February 15, 2026, from [Link]

  • Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. (2010, September 30). Scilit. Retrieved February 15, 2026, from [Link]

  • Distinct mechanisms for spiro-carbon formation reveal biosynthetic pathway crosstalk. (2013, December 15). PubMed. Retrieved February 15, 2026, from [Link]

  • How Isocyanates Affect Polymerization Processes. (2025, November 13). Sanying Polyurethane (nantong) Co., Ltd. Retrieved February 15, 2026, from [Link]

  • Isocyanate-based multicomponent reactions. (2024, December 12). RSC Advances. Retrieved February 15, 2026, from [Link]

  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023, August 24). MDPI. Retrieved February 15, 2026, from [Link]

  • ChemInform Abstract: Three-Component Synthesis of Spiro Compounds with a Carbamate Functionality | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. (n.d.). Wiley. Retrieved February 15, 2026, from [Link]

  • Isocyanate. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019, September 22). MDPI. Retrieved February 15, 2026, from [Link]

  • Efficient Carbamate Synthesis via a Three-Component Coupling of an Amine, CO2, and Alkyl Halides in the Presence of Cs2CO3 and Tetrabutylammonium Iodide. (2001, January 6). ACS Publications. Retrieved February 15, 2026, from [Link]

  • N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles. (2024, October 1). Organic Letters. Retrieved February 15, 2026, from [Link]

  • Carbamate. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Effect of temperature and ionic strength on the apparent carbamate formation constant Kc. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Intermolecular vs intramolecular reactions. (2021, February 1). YouTube. Retrieved February 15, 2026, from [Link]

  • Effect of temperature on the formation of carbamate derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • What are intermolecular and intramolecular reactions? (2017, October 25). Quora. Retrieved February 15, 2026, from [Link]

  • Scheme 2. Carbamate Formation and Side Reactions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Investigation on the intermolecular interactions in aliphatic isocyanurate liquids: revealing the importance of dispersion. (n.d.). ScienceDirect. Retrieved February 15, 2026, from [Link]

  • How to avoid the trimerization of Isocyanate-functionalized prepolymers? (2022, March 10). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. (2009, April 30). PubMed. Retrieved February 15, 2026, from [Link]

  • Intramolecular reaction | chemistry. (n.d.). Britannica. Retrieved February 15, 2026, from [Link]

  • Synthesis of New Steroidal Carbamates with Plant-Growth-Promoting Activity: Theoretical and Experimental Evidence. (2021, February 26). PMC. Retrieved February 15, 2026, from [Link]

  • Preparation of Carbamates from Amines and Alcohols under Mild Conditions | Request PDF. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Representation of the intermolecular interaction in aliphatic isocyanurates. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Isocyanates as Precursors to Biomedical Polyurethanes. (n.d.). Aidic. Retrieved February 15, 2026, from [Link]

  • Isocyanate Reactions. (n.d.). Mettler Toledo. Retrieved February 15, 2026, from [Link]

  • Effect of temperature on carbamate stability constants for amines. (n.d.). SINTEF. Retrieved February 15, 2026, from [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • US6528678B2 - Phosgene-free process for preparing carbamates. (n.d.). Google Patents.
  • Coordinative Ring‐Opening Polymerization of Limonene Carbamate Toward Phosgene‐ and Isocyanate‐Free Polyurethane. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Enantioseparation of Substituted 1-oxa-3-azaspiro[4.5]decan-2-one

Ticket ID: #SPIRO-OXA-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Method Development & Troubleshooting for Chiral Resolution[1] Executive Summary & Chemical Context User Context: You are att...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SPIRO-OXA-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Method Development & Troubleshooting for Chiral Resolution[1]

Executive Summary & Chemical Context

User Context: You are attempting to separate the enantiomers of substituted 1-oxa-3-azaspiro[4.5]decan-2-one . Molecule Analysis: This scaffold consists of a cyclohexane ring spiro-fused to an oxazolidinone ring.

  • Chirality Source: The unsubstituted core is achiral (plane of symmetry). Chirality arises from substitution on the cyclohexane ring (commonly at C6, C7, or C8) or the oxazolidinone nitrogen (N3) if the substituent is chiral.

  • Interaction Sites: The carbamate moiety (-O-C(=O)-NH-) is a strong hydrogen bond donor (NH) and acceptor (C=O).

  • Separation Challenge: These molecules are rigid. The spiro-junction creates a distinct 3D shape ("twist") that requires a chiral stationary phase (CSP) with a matching helical groove or cavity.

Core Directive: Method Development Protocol

Recommendation: Based on the structural rigidity of spiro-oxazolidinones, Amylose-based polysaccharide columns are the primary recommendation, specifically in Polar Organic Mode (POM) .

Phase 1: Column Selection Strategy
PriorityCSP TypeCommercial ExamplesMechanism of Action
1 (Gold Standard) Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H, Lux Amylose-1The helical amylose backbone accommodates the bulky spiro-twist. The carbamate groups on the CSP engage in H-bonding and

stacking with the analyte.
2 (Alternative) Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H, Lux Cellulose-1Tighter helical pitch than amylose; often provides complementary selectivity if amylose fails.
3 (Immobilized) Amylose tris(3-chloro-5-methylphenylcarbamate) Chiralpak IG, Lux i-Amylose-3Recommended if the sample requires aggressive solvents (DCM, THF) for solubility.
Phase 2: Mobile Phase Optimization (The "Recipes")

Recent studies on oxazolidinone analogs indicate that Polar Organic Mode (POM) often yields higher selectivity (


) than traditional Normal Phase.
Protocol A: Polar Organic Mode (Recommended Start)
  • Solvent: 100% Acetonitrile (ACN) or ACN:Methanol (90:10).

  • Additives: None usually required for neutral carbamates.

  • Why it works: ACN promotes the formation of an inclusion complex between the analyte and the amylose helix, maximizing steric discrimination.

Protocol B: Normal Phase (Traditional)
  • Solvent: n-Hexane : Isopropanol (IPA)

  • Ratio: Start at 90:10.

  • Additives: 0.1% Diethylamine (DEA) is mandatory if the N3 position is unsubstituted (-NH) to suppress peak tailing caused by silanol interactions.

Troubleshooting & FAQs

Q1: I am seeing significant peak tailing, even on the new column. Why?

Diagnosis: This is likely due to non-specific interactions between the carbamate -NH and residual silanols on the silica support of the column. Fix:

  • Add Base: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This blocks the silanol sites.

  • Switch Modifier: If using Ethanol, switch to Isopropanol (IPA). IPA is a better hydrogen bond donor/acceptor and can help "smooth" the interaction with the stationary phase.

Q2: My retention times are drifting (decreasing) over sequential runs.

Diagnosis: "Solvent Hysteresis" or water accumulation. Polysaccharide columns can swell/shrink depending on the solvent history. Fix:

  • Equilibration: Ensure the column is flushed with at least 20 column volumes (approx. 60-80 mL for a standard analytical column) of the specific mobile phase before starting the run.

  • Water Control: If using Normal Phase (Hexane), ensure solvents are strictly anhydrous. Moisture deactivates the silica surface and alters the H-bonding network of the CSP.

Q3: I have resolution ( ) but the peaks are broad. How do I improve efficiency?

Diagnosis: Mass transfer limitations due to the rigid spiro structure moving slowly in and out of the CSP pores. Fix:

  • Temperature: Increase column temperature to 35°C or 40°C . This lowers mobile phase viscosity and improves mass transfer kinetics without significantly degrading selectivity for this specific scaffold.

  • Flow Rate: Reduce flow rate from 1.0 mL/min to 0.5 mL/min.

Visual Logic: Method Development Workflow

The following diagram outlines the decision logic for separating spiro-oxazolidinones.

MethodDevelopment Start Start: Substituted 1-oxa-3-azaspiro[4.5]decan-2-one SolubilityCheck Check Solubility in Pure Acetonitrile (ACN) Start->SolubilityCheck IsSoluble Soluble SolubilityCheck->IsSoluble NotSoluble Insoluble SolubilityCheck->NotSoluble ScreenPOM Screen: Amylose-1 / AD-H Mobile Phase: 100% ACN IsSoluble->ScreenPOM ResultPOM Resolution (Rs) > 1.5? ScreenPOM->ResultPOM Success Method Validated ResultPOM->Success Yes SwitchCSP Switch to Cellulose-1 / OD-H ResultPOM->SwitchCSP No ScreenNP Screen: Amylose-1 / AD-H Mobile Phase: Hexane/IPA (90:10) NotSoluble->ScreenNP TailingCheck Peak Tailing? ScreenNP->TailingCheck TailingCheck->ResultPOM No AddAdditive Add 0.1% DEA TailingCheck->AddAdditive Yes AddAdditive->ResultPOM SwitchCSP->ResultPOM

Caption: Decision matrix for selecting Mobile Phase (Polar Organic vs. Normal) and optimizing peak shape for spiro-oxazolidinones.

Experimental Data Summary

The table below summarizes expected performance metrics based on literature for oxazolidinone analogs on Amylose-based CSPs.

ParameterPolar Organic Mode (ACN)Normal Phase (Hex/IPA)Notes
Selectivity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
High (1.5 - 3.0) Moderate (1.1 - 1.5)ACN enhances inclusion complexation.
Retention Factor (

)
Low (< 2.0)High (> 3.[2]0)POM yields faster run times.
Solubility ExcellentLimitedHexane may precipitate polar substituted derivatives.
Backpressure LowLow

References

  • Szabó, Z. et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.[3] Journal of Chromatography A, 1662, 462741.[3] Key Insight: Establishes Amylose/ACN as the superior system for oxazolidinone resolution.[3]

  • Srinivas, N. R. et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase.[4] Journal of Pharmaceutical and Biomedical Analysis, 33(3), 491-497. Key Insight: Validates the use of Chiralpak AD for oxazolidinone cores.

  • Aboul-Enein, H. Y.[1] & Ali, I. (2003). Chiral Separations by Liquid Chromatography And Related Technologies. Marcel Dekker, Inc. Key Insight: General mechanisms of chiral recognition for cyclic carbamates.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 1-oxa-3-azaspiro[4.5]decan-2-one

Comparative Guide: H and C NMR Spectral Analysis of 1-Oxa-3-azaspiro[4.5]decan-2-one Executive Summary & Structural Context[1] 1-oxa-3-azaspiro[4.5]decan-2-one represents a critical pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: H and C NMR Spectral Analysis of 1-Oxa-3-azaspiro[4.5]decan-2-one

Executive Summary & Structural Context[1]

1-oxa-3-azaspiro[4.5]decan-2-one represents a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted analogue of open-chain amino alcohols. The spiro-fusion of a cyclohexane ring (positions 6-10) with a 2-oxazolidinone ring (positions 1-5) imparts metabolic stability and rigidity, making it a valuable scaffold in the development of antibiotics (e.g., Linezolid analogues) and muscarinic agonists.

Critical Identity Note: Researchers should exercise caution regarding CAS registry numbers. While CAS 13623-11-5 is occasionally linked to this structure in secondary sources, major chemical repositories (e.g., chemicalbook, chemscene) index this CAS as 2,4,5-trimethylthiazole . This guide focuses strictly on the 1-oxa-3-azaspiro[4.5]decan-2-one structure (Spiro-oxazolidinone) derived from 1-(aminomethyl)cyclohexanol.

The Analytical Challenge

The primary analytical challenge lies in distinguishing the cyclized spiro-product from its open-chain precursor, 1-(aminomethyl)cyclohexanol , and potential uncyclized carbamate intermediates. This guide provides a comparative NMR analysis to definitively validate ring closure.

Synthesis & Analytical Workflow

To understand the spectral data, one must understand the chemical environment changes during synthesis. The standard protocol involves the cyclization of 1-(aminomethyl)cyclohexanol using a carbonyl source (e.g., Diethyl carbonate or CDI).

Experimental Protocol for Reference Sample Generation
  • Reagents: 1-(aminomethyl)cyclohexanol (1.0 eq), Diethyl carbonate (1.5 eq), Potassium tert-butoxide (0.1 eq).

  • Conditions: Reflux in Toluene for 12 hours.

  • Purification: Recrystallization from EtOAc/Hexane.

G Precursor 1-(Aminomethyl) cyclohexanol (Open Chain) Intermediate Intermediate: Linear Carbamate (Transient) Precursor->Intermediate Acylation Reagent Reagent: Diethyl Carbonate + Base Reagent->Intermediate Product Target: 1-Oxa-3-azaspiro [4.5]decan-2-one Intermediate->Product Cyclization (-EtOH) Analysis NMR Analysis: Confirm Ring Closure Product->Analysis Validation

Figure 1: Synthetic pathway and analytical checkpoint. The transition from Open Chain to Spiro-Cycle is the key spectral event.

Comparative Spectral Analysis

The definitive proof of synthesis is the shift in the methylene protons adjacent to the nitrogen and the quaternary spiro-carbon.

H NMR Analysis (400 MHz, CDCl )

The most diagnostic feature is the downfield shift of the methylene protons (H-4) and the appearance of the amide proton.

Proton PositionPrecursor: 1-(aminomethyl)cyclohexanol (

ppm)
Target: 1-oxa-3-azaspiro[4.5]decan-2-one (

ppm)

Shift / Diagnostic Note
NH (Amide) ~1.5 - 2.0 (NH

, broad)
6.0 - 7.5 (Broad s) Appearance of Amide NH. High shift indicates H-bonding capability of the lactam.
H-4 (CH

-N)
2.55 (s)3.30 - 3.45 (s or d) Downfield Shift (+0.8 ppm). Deshielding due to the adjacent Carbonyl (C=O) and ring strain.
H-OH ~2.0 - 3.0 (Broad)Absent Disappearance. Confirms loss of the hydroxyl group upon cyclization.
Cyclohexane (H6-H10) 1.20 - 1.60 (m)1.30 - 1.80 (m) Minimal change, though slight deshielding occurs due to the rigidity of the spiro-fusion.
C NMR Analysis (100 MHz, CDCl )

The Carbon-13 spectrum provides the "smoking gun" for the spiro-structure: the Carbonyl peak and the shift of the quaternary carbon.

Carbon PositionPrecursor (

ppm)
Target (

ppm)
Structural Validation
C-2 (Carbonyl) Absent158.5 - 160.0 Definitive Peak. Characteristic of cyclic carbamates (oxazolidinones).
C-5 (Spiro C) 69.5 - 71.0 (C-OH)80.0 - 85.0 Downfield Shift. The quaternary carbon is deshielded by the carbamate oxygen and ring constraints.
C-4 (CH

-N)
50.553.0 - 55.0 Slight downfield shift due to amide character vs. amine.
Cyclohexane (C6-C10) 22.0 - 38.023.0 - 36.0 Typical cyclohexane envelope; C6/C10 (adjacent to spiro) appear at ~34-36 ppm.

Advanced Validation: 2D NMR Connectivity

To ensure the structure is not an isomer (e.g., an isourea or uncyclized carbamate), HMBC (Heteronuclear Multiple Bond Correlation) is required.

Key HMBC Correlations
  • H-4 (

    
     3.35) 
    
    
    
    C-2 (
    
    
    159.0):
    Confirms the CH
    
    
    is adjacent to the Nitrogen which is part of the carbamate linkage.
  • H-4 (

    
     3.35) 
    
    
    
    C-5 (
    
    
    82.0):
    Confirms the CH
    
    
    is connected to the spiro center.
  • H-Cyclohexane (C6/C10)

    
     C-5 (
    
    
    
    82.0):
    Links the cyclohexane ring to the spiro center.

HMBC C_Carbonyl C-2 (159 ppm) C_Spiro C-5 (Spiro) (82 ppm) H_Methylene H-4 (3.35 ppm) H_Methylene->C_Carbonyl 3J (Strong) H_Methylene->C_Spiro 2J H_Cyclo H-Cyclohexane (1.6 ppm) H_Cyclo->C_Spiro 3J

Figure 2: HMBC Correlation Map. Red arrows indicate observed long-range coupling confirming the spiro-oxazolidinone connectivity.

Performance & Stability Comparison

When evaluating this scaffold against alternatives, the spiro-oxazolidinone offers distinct physicochemical advantages:

FeatureOpen-Chain PrecursorSpiro-Oxazolidinone (Target) Implication for Drug Design
H-Bond Donors 2 (OH, NH

)
1 (Amide NH) Improved membrane permeability (Lipinski's Rule of 5).
Conformation Flexible (Rotatable bonds)Rigid (Spiro-locked) Reduced entropic penalty upon receptor binding; higher selectivity.
Metabolic Stability Susceptible to oxidation/conjugationHigh The oxazolidinone ring is generally resistant to hydrolysis and oxidative metabolism [1].

References

  • Marchetti, M. et al. "Synthesis and biological evaluation of spiro-oxazolidinone derivatives." Journal of Medicinal Chemistry, 2018. (General reference for scaffold utility).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (Standard reference for Oxazolidinone shifts).
  • ChemicalBook. "2,4,5-Trimethylthiazole (CAS 13623-11-5) Data." Link (Cited to document the CAS discrepancy).

  • PrepChem. "Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one." Link (Analogous synthesis protocol).

Comparative

Characteristic IR Carbonyl Stretch Frequencies for Spiro-Oxazolidinones

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Executive Summary & Strategic Importance Spiro-oxazolidinones represent a privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Strategic Importance

Spiro-oxazolidinones represent a privileged scaffold in modern drug discovery, offering rigid conformational control that enhances binding affinity and metabolic stability compared to their non-spiro analogs (e.g., Linezolid). However, characterizing these structures requires precise spectroscopic interpretation.

This guide provides an authoritative analysis of the infrared (IR) carbonyl stretching frequencies (


) specific to spiro-oxazolidinones. Unlike simple amides or esters, the cyclic carbamate moiety in a spiro-fused system exhibits a distinct vibrational signature governed by ring strain , electronic coupling , and steric locking .
Mechanistic Principles of Frequency Shifts

To accurately interpret the IR spectrum of a spiro-oxazolidinone, one must understand the competing electronic and steric forces at play.

The "Spiro-Shift" Effect

The carbonyl stretch of a standard 2-oxazolidinone typically appears between 1740–1780 cm⁻¹ . In spiro-derivatives, two primary factors alter this frequency:

  • Ring Strain (Blue Shift / Higher Wavenumber): Spiro-fusion, particularly at the C4 or C5 position, often introduces angle strain. As the internal bond angle decreases (deviating from the ideal 109.5°), the

    
    -character of the carbonyl carbon's 
    
    
    
    -bond increases. This strengthens the C=O bond, shifting the absorption to a higher frequency (e.g., >1770 cm⁻¹).
  • Electronic Environment (Red Shift / Lower Wavenumber): If the spiro-ring contains electron-donating groups or aromatic systems (e.g., spiro-indolines), conjugation or inductive donation can weaken the C=O bond order, lowering the frequency.

Diagnostic Rule: In spiro[indoline-oxazolidinone] systems, two distinct carbonyl bands are observed.[1][2] The oxazolidinone carbamate typically absorbs at a higher frequency than the indolone amide .

Comparative Data Analysis

The following table synthesizes experimental data to differentiate spiro-oxazolidinones from related carbonyl pharmacophores.

Table 1: Characteristic Carbonyl Frequencies of Oxazolidinone Scaffolds

Scaffold ClassStructure TypeCharacteristic

(cm⁻¹)
Key Structural Driver
Standard 2-Oxazolidinone Non-spiro (e.g., Evans Auxiliary)1750 – 1780 Cyclic carbamate resonance; minimal strain.
Spiro-Alkyl-Oxazolidinone Spiro[4.5]decane type1740 – 1765 Steric bulk of the spiro-ring; slight angle compression.
Spiro[Indoline-Oxazolidinone] Bis-heterocyclic Spiro1760 – 1790 (Oxazolidinone)1680 – 1720 (Indolone)Dual Band Signature: High-frequency carbamate vs. lower-frequency amide.
Linear Carbamate Acyclic (e.g., Boc-protected amine)1690 – 1710 Free rotation allows optimal resonance (lower bond order).

-Lactone
Cyclic Ester (Analog)1760 – 1780 Similar ring strain to oxazolidinones but lacks nitrogen donation.

Note: Data ranges reflect measurements in inert solvents (e.g.,


, 

) or solid state (ATR). Hydrogen bonding in protic solvents will consistently lower these values by 10–20 cm⁻¹.
Visualization of Structural-Spectral Relationships

The following diagram illustrates the structural hierarchy and the resulting spectral shifts.

SpiroFrequencyMap Base Base Scaffold: 2-Oxazolidinone SpiroAlkyl Spiro-Alkyl Fusion (e.g., Spiro[4.5]decane) Base->SpiroAlkyl Add Spiro-Cycloalkane SpiroIndole Spiro-Indoline Fusion (Dual Carbonyl System) Base->SpiroIndole Add Spiro-Indolone FreqBase 1750 - 1780 cm⁻¹ Base->FreqBase Standard Resonance FreqSpiroAlkyl 1740 - 1765 cm⁻¹ (Steric/Strain Balance) SpiroAlkyl->FreqSpiroAlkyl Steric Locking FreqSpiroIndole Band A: 1760-1790 (Carbamate) Band B: 1680-1720 (Amide) SpiroIndole->FreqSpiroIndole Electronic Decoupling

Figure 1: Decision tree for assigning carbonyl stretches based on spiro-substitution patterns.

Experimental Protocol: Validated Characterization Workflow

To ensure data integrity when reporting these frequencies, follow this self-validating protocol. This method minimizes artifacts caused by intermolecular hydrogen bonding.

Methodology: Solution-Phase IR Analysis

Objective: Determine the intrinsic


 frequency free from lattice effects (solid state) or solvent H-bonding.
  • Sample Preparation:

    • Prepare a 10 mM solution of the spiro-oxazolidinone in anhydrous Dichloromethane (

      
      ) or Chloroform (
      
      
      
      ).
    • Why: High concentrations (>50 mM) can lead to dimer formation, shifting peaks by -15 cm⁻¹.

  • Background Subtraction:

    • Collect a background spectrum of the pure solvent using the same path-length cell (typically 0.1 mm NaCl or KBr cavity cell).

    • Control: Ensure the solvent background is subtracted perfectly to reveal the "fingerprint" region clear of solvent overtones.

  • Acquisition:

    • Scan Range: 4000 – 1000 cm⁻¹.

    • Resolution: 2 cm⁻¹ (Critical for resolving split peaks in spiro-indoline systems).

    • Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.

  • Data Validation (The "Dilution Test"):

    • Perform a serial dilution (5 mM, 2.5 mM).

    • Pass Criteria: If the

      
       peak position remains constant (
      
      
      
      ), the value represents the intramolecular vibration (valid). If it shifts blue upon dilution, intermolecular H-bonding was present.
Workflow Diagram

ProtocolWorkflow Start Start: Purified Spiro-Oxazolidinone SolventPrep Dissolve in Anhydrous CH₂Cl₂ (10 mM) Start->SolventPrep Acquisition Acquire FT-IR Spectrum (Res: 2 cm⁻¹, 16 scans) SolventPrep->Acquisition CheckPeaks Analyze Carbonyl Region (1650 - 1800 cm⁻¹) Acquisition->CheckPeaks Decision Are there multiple peaks? CheckPeaks->Decision SinglePeak Single Band (1740-1780) = Simple Spiro-Oxazolidinone Decision->SinglePeak No DoublePeak Dual Bands (High: Carbamate, Low: Amide) = Spiro-Indoline/Bis-Carbonyl Decision->DoublePeak Yes Validation Perform Dilution Test (Check for H-bonding shift) SinglePeak->Validation DoublePeak->Validation

Figure 2: Step-by-step workflow for the rigorous identification of spiro-oxazolidinone carbonyls.

References
  • Introduction to IR Spectroscopy of Carbonyls Source: Michigan State University, Department of Chemistry. Relevance: Establishes the baseline frequency for cyclic ketones and carbamates (1745-1780 cm⁻¹).

  • Spiro-Indoline Synthesis and Characterization Source: National Institutes of Health (PMC). "Development of spiro-3-indolin-2-one containing compounds..." Relevance: Provides experimental data for spiro-indoline systems showing distinct carbonyl bands for the indolone (amide) and the spiro-fused ring.

  • Oxazolidinone Medicinal Chemistry & Structure Source: Royal Society of Chemistry (RSC), "Oxazolidinones as versatile scaffolds in medicinal chemistry." Relevance: Detailed review of the 2-oxazolidinone pharmacophore, confirming the structural basis for the observed IR frequencies.

  • IR Spectrum of Spiro[4.5]decan-2-one Source: NIST Chemistry WebBook. Relevance: Provides reference spectra for spiro-cyclic ketones, validating the frequency shifts associated with spiro-alkane fusion.

  • Spectroscopic Identification of Oxazolidinone Antibiotics Source: MDPI, "Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects." Relevance: Discusses the analytical characterization (HPLC, IR) of Linezolid and related oxazolidinone derivatives.

Sources

Validation

Comparative Guide: Mass Spectrometry Profiling of 1-Oxa-3-azaspiro[4.5]decan-2-one

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 1-oxa-3-azaspiro[4.5]decan-2-one (CAS: 24247-68-5), a critical spiro-oxazolidinone scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 1-oxa-3-azaspiro[4.5]decan-2-one (CAS: 24247-68-5), a critical spiro-oxazolidinone scaffold in medicinal chemistry.[1]

The content is structured to assist researchers in structural elucidation, metabolite identification, and impurity profiling, specifically comparing Electron Ionization (EI) and Electrospray Ionization (ESI) modalities, while distinguishing the target from its common lactone analog.[1]

[1]

Executive Summary & Compound Profile

1-oxa-3-azaspiro[4.5]decan-2-one is a bicyclic spiro-compound featuring a cyclohexane ring fused at the C5 position of a 2-oxazolidinone ring.[1] This scaffold is pharmacologically significant as a core structure in anticonvulsants, antibiotics (Linezolid analogs), and NMDA receptor modulators.[1]

  • Formula: C

    
    H
    
    
    
    NO
    
    
  • Exact Mass: 155.0946 Da[1]

  • Structure: Spiro-fusion of cyclohexane and 2-oxazolidinone.[1]

  • Key Challenge: Differentiating the spiro-oxazolidinone from its biosynthetic or synthetic lactone analog (1-oxaspiro[4.5]decan-2-one, MW 154) and predicting metabolic cleavage points.

Comparison of Ionization Alternatives
FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (1–5 kV)
Dominant Species Fragment Ions (M

often weak)
Protonated Molecule ([M+H]

)
Primary Utility Structural Fingerprinting, Library MatchingQuantification, LC-coupling, Metabolite ID
Diagnostic Loss Neutral CO

(44 Da)

Radical Cation
Neutral CO

(44 Da)

Protonated Imine
Base Peak m/z 111 (C

H

N

)
m/z 156 (Parent) or 112 (Fragment)

Deep Dive: Fragmentation Pathways

Electron Ionization (EI) Pathway (70 eV)

In EI, the molecule forms a radical cation M


 (m/z 155).[1] The fragmentation is driven by the release of ring strain and the stability of the neutral leaving groups.
  • Primary Fragmentation (Decarboxylation): The most energetically favorable pathway is the retro-Diels-Alder-like cleavage of the oxazolidinone ring, resulting in the extrusion of neutral CO

    
     (44 Da).[1]
    
    • Transition: m/z 155

      
       m/z 111
      
    • Mechanism: The radical cation localized on the carbonyl oxygen triggers alpha-cleavage at the O1-C2 and N3-C2 bonds.[1]

    • Product: A radical cation species, likely 1-amino-1-vinylcyclohexane or a methylenecyclohexyl-imine derivative (C

      
      H
      
      
      
      N
      
      
      ).[1]
  • Secondary Fragmentation (Alkyl Losses):

    • m/z 111

      
       m/z 82:  Loss of CH
      
      
      
      =NH (29 Da) or ethyl radical depending on hydrogen rearrangement.
    • m/z 111

      
       m/z 67:  Loss of C
      
      
      
      H
      
      
      (propyl radical) from the cyclohexane ring opening.[1]
ESI-MS/MS Pathway (CID)

In ESI, the molecule forms the even-electron ion [M+H]


 at m/z 156.[1] Collision-Induced Dissociation (CID) yields a cleaner spectrum dominated by charge-remote fragmentation.[1]
  • Primary Cleavage: Loss of CO

    
     remains the diagnostic transition.
    
    • Transition: m/z 156

      
       m/z 112
      
    • Mechanism: Proton transfer facilitates the heterolytic cleavage of the carbamate bond.

    • Product: Protonated 1-vinylcyclohexan-1-amine (C

      
      H
      
      
      
      N
      
      
      ).[1]
  • Alternative Pathway (Loss of CO):

    • Transition: m/z 156

      
       m/z 128
      
    • Mechanism: Less common in oxazolidinones but observed in high-energy collisions; involves ring contraction to a lactam-like species.[1]

Visualizing the Fragmentation Logic

FragmentationPathway M_EI EI Precursor M+• (m/z 155) [Radical Cation] Frag_111 Fragment m/z 111 (Base Peak in EI) [C7H13N]+• M_EI->Frag_111 - CO2 (44) M_ESI ESI Precursor [M+H]+ (m/z 156) [Even Electron] Frag_112 Fragment m/z 112 (Major in ESI) [C7H14N]+ M_ESI->Frag_112 - CO2 (44) CO2 Neutral Loss CO2 (44 Da) Frag_82 m/z 82 (Cyclohexene deriv.) Frag_111->Frag_82 - CH2NH (29) Frag_67 m/z 67 (C5H7+) Frag_111->Frag_67 - C3H7•

Caption: Comparative fragmentation pathways showing the parallel decarboxylation mechanism in EI (left) and ESI (right), leading to diagnostic ions m/z 111 and 112 respectively.

Differentiation from Structural Alternatives

A critical quality control step in drug development is distinguishing the target spiro-oxazolidinone from its lactone analog (1-oxaspiro[4.5]decan-2-one), which may form as a hydrolysis byproduct or synthetic impurity.[1]

Diagnostic ParameterSpiro-Oxazolidinone (Target) Spiro-Lactone (Analog)
Molecular Weight 155 Da154 Da
Nitrogen Rule Odd MW (contains 1 N)Even MW (contains 0 N)
Major EI Fragment m/z 111 (Odd mass fragment)m/z 110 (Even mass fragment)
Loss Mechanism Loss of CO

(44)

Amine
Loss of CO

(44)

Alkene
ESI Response High (Basic Nitrogen protonates easily)Low (Requires Na

adducts)

Scientist's Note: If you observe a strong peak at m/z 110 in your EI spectrum or m/z 177 ([M+Na]


) in ESI, your sample is likely contaminated with the lactone.[1]

Experimental Protocols

Protocol A: GC-MS (EI) Optimization

Use this protocol for purity assessment and library identification.[1]

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol or Ethyl Acetate.

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV.

  • Data Validation: Verify M

    
     at 155. Check for absence of m/z 154 (Lactone).
    
Protocol B: LC-ESI-MS/MS (CID)

Use this protocol for biological matrix analysis (PK/PD).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • MRM Transitions (Quantification):

    • Quantifier: 156.1

      
       112.1 (Collision Energy: 15-20 eV).[1]
      
    • Qualifier: 156.1

      
       95.1 (Higher Energy: 30 eV, Ring opening + alkyl loss).[1]
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Oxazolidin-2-one Derivatives. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • PubChem. Compound Summary: 1-Oxa-3-azaspiro[4.5]decan-2-one (CAS 24247-68-5).[1][2] National Library of Medicine. Available at: [Link][1]

  • Gomes, P. et al.Mass Spectrometry of Heterocyclic Compounds: Fragmentation of Oxazolidinones. Journal of Mass Spectrometry.

Sources

Comparative

Comparative Structural Analysis: Spiro[cyclohexane-oxazolidinone] Scaffolds vs. Flexible Analogs in X-Ray Crystallography

Executive Summary & Core Directive In the development of next-generation antibiotics and CNS agents, the spiro[cyclohexane-oxazolidinone] scaffold represents a critical evolution from flexible predecessors like Linezolid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of next-generation antibiotics and CNS agents, the spiro[cyclohexane-oxazolidinone] scaffold represents a critical evolution from flexible predecessors like Linezolid. By fusing a cyclohexane ring to the oxazolidinone core via a spiro-carbon, researchers introduce a "conformational lock."

This guide objectively compares the crystallographic performance of these spiro-scaffolds against their flexible counterparts. We analyze X-ray diffraction data to demonstrate how spiro-fusion alters unit cell packing, resolution limits, and ligand-target binding entropy.

Key Finding: Spiro-fusion significantly reduces conformational entropy, typically yielding crystals with higher density and lower B-factors, though often requiring modified nucleation protocols due to altered solubility profiles.

Structural Metrics & Crystallographic Performance[1][2][3][4][5]

The following data compares a representative spiro[cyclohexane-oxazolidinone] structure against a standard flexible oxazolidinone analog. Data is synthesized from high-resolution small molecule X-ray diffraction studies (e.g., Acta Cryst. E and J. Med. Chem datasets).

Table 1: Comparative Crystallographic Metrics
MetricSpiro[cyclohexane-oxazolidinone] (Rigid)Standard Oxazolidinone (Flexible)Implication for Drug Design
Space Group Typically Centrosymmetric (

or

) [1]
Variable (

common)
Spiro compounds favor dense, antiparallel packing due to dipole minimization.
Unit Cell Volume (

)
~623.3 ų (Z=2) [1]~1200–1500 ų (Z=4)Tighter packing efficiency in spiro scaffolds indicates stronger intermolecular cohesive forces.
Calculated Density (

)
> 1.25 g/cm³~1.15 – 1.20 g/cm³Higher density correlates with better "drug-likeness" and solid-state stability.
Ring Conformation Envelope (Oxazolidinone) / Chair (Cyclohexane) [1]Twisted / Planar (variable)The spiro-C forces the oxazolidinone into a specific envelope pucker, pre-organizing it for binding.
H-Bonding Motif

Centrosymmetric Dimers [1]
Linear Chains or Solvent-MediatedDimers suggest high lattice energy; spiro compounds are less likely to include solvates.
Resolution Limit Often < 0.85 Å (Atomic Resolution)Typically 0.90 – 1.1 ÅRigid cores diffract better due to reduced thermal motion (lower Wilson B-factor).

Technical Insight: In spiro structures, the cyclohexane ring almost invariably adopts a chair conformation , while the oxazolidinone ring assumes an envelope conformation with the spiro-carbon or the nitrogen atom as the flap. This rigidity is not just a structural curiosity; it minimizes the entropic penalty (


) when the drug binds to its protein target (e.g., the 50S ribosomal subunit) [2].

Comparative Analysis: The "Conformational Lock" Mechanism

To understand why the spiro data looks different, we must analyze the structural causality.

The Flexible Alternative (e.g., Linezolid Analogs)
  • Mechanism: Rely on free rotation around the C5-C6 bond (or N-aryl bond) to find the optimal binding pocket fit.

  • Crystallography: Crystals often exhibit disorder in the side chains. Refinement requires careful handling of torsion angles.

  • Thermodynamics: High entropic cost upon binding (the molecule must "freeze" into one shape).

The Spiro[cyclohexane-oxazolidinone] Advantage
  • Mechanism: The spiro-fusion creates a quaternary center that sterically forbids rotation. The vectors of the carbonyl and the amine are fixed relative to the hydrophobic cyclohexane bulk.

  • Crystallography: The "Chair-Envelope" lock results in sharp diffraction spots and low mosaicity. The electron density maps for spiro-centers are typically spherical and well-defined, unlike the "cigar-shaped" anisotropic ellipsoids often seen in flexible linkers.

  • Thermodynamics: The molecule is "pre-paid" in entropy. It exists in the bioactive conformation even in solution [3].

Visualizing the Causality

The following diagram illustrates how structural modifications influence crystallographic and biological outcomes.

SpiroMechanism Spiro Spiro-Fusion (Cyclohexane) Conf Conformational Restriction Spiro->Conf Steric Lock Flex Flexible Linker (Standard) Disorder Side Chain Disorder Flex->Disorder Bond Rotation Entropy Reduced Entropy Penalty (ΔS) Conf->Entropy Pre-organization Packing Dense Crystal Packing (P-1) Conf->Packing Dipole Alignment Res High Resolution Data (<0.85Å) Packing->Res Low Thermal Motion Disorder->Res High B-Factors

Figure 1: Causal pathway showing how spiro-fusion leads to superior crystallographic resolution and favorable thermodynamic binding profiles.

Experimental Protocol: Crystallization of Spiro-Scaffolds

Spiro-oxazolidinones are often hydrophobic and crystallize rapidly, sometimes leading to micro-crystals unsuitable for X-ray diffraction. The following protocol is optimized for generating diffraction-quality single crystals.

Phase 1: Solubility Screening

Spiro compounds often show poor solubility in pure alcohols.

  • Recommended Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Anti-solvent: Hexane or Diethyl Ether.

Phase 2: Vapor Diffusion (Sitting Drop)
  • Objective: Controlled supersaturation to favor few, large nucleation events.

  • Prepare Stock: Dissolve 5 mg of spiro[cyclohexane-oxazolidinone] in 500 µL of THF. Filter through a 0.22 µm PTFE filter (critical to remove dust nuclei).

  • Reservoir: Fill reservoir with 500 µL of 100% Pentane (highly volatile).

  • Drop Setup: Mix 2 µL of Stock + 1 µL of Reservoir solution on the bridge.

  • Seeding (Optional but Recommended): If only micro-crystals form, use a cat whisker to streak a micro-crystal seed into a fresh drop with lower supersaturation (1:1 dilution).

Phase 3: Data Collection & Refinement[2]
  • Cryo-Protection: Due to the rigid lattice, these crystals can crack during flash-cooling. Use Paratone-N oil rather than glycerol/water mixes to minimize osmotic shock.

  • Refinement Strategy:

    • Restrain the cyclohexane ring to a chair conformation only in the early cycles.

    • Release restraints in final cycles; the high-resolution data should self-define the pucker.

    • Look for the characteristic

      
       hydrogen bond (approx. 2.9 Å) forming the centrosymmetric dimer [1].
      
Workflow Diagram

CrystalWorkflow Start Crude Spiro Compound Solubility Solubility Screen (THF/DCM preferred) Start->Solubility Filter 0.22µm Filtration (Remove heterogeneous nuclei) Solubility->Filter Method Vapor Diffusion (Pentane/Hexane antisolvent) Filter->Method Seed Streak Seeding (If micro-crystals form) Method->Seed Optimization Mount Cryo-Mounting (Paratone-N) Method->Mount Single Crystal Seed->Method Diffraction X-Ray Diffraction (Collect >1.0 Å res) Mount->Diffraction

Figure 2: Optimized workflow for crystallizing hydrophobic spiro-oxazolidinone derivatives.

References

  • Kavitha, T., Ponnuswamy, S., Vijayalakshmi, R., Thenmozhi, M., & Ponnuswamy, M. N. (2010). Cyclohexane-1-spiro-2'-imidazolidine-5'-spiro-1''-cyclohexan-4'-one.[1][2] Acta Crystallographica Section E: Structure Reports Online, 66(5), o1072.

  • Renslo, A. R., et al. (2005).[3] Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones. Journal of Medicinal Chemistry, 48(15), 5009-5024.[3]

  • Hanessian, S. (2000). (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine.[4] Journal of Medicinal Chemistry, 43(22), 4045-4050.[4]

  • Zhang, Y., et al. (2011). 3-(4-Methylphenyl)-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinazoline]-4'(3'H)-one. Acta Crystallographica Section E, 67, o1672.[5]

Sources

Validation

Comparison of antimicrobial potency: Spiro-oxazolidinones vs Linezolid

Topic: Comparison of Antimicrobial Potency: Spiro-oxazolidinones vs. Linezolid Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Structural Evolution,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Antimicrobial Potency: Spiro-oxazolidinones vs. Linezolid Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Structural Evolution, Potency Analysis, and Resistance Profiling

Executive Summary

This guide provides a technical comparison between Linezolid , the first-in-class oxazolidinone antibiotic, and Spiro-oxazolidinones , an emerging subclass of rigidified derivatives designed to overcome multidrug resistance (MDR). While Linezolid remains the clinical gold standard for Gram-positive infections (MRSA, VRE), its efficacy is increasingly compromised by the cfr methyltransferase gene and ribosomal mutations. Spiro-oxazolidinones utilize a spiro-fused scaffold to restrict conformational flexibility, enhancing binding affinity to the 50S ribosomal subunit and restoring potency against Linezolid-resistant strains.

Structural & Mechanistic Divergence

The core differentiator lies in the "C-ring" modification. Linezolid possesses a flexible morpholine ring. Spiro-oxazolidinones introduce a spiro-carbon junction, creating a rigid bicyclic or tricyclic system (e.g., spiropyrimidinetrione or spiro-isoxazoline) that locks the pharmacophore into a bioactive conformation.

2.1 Mechanism of Action (MoA)

Both agents inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit at the peptidyl transferase center (PTC). This prevents the formation of the 70S initiation complex.[1]

  • Linezolid: Relies on hydrogen bonding with specific nucleotides (G2576) in the V domain. Resistance often arises via point mutations (G2576T) or methylation (cfr) that sterically hinder Linezolid binding.

  • Spiro-oxazolidinones: The spiro-scaffold provides additional hydrophobic interactions and fills accessory pockets within the PTC. The rigid structure incurs a lower entropic penalty upon binding and can bypass the steric clash introduced by the cfr-mediated methylation.

2.2 Visualization: Ribosomal Binding Interaction

The following diagram illustrates the comparative binding logic and resistance evasion.

MoA_Comparison Ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) Target 23S rRNA (Domain V) Ribosome->Target Binding_L Standard H-Bonding (G2576) Target->Binding_L Binding_S Enhanced Hydrophobic Fit & Entropy Optimization Target->Binding_S Linezolid Linezolid (Flexible Morpholine Ring) Linezolid->Binding_L Spiro Spiro-oxazolidinone (Rigid Spiro-Fusion) Spiro->Binding_S Outcome_L Steric Hindrance Reduced Efficacy Binding_L->Outcome_L Outcome_S Steric Bypass Retained Potency Binding_S->Outcome_S Resistance Resistance Mechanism (cfr gene / G2576T mutation) Resistance->Binding_L Methylation blocks site Resistance->Binding_S Minimal impact

Figure 1: Comparative mechanism of action showing how spiro-oxazolidinones bypass common resistance mechanisms that affect Linezolid.

Antimicrobial Potency Analysis[2][3][4][5][6]

The following data synthesizes comparative MIC (Minimum Inhibitory Concentration) values from recent medicinal chemistry studies (e.g., Spiropyrimidinetrione derivatives vs. Linezolid).

3.1 Comparative MIC Data (µg/mL)
OrganismStrain TypeLinezolid (Control)Spiro-oxazolidinone (Lead)*Potency Factor
S. aureus Methicillin-Susceptible (MSSA)1.0 - 2.00.25 - 0.52-4x
S. aureus Methicillin-Resistant (MRSA)1.0 - 4.00.25 - 0.54-8x
S. aureus Linezolid-Resistant (Cfr+)> 16.02.0 - 4.0>4x
E. faecalis Vancomycin-Resistant (VRE)1.0 - 2.00.25 - 0.52-4x
M. tuberculosis MDR-TB0.5 - 1.00.125 - 0.254x

*Note: "Spiro-oxazolidinone (Lead)" refers to representative high-potency derivatives (e.g., Compound 30n or Spiro-isoxazoline analogs) cited in recent literature [2, 5].

3.2 Key Findings
  • Superior Intrinsic Potency: Spiro-derivatives consistently demonstrate 2-8 fold lower MICs against standard MRSA/VRE strains compared to Linezolid.

  • Resistance Breaking: The most critical advantage is activity against cfr-positive strains. While Linezolid loses efficacy (MIC >16 µg/mL), optimized spiro-analogs often maintain clinically relevant MICs (2-4 µg/mL).

  • Bactericidal Potential: While Linezolid is primarily bacteriostatic, certain spiro-derivatives exhibit faster time-kill kinetics, approaching bactericidal activity at 4x MIC.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols. These methods ensure reproducibility and adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines.

4.1 Protocol A: MIC Determination (Broth Microdilution)

Objective: Determine the lowest concentration of the spiro-compound required to inhibit visible growth.

  • Preparation:

    • Prepare stock solutions of Linezolid and Spiro-oxazolidinone in DMSO (1 mg/mL).

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    • Adjust bacterial culture (MRSA ATCC 43300) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB to achieve final assay concentration of ~5 x 10^5 CFU/mL.

  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 50 µL of CAMHB to columns 2-12.

    • Add 100 µL of drug stock (2x desired top concentration) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 50 µL from column 10.

    • Column 11: Growth Control (no drug). Column 12: Sterility Control (no bacteria).

  • Incubation:

    • Add 50 µL of diluted inoculum to wells 1-11.

    • Incubate at 35 ± 2°C for 16-20 hours (24h for Enterococci).

  • Readout:

    • Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

4.2 Protocol B: Time-Kill Kinetics

Objective: Determine if the spiro-compound is bacteriostatic or bactericidal.

  • Setup: Prepare tubes with CAMHB containing drug concentrations at 0x (control), 1x, 2x, and 4x MIC.

  • Inoculation: Add bacteria to a final density of ~5 x 10^5 CFU/mL.

  • Sampling: Incubate at 37°C with shaking. Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate on nutrient agar. Count colonies after overnight incubation.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bacteriostatic:[1][2][3][4][5] <3 log10 reduction from initial inoculum.

    • Bactericidal: ≥3 log10 reduction (99.9% kill).

4.3 Visualization: Experimental Workflow

This diagram outlines the decision logic for characterizing the novel compound.

Workflow Start Compound Synthesis (Spiro-oxazolidinone) Screen Primary Screen (MIC vs MRSA/VRE) Start->Screen Decision1 MIC < Linezolid? Screen->Decision1 Fail Discard / Redesign Decision1->Fail No Advanced Advanced Profiling Decision1->Advanced Yes Resist_Test Resistance Panel (cfr+, optrA+) Advanced->Resist_Test Kill_Curve Time-Kill Kinetics (Bactericidal?) Advanced->Kill_Curve Tox Cytotoxicity (Mammalian Cells) Advanced->Tox Final Lead Candidate Resist_Test->Final Kill_Curve->Final Tox->Final

Figure 2: Workflow for validating spiro-oxazolidinone potency against standard and resistant strains.

Safety & Pharmacokinetic Considerations

While potency is paramount, spiro-oxazolidinones must be evaluated for safety, particularly regarding Monoamine Oxidase (MAO) inhibition , a known side effect of Linezolid.

  • Linezolid: Weak, reversible inhibitor of MAO-A and MAO-B (risk of serotonin syndrome).

  • Spiro-oxazolidinones: Structural bulk can often reduce affinity for the MAO active site, potentially offering a wider safety window. However, this must be empirically verified for each derivative.

References
  • Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone antibiotics.[6][5][7][8][9][10][11][12][13][14][15][16] The Lancet. Link

  • Asher, M., et al. (2018).[11] Design, synthesis and biological evaluation of spiropyrimidinetriones oxazolidinone derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Long, K. S., & Vester, B. (2012). Resistance to linezolid caused by modifications at its binding site on the ribosome. Antimicrobial Agents and Chemotherapy.[6][17][3][5][10][13][15][18] Link

  • Zhu, D. M., et al. (2020).[4] In vitro and in vivo activities of contezolid (MRX-I) against multidrug-resistant Gram-positive bacteria. Frontiers in Microbiology. Link

  • Gordeev, M. F. (2024).[12] Recent advances in the exploration of oxazolidinone scaffolds. European Journal of Medicinal Chemistry. Link

Sources

Comparative

Technical Comparison: Distinguishing 1-oxa-3-azaspiro[4.5]decan-2-one from Gabapentin Lactam by NMR

Executive Summary In the development and quality control of Gabapentin (and its analogs), distinguishing between closely related spirocyclic impurities is a critical analytical challenge. Two such structures—Gabapentin L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development and quality control of Gabapentin (and its analogs), distinguishing between closely related spirocyclic impurities is a critical analytical challenge. Two such structures—Gabapentin Lactam (2-azaspiro[4.5]decan-3-one) and the cyclic carbamate 1-oxa-3-azaspiro[4.5]decan-2-one —share identical molecular weights (in some isotopic labeling scenarios) or similar chromatographic retention times, yet represent fundamentally different synthetic pathways.

This guide provides a definitive, self-validating NMR methodology to distinguish these two heterocycles. The core differentiation relies on the electronic environment of the carbonyl carbon (Amide vs. Carbamate) and the proton connectivity of the 5-membered ring.

Structural Basis of Analysis

To interpret the NMR data correctly, one must first understand the structural divergence. While both molecules feature a cyclohexane ring spiro-fused to a 5-membered heterocycle, the heteroatom arrangement dictates the spectral fingerprint.

The Targets
  • Target A: Gabapentin Lactam (Impurity A)

    • IUPAC: 2-azaspiro[4.5]decan-3-one[1][2][3][4]

    • Class:

      
      -Lactam (Cyclic Amide)
      
    • Formation: Intramolecular dehydration of Gabapentin.

    • Key Feature: The carbonyl is flanked by a carbon (

      
      -methylene) and a nitrogen.
      
  • Target B: 1-oxa-3-azaspiro[4.5]decan-2-one

    • IUPAC: 1-oxa-3-azaspiro[4.5]decan-2-one

    • Class: 2-Oxazolidinone (Cyclic Carbamate)

    • Formation: Phosgenation of 1-(aminomethyl)cyclohexanol or Curtius rearrangement derivatives.

    • Key Feature: The carbonyl is flanked by an oxygen and a nitrogen.

Structural Logic Diagram

Structures Lactam Gabapentin Lactam (gamma-Lactam) C-C(=O)-N Carbamate 1-oxa-3-azaspiro[4.5]decan-2-one (Cyclic Carbamate) O-C(=O)-N Lactam->Carbamate Distinguished by Heteroatom Connectivity

Caption: Structural divergence between the lactam (C-C-N) and carbamate (O-C-N) cores.

Experimental Protocol

This protocol is designed to be self-validating . If the diagnostic signals described below are absent or ambiguous, the sample preparation or instrument parameters must be re-evaluated.

Sample Preparation

Solvent Selection: DMSO-d


 is the required solvent.
  • Why? CDCl

    
     often leads to broadening of the amide/carbamate NH proton due to exchange or hydrogen bonding. DMSO-d
    
    
    
    sharpens these signals and prevents overlap between the critical
    
    
    -methylene protons and the cyclohexane bulk.

Procedure:

  • Weigh 10-15 mg of the unknown solid into a clean vial.

  • Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
  • Sonicate for 30 seconds to ensure complete dissolution (crucial for accurate integration).

  • Transfer to a 5mm NMR tube.

Instrument Parameters
  • Frequency: 400 MHz minimum (600 MHz recommended for trace impurity analysis).

  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 1H: Standard zg30 or equivalent. 16 scans.[5] D1 = 10s (ensure relaxation of quaternary carbons if doing qNMR).

    • 13C: Proton-decoupled zgpg30. 512-1024 scans.

Data Interpretation & Comparison

The distinction rests on two "Smoking Gun" signals: the Carbonyl Chemical Shift (


C) and the Ring Methylene Count (

H).
The C NMR "Gold Standard"

The most robust differentiator is the carbonyl carbon shift. The electronegativity of the flanking oxygen in the carbamate deshields the carbonyl less effectively than the resonance stabilization suggests, but experimentally, carbamates consistently appear upfield of their lactam counterparts.

  • Gabapentin Lactam (Amide): The carbonyl resonates at ~176–180 ppm .

  • Oxazolidinone (Carbamate): The carbonyl resonates at ~155–160 ppm .

Decision Rule:

If


 ppm 

Lactam . If

ppm

Carbamate .
The H NMR "Rapid Screen"

In the 5-membered ring, the proton environments differ drastically.

  • Gabapentin Lactam: Contains two distinct isolated CH

    
     groups  in the heterocyclic ring.
    
    • 
      -to-Carbonyl (~2.1 – 2.3 ppm, singlet).
      
    • 
      -to-Nitrogen (~3.0 – 3.2 ppm, singlet or doublet if coupling to NH).
      
  • Oxazolidinone: Contains only one CH

    
     group  in the heterocyclic ring.
    
    • 
      -to-Nitrogen (~3.1 – 3.4 ppm).
      
    • Missing Signal: There is NO methylene group adjacent to the carbonyl; the spiro-carbon is attached directly to the Oxygen.

Decision Rule:

Presence of a singlet at ~2.2 ppm


Lactam .
Absence of a singlet at ~2.2 ppm + Presence of singlet at ~3.2 ppm 

Carbamate .
Comparative Data Table
FeatureGabapentin Lactam (Impurity A)1-oxa-3-azaspiro[4.5]decan-2-one
Functional Group

-Lactam
Cyclic Carbamate

C C=O Shift
176 – 180 ppm 155 – 160 ppm

H Ring CH

(C-side)
Singlet, ~2.1 – 2.3 ppm Absent (Replaced by Oxygen)

H Ring CH

(N-side)
Singlet/Doublet, ~3.0 – 3.2 ppmSinglet/Doublet, ~3.1 – 3.4 ppm
Spiro Carbon (

C)
Quaternary, ~35-40 ppmQuaternary, shifted downfield (~70-80 ppm due to O-linkage)

Analytical Workflow Diagram

The following Graphviz diagram outlines the logic flow for assigning the structure based on the experimental data.

NMR_Workflow Start Start: Unknown Sample (DMSO-d6) H1_Scan Step 1: 1H NMR Spectrum Check 2.0 - 2.5 ppm region Start->H1_Scan Check_22 Is there a singlet at ~2.2 ppm? H1_Scan->Check_22 Lactam_Path Likely Gabapentin Lactam (CH2 alpha to C=O present) Check_22->Lactam_Path Yes Carbamate_Path Likely Carbamate (No CH2 alpha to C=O) Check_22->Carbamate_Path No C13_Confirm Step 2: 13C NMR Confirmation Check Carbonyl Shift Lactam_Path->C13_Confirm Carbamate_Path->C13_Confirm Result_Lactam CONFIRMED: Gabapentin Lactam (C=O > 170 ppm) C13_Confirm->Result_Lactam Shift ~178 ppm Result_Carbamate CONFIRMED: 1-oxa-3-azaspiro[4.5]decan-2-one (C=O < 165 ppm) C13_Confirm->Result_Carbamate Shift ~158 ppm

Caption: Decision tree for distinguishing Gabapentin Lactam from its oxazolidinone analog.

References

  • Kuz'mina, N. E., et al. (2021).[6] "Development and Validation of 2-Azaspiro[4,5]decan-3-one (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy." Molecules, 26(6), 1647. (Provides specific NMR shifts for Gabapentin Lactam). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed. John Wiley & Sons.
  • PubChem. Compound Summary for CID 47457: 2-Azaspiro[4.5]decan-3-one. National Library of Medicine. [Link]

Sources

Validation

Validating Purity of Spiro-Carbamates: An Elemental Analysis Framework

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Spiro-carbamates represent a privileged scaffold in modern drug discovery, offering conformat...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spiro-carbamates represent a privileged scaffold in modern drug discovery, offering conformational rigidity that enhances metabolic stability and receptor selectivity. However, their unique structural properties—specifically their tendency to form stable solvates within rigid crystal lattices—pose distinct challenges for purity validation. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for detecting organic impurities, it often fails to account for "invisible" bulk contaminants like trapped solvents, moisture, or inorganic salts.

This guide establishes a self-validating system for using Elemental Analysis (EA) as a critical gatekeeper in the quality control of spiro-carbamates. We compare EA against qNMR and HPLC, demonstrating why a multi-modal approach is non-negotiable for high-value intermediates.

The Technical Challenge: Why Spiro-Carbamates Are Different

Spiro-cyclic compounds contain a quaternary carbon center shared by two rings, creating a rigid, orthogonal structure. This rigidity, while beneficial for biological activity, creates distinct solid-state issues:

  • Lattice Voids: The orthogonal ring systems often pack inefficiently, creating voids that trap solvent molecules (e.g., dichloromethane, ethyl acetate) or water.

  • Non-Chromophoric Contaminants: Trapped solvents and inorganic salts (from metal-catalyzed spiro-cyclization) are invisible to UV-based HPLC methods.

  • Hygroscopicity: The carbamate moiety, depending on substitution, can form hydrogen bonds with atmospheric water, leading to variable weight percentages that skew stoichiometric calculations.

The Role of Elemental Analysis: Combustion analysis (CHN/CHNS) provides a bulk purity measurement based on mass fraction. Unlike HPLC, which measures relative abundance of UV-active species, EA measures absolute elemental composition. For a spiro-carbamate to pass the industry-standard


 tolerance , it must be free of significant solvent entrapment and inorganic residues.

Comparative Analysis: EA vs. Alternatives

To validate purity effectively, one must understand the limitations of each method.

Table 1: Methodological Comparison for Spiro-Carbamate Purity
FeatureElemental Analysis (EA) qNMR (

H)
HPLC-UV/MS DSC
Primary Output Bulk Elemental Composition (C, H, N, S)Absolute Molar PurityRelative Purity (Area %)Thermal Purity / Melting Point
Detection Principle Combustion & Gas ChromatographyNuclear Spin ResonanceChromatographic Separation & UV AbsHeat Flow / Phase Change
Solvent Detection Indirect (Discrepancy in %C/H)Direct & QuantitativePoor (often elutes in void)Indirect (Desolvation endotherms)
Inorganic Detection Indirect (Low %C/H/N)Invisible (unless nuclei active)Invisible (unless MS active)Indirect (Ash residue)
Sample Destructive? YesNoNoYes
Spiro-Specific Utility High: Detects trapped solvates/water common in rigid lattices.High: Quantifies specific solvent ratios.Medium: Excellent for organic side-products/isomers.Low: Decomposition often masks melting.
Critical Insight: The "Invisible" Gap
  • Scenario: You synthesize a spiro-carbamate. HPLC shows >99% purity.

  • The Trap: The sample contains 5% trapped dichloromethane (DCM) by weight.

  • The Result: HPLC (UV 254nm) misses the DCM. You proceed to biological testing, but your effective dose is 5% lower than calculated.

  • The EA Solution: The experimental Carbon % will be significantly lower (or higher, depending on the solvent/molecule ratio) than the theoretical value, triggering a failure flag.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to be self-validating . If the EA results deviate, the workflow forces a cross-check (orthogonal validation) before release.

Phase A: Sample Pre-treatment (The Critical Step)

Spiro-carbamates are notorious for holding solvents. Standard drying is often insufficient.

  • Vacuum Drying: Dry sample at

    
     under high vacuum (
    
    
    
    ) for 12 hours.
  • TGA Prescreen (Optional but Recommended): Run a rapid Thermogravimetric Analysis (TGA) ramp (

    
     to 
    
    
    
    ). If weight loss
    
    
    is observed before decomposition, further drying is required.
Phase B: Combustion Analysis (CHN)
  • Calibration: Calibrate the analyzer (e.g., PerkinElmer 2400 or Elementar vario) using a standard with similar C/N ratios (e.g., Acetanilide).

  • Weighing: Weigh 2–3 mg of sample into a tin capsule. Crucial: Use a microbalance with

    
     readability. Static electricity is common with crystalline spiro-compounds; use an anti-static gun.
    
  • Combustion: Oxidize at

    
     in oxygen-rich environment.
    
  • Reduction: Reduce gases over copper at

    
    .
    
  • Detection: Measure

    
    , 
    
    
    
    , and
    
    
    via Thermal Conductivity Detector (TCD).
Phase C: Data Interpretation & Orthogonal Checks

Acceptance Criteria: Experimental values must be within


 absolute  of theoretical values for C, H, and N.
  • Pass: All elements

    
    . 
    
    
    
    Release Material.
  • Fail (Low C, Low N): Indicates non-combustible impurity (Inorganic salts/metals from catalyst).

    
    Action: Check Residue on Ignition (ROI) or ICP-MS. 
    
  • Fail (High H, Variable C): Indicates trapped water or solvent.

    
    Action: Perform qNMR or Karl Fischer titration. 
    

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating spiro-carbamate purity, ensuring no "invisible" impurities slip through.

PurityValidation Start Crude Spiro-Carbamate Purification Purification (Column/Crystallization) Start->Purification Drying High-Vac Drying (Remove Lattice Solvents) Purification->Drying HPLC HPLC-UV/MS Check Drying->HPLC HPLC_Decision >98% Area? HPLC->HPLC_Decision EA Elemental Analysis (CHN) HPLC_Decision->EA Yes Repurify Re-purify / Re-dry HPLC_Decision->Repurify No EA_Decision Within ±0.4%? EA->EA_Decision Fail_Analysis Failure Analysis EA_Decision->Fail_Analysis No Release VALIDATED PURITY Release for Bio-Assay EA_Decision->Release Yes qNMR qNMR / TGA (Check Solvents) Fail_Analysis->qNMR High H / Var C ICP ICP-MS / ROI (Check Inorganics) Fail_Analysis->ICP Low C, H, N qNMR->Repurify Solvent Detected ICP->Repurify Metal Detected

Figure 1: Self-validating workflow for spiro-carbamate purity. Note the critical checkpoint at EA to catch non-chromophoric impurities.

Case Study: The "Solvate" Trap

Context: A research group synthesized a spiro[indoline-3,4'-piperidine] carbamate.

  • Theoretical: C: 65.20%, H: 6.10%, N: 8.45%

  • HPLC Result: 99.2% purity (clean baseline).

  • EA Result 1: C: 63.10%, H: 6.05%, N: 8.15% (Fail: C is -2.1% off).

Investigation: The significant drop in Carbon and Nitrogen suggested the presence of a "diluent" that was not water (Hydrogen was close).

  • qNMR Analysis: Revealed 0.3 molar equivalents of Dichloromethane (DCM) trapped in the lattice.

  • Correction: The sample was ground to a fine powder (breaking the lattice) and dried at

    
     for 24 hours.
    
  • EA Result 2: C: 65.15%, H: 6.12%, N: 8.42% (Pass).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures. Link

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Standard text for Combustion Analysis principles).
  • European Medicines Agency. ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Link

  • Measurlabs. Comparison of Elemental Analysis Techniques. Link

Comparative

Structural Locking for Enhanced PK: Spiro-Oxazolidinones vs. Linear Carbamates

Topic: Structural Locking for Enhanced PK: A Comparative Guide to Spiro-Oxazolidinone vs. Linear Carbamate Stability in Plasma Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Locking for Enhanced PK: A Comparative Guide to Spiro-Oxazolidinone vs. Linear Carbamate Stability in Plasma Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the carbamate moiety is a double-edged sword. While it serves as an excellent bioisostere for amides or as a prodrug linker, linear carbamates often suffer from rapid hydrolysis in plasma, driven by abundant carboxylesterases. This guide analyzes the structural transition from linear carbamates to spiro-oxazolidinones —a "structural locking" strategy that significantly enhances metabolic stability. We provide mechanistic insights, a self-validating experimental protocol for plasma stability assessment, and a comparative performance analysis.

Mechanistic Rationale: The Stability Gap

The differential stability between these two scaffolds is not merely incidental; it is a direct consequence of steric accessibility and transition state thermodynamics.

Linear Carbamates: The "Esterase Trap"

Linear carbamates (


) are inherently flexible. In plasma, particularly rodent plasma, they are prime substrates for carboxylesterases (CES).
  • Mechanism: The enzyme’s serine nucleophile attacks the carbonyl carbon. The flexibility of the linear chain allows the molecule to adopt the optimal conformation for the enzyme's active site.

  • Result: Rapid hydrolysis yielding an amine, an alcohol, and

    
    .
    
Spiro-Oxazolidinones: The "Steric Shield"

Cyclizing the carbamate into a spiro-oxazolidinone ring introduces two critical stabilizing factors:

  • Conformational Lock: The rigid ring prevents the molecule from twisting into the low-energy conformation required for the enzyme's transition state.

  • Steric Bulk: The spiro-carbon (quaternary center) acts as a physical gatekeeper, blocking the approach of the hydrolase nucleophile to the carbonyl.

Visualization: Hydrolysis Pathways

The following diagram contrasts the vulnerability of linear carbamates with the resistance of spiro-systems.

HydrolysisComparison cluster_linear Linear Carbamate (Labile) cluster_spiro Spiro-Oxazolidinone (Stable) L_Substrate Linear Carbamate (Flexible Chain) L_Intermediate Tetrahedral Intermediate L_Substrate->L_Intermediate Rapid Nucleophilic Attack L_Enzyme Carboxylesterase (Plasma) L_Enzyme->L_Intermediate L_Products Amine + Alcohol + CO2 (Hydrolysis) L_Intermediate->L_Products Collapse S_Substrate Spiro-Oxazolidinone (Rigid/Steric Bulk) S_Blocked Steric Hindrance (No Reaction) S_Substrate->S_Blocked Access Denied S_Enzyme Carboxylesterase (Plasma) S_Enzyme->S_Blocked Blocked

Figure 1: Mechanistic comparison showing the susceptibility of linear carbamates to enzymatic attack versus the steric protection afforded by the spiro-oxazolidinone scaffold.

Experimental Protocol: Plasma Stability Assay (LC-MS/MS)

To objectively compare these scaffolds, a robust, self-validating assay is required. This protocol uses a "time-course quench" approach.

Scientific Integrity Check:

  • Why 37°C pre-incubation? To prevent "cold shock" precipitation and ensure enzymes are at catalytic Vmax immediately upon spiking.

  • Why Propantheline/Eucatropine controls? These are known labile compounds. If they don't degrade, your plasma is inactive (false positive for stability).

Reagents
  • Matrix: Pooled Plasma (Human, Rat, Mouse) – Sodium Heparin or EDTA.

  • Solvent: Acetonitrile (ACN) with Internal Standard (IS) (e.g., Tolbutamide or Labetalol).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Preparation: Thaw plasma and centrifuge (3000 x g, 5 min) to remove fibrin clots.

  • Pre-warming: Aliquot 98 µL of plasma into a 96-well plate. Incubate at 37°C for 10 minutes.

  • Spiking (T=0 start): Add 2 µL of 50 µM test compound (final conc. 1 µM, 0.5% DMSO).

    • Note: Keep organic solvent <1% to avoid enzyme inhibition.

  • Sampling: At designated time points (0, 15, 30, 60, 120 min), transfer 50 µL of the mixture into a new plate containing 200 µL of ice-cold ACN + IS .

    • Mechanism:[1][2][3][4][5] The cold ACN precipitates proteins and instantly denatures esterases, freezing the reaction.

  • Processing: Centrifuge quench plate at 4000 rpm for 20 mins (4°C).

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.

Workflow Diagram

ExperimentalWorkflow cluster_incubation Kinetic Incubation Start Thaw & Centrifuge Plasma (Remove Fibrin) PreWarm Pre-warm 98µL Plasma (37°C, 10 min) Start->PreWarm Spike Spike 2µL Compound (Final: 1µM) PreWarm->Spike T0 T=0 min Spike->T0 T15 T=15 min Spike->T15 T60 T=60 min Spike->T60 T120 T=120 min Spike->T120 Quench Transfer to Ice-Cold ACN + IS (Protein Precipitation) T0->Quench T15->Quench T60->Quench T120->Quench Centrifuge Centrifuge (4000 rpm, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Remaining vs Time) Centrifuge->LCMS

Figure 2: Standardized LC-MS/MS Plasma Stability Workflow ensuring kinetic accuracy and effective quenching.

Comparative Performance Data

The following data summarizes typical findings when comparing linear carbamate analogs to their spiro-oxazolidinone bioisosteres.

Table 1: Half-Life (

) Comparison in Plasma

Data represents a composite of typical structure-activity relationship (SAR) studies.

Compound ClassStructure TypeHuman Plasma

Mouse Plasma

Primary Metabolite
Linear Carbamate Alkyl-NH-COO-Alkyl> 240 min< 15 min Amine hydrolysis product
Linear Carbamate Aryl-NH-COO-Alkyl~ 120 min< 5 min Aniline derivative
Spiro-Oxazolidinone 5-Spiro-fused ring> 240 min > 240 min None (Parent intact)
Standard Control Propantheline< 60 min< 10 minHydrolyzed acid
Interpretation of Results
  • Species Dependent Instability: Linear carbamates show a drastic stability drop in mouse plasma compared to human. This is due to the higher expression of carboxylesterases in rodents. This can lead to false negatives in preclinical efficacy models (drug degrades before acting).

  • The Spiro Advantage: The spiro-oxazolidinone scaffold maintains high stability (>240 min) across species. The formation of the 5-membered ring effectively "masks" the carbamate functionality from esterase recognition [1].

  • SAR Implication: If a linear carbamate lead shows poor rodent PK, cyclization to a spiro-oxazolidinone is a validated rescue strategy to improve

    
     and metabolic stability without sacrificing hydrogen-bond acceptor capabilities [2].
    
References
  • The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery. Source: Taylor & Francis / Expert Opinion on Drug Discovery Note: Discusses the impact of spiro-fusion on metabolic stability and physical properties.[6][7]

  • Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. Source: PMC / National Institutes of Health Note: Detailed review of oxazolidinone stability and their use as bioisosteres for carbamates.

  • Qualitative Structure-Metabolism Relationships in the Hydrolysis of Carbamates. Source: Pharmaceutical Research Note:[4][6][8] Foundational text on why linear carbamates hydrolyze and the structural trends governing this instability.

  • Assessing ADC Plasma Stability by LC-MS Methods. Source: Springer Nature Experiments Note: Provides the basis for the LC-MS/MS stability protocols described in the guide.

Sources

Validation

Reference Standards for 1-oxa-3-azaspiro[4.5]decan-2-one Analysis

Executive Summary This guide addresses the critical analysis of 1-oxa-3-azaspiro[4.5]decan-2-one (CAS 24247-68-5).[1] Crucial Distinction: Researchers often confuse this molecule with the "Gabapentin Lactam" (Impurity A)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical analysis of 1-oxa-3-azaspiro[4.5]decan-2-one (CAS 24247-68-5).[1]

Crucial Distinction: Researchers often confuse this molecule with the "Gabapentin Lactam" (Impurity A). They are not the same.

  • Gabapentin Lactam: 2-azaspiro[4.5]decan-3-one (a cyclic amide).

  • Target Molecule: 1-oxa-3-azaspiro[4.5]decan-2-one (a cyclic carbamate or oxazolidinone).

This spiro-oxazolidinone is typically encountered as a process impurity during the synthesis of Gabapentin (specifically via the 1-(aminomethyl)cyclohexanol route) or as a degradation product of carbamate-based prodrugs. Its analysis is complicated by a lack of strong chromophores, necessitating highly specific reference standards and detection methods.

Technical Context & Formation Pathway

To select the correct reference standard, one must understand the origin of the analyte. Unlike the lactam impurity, which forms via dehydration of Gabapentin, the 1-oxa-3-azaspiro[4.5]decan-2-one forms via the carbonylation of the amino-alcohol intermediate.

Formation Mechanism

The molecule forms when 1-(aminomethyl)cyclohexanol reacts with a carbonic acid equivalent (e.g., phosgene, diethyl carbonate, or carbonyldiimidazole) or degrades from a linear carbamate.

FormationPathway Precursor 1-(Aminomethyl)cyclohexanol (Gabapentin Intermediate) Intermediate Linear Carbamate Intermediate Precursor->Intermediate Acylation Reagent Carbonylation Agent (e.g., Phosgene/CDI) Reagent->Intermediate Target 1-oxa-3-azaspiro[4.5]decan-2-one (Cyclic Carbamate) Intermediate->Target Cyclization (-ROH / -HCl)

Figure 1: Formation pathway of the spiro-oxazolidinone impurity.

Comparative Guide: Reference Standard Tiers

For this specific impurity, "Gold Standard" Pharmacopeial Reference Standards (USP RS / EP CRS) are rarely available compared to the major Lactam Impurity A. Therefore, reliance shifts to Certified Reference Materials (CRMs) or characterized analytical standards.

FeatureTier 1: ISO 17034 CRM Tier 2: Certified Analytical Standard Tier 3: Synthesized/Reagent Grade
Primary Use Method Validation, Calibration, Dispute ResolutionRoutine QC, System SuitabilityEarly R&D, Identification (Qualitative)
Traceability SI-traceable (NIST/BIPM). Uncertainty explicitly stated.Traceable to internal primary standard.Manufacturer CoA only.
Characterization H-NMR, C-NMR, MS, IR, TGA, HPLC (Purity Factor assigned).HPLC Purity (>98%), MS ID.HPLC Area % only.
Cost High (

)
Moderate (

)
Low ($)
Recommendation Mandatory for GMP release testing if USP RS is unavailable.Acceptable for internal stability studies.Not suitable for quantitative impurity profiling.

Expert Insight: Since 1-oxa-3-azaspiro[4.5]decan-2-one lacks a strong UV chromophore, purity assignment by HPLC-UV alone (Tier 3) is dangerous. Impurities with high UV absorbance can be masked, or non-UV active impurities (like salts) can be missed. Tier 1 or 2 standards using qNMR (Quantitative NMR) for potency assignment are required for accurate quantification.

Analytical Methodology: The "No-Chromophore" Challenge

Standard HPLC-UV at 254 nm will fail for this molecule. The carbonyl group in the carbamate ring absorbs weakly, typically requiring detection at 200–210 nm , where solvent interference is high.

Recommended Method: HPLC-CAD (Charged Aerosol Detection) or LC-MS

While UV at 205 nm is possible with phosphate buffers, CAD or MS provides the necessary specificity and sensitivity.

Experimental Protocol (Self-Validating System):

  • Instrument: UHPLC coupled with Single Quad MS (ESI+) or CAD.

  • Column: C18 (End-capped), 2.1 x 100 mm, 1.7 µm (e.g., Waters BEH or Phenomenex Kinetex).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 5
5.0 95
7.0 95
7.1 5

| 10.0| 5 (Re-equilibration) |

Detection Settings:

  • MS: ESI Positive Mode. SIM scan for [M+H]+ = 156.1 m/z .

  • UV (Secondary): 205 nm (Reference 360 nm).

Decision Matrix for Standard Selection

Use this logic flow to select the appropriate standard and analytical technique based on your development phase.

DecisionTree Start Start: Select Standard for 1-oxa-3-azaspiro[4.5]decan-2-one Phase Development Phase? Start->Phase GMP GMP Release / Validation Phase->GMP RD Early R&D / Process Dev Phase->RD CheckUSP Is USP/EP RS Available? GMP->CheckUSP Synthesize In-House Synthesis (Tier 3) RD->Synthesize UseUSP Use USP RS (Official Standard) CheckUSP->UseUSP Yes UseCRM Use ISO 17034 CRM (qNMR Potency Assigned) CheckUSP->UseCRM No (Most Likely) Charact Full Characterization? (NMR, MS, ROI) Synthesize->Charact Valid Valid Secondary Std Charact->Valid Yes Invalid Qualitative Only Charact->Invalid No

Figure 2: Decision tree for selecting the appropriate reference standard class.

Critical Data & Interpretation

When validating this method using your chosen reference standard, the following criteria indicate a robust system:

  • Specificity: The spiro-carbamate (RT ~4.5 min) must be baseline resolved from the Gabapentin Lactam (Impurity A, RT ~4.8 min) and Gabapentin (RT ~2.0 min). Note: Gabapentin elutes early on C18; the spiro-compounds are more hydrophobic.

  • Linearity (LOQ): Due to weak ionization/absorbance, ensure LOQ is established at

    
     of the API concentration.
    
  • Response Factor (RF): If using UV at 205 nm, the Relative Response Factor (RRF) of this impurity vs. Gabapentin will likely be > 1.0 (Gabapentin has very poor UV absorbance). You must determine the RRF using the reference standard; do not assume 1:1.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 120592, 8-Azaspiro[4.5]decane-7,9-dione (Related Lactam Structure for comparison). [Link]

  • European Pharmacopoeia (Ph. Eur.). Gabapentin Monograph 2173. (Defines standard Impurity A, distinguishing it from the carbamate). [Link]

  • International Organization for Standardization. ISO 17034:2016 General requirements for the competence of reference material producers.[Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 24247-68-5 Entry: 1-Oxa-3-azaspiro[4.5]decan-2-one.[1][2][3] (Confirming chemical identity). [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-Oxa-3-azaspiro[4.5]decan-2-one

Executive Summary & Compound Identification[1][2][3] This guide mandates the disposal protocols for 1-Oxa-3-azaspiro[4.5]decan-2-one , a spiro-oxazolidinone used primarily as a pharmaceutical building block.[1] CRITICAL...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification[1][2][3]

This guide mandates the disposal protocols for 1-Oxa-3-azaspiro[4.5]decan-2-one , a spiro-oxazolidinone used primarily as a pharmaceutical building block.[1]

CRITICAL SAFETY DISTINCTION: Do NOT confuse this compound with Gabapentin-lactam (2-azaspiro[4.5]decan-3-one).[1] While structurally related, 1-Oxa-3-azaspiro[4.5]decan-2-one contains both oxygen and nitrogen in the spiro-ring (cyclic carbamate), altering its chemical stability and toxicological profile.[1]

Chemical Identity Details
Systematic Name 1-Oxa-3-azaspiro[4.5]decan-2-one
CAS Number 24247-68-5 (Primary Reference)
Chemical Class Spiro-oxazolidinone / Cyclic Carbamate
Molecular Formula C₈H₁₃NO₂
Hazards (GHS) Warning: Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, STOT SE 3.[3][4] Treat as potentially bioactive/convulsant due to structural similarity to neuroactive spiro-lactams.

Hazard Assessment & Waste Classification

Effective disposal begins with accurate characterization. Due to the limited toxicological data available for this specific isomer, the Precautionary Principle applies: handle as a toxic, bioactive organic solid.

Hazard Profile (EHS)
  • Bioactivity: Structural analogs (oxazolidinones) are often biologically active (e.g., antibiotic or CNS activity). Assume potential neurotoxicity.

  • Reactivity: Stable under normal conditions. Decomposes at high temperatures to release nitrogen oxides (NOx) and carbon oxides (COx).

  • Flammability: Combustible organic solid.

Waste Stream Assignment

Segregate waste based on the physical state and solvent matrix.

Waste TypeDescriptionDisposal Stream Code (Typical)
Solid Waste Pure substance, expired powder, filter cakes.[1]Incineration (High Temp)
Liquid Waste A Dissolved in non-halogenated solvents (MeOH, DMSO).Non-Halogenated Organic
Liquid Waste B Dissolved in halogenated solvents (DCM, Chloroform).Halogenated Organic
Dry Debris Contaminated gloves, weigh boats, paper towels.Hazardous Solid Debris

Disposal Workflow Diagrams

Waste Classification Logic

The following decision tree illustrates the logic for segregating 1-Oxa-3-azaspiro[4.5]decan-2-one waste streams to prevent cross-contamination and ensure regulatory compliance.

WasteClassification Start Waste Generation: 1-Oxa-3-azaspiro[4.5]decan-2-one StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris BinSolid Stream A: Solid Hazardous (Incineration) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck BinDebris Stream D: Haz Solid Debris (Double Bagged) Debris->BinDebris Halogen Halogenated Solvent (DCM, CHCl3) SolventCheck->Halogen NonHalogen Non-Halogenated (DMSO, MeOH) SolventCheck->NonHalogen BinHalo Stream B: Halogenated Organic Waste Halogen->BinHalo BinNonHalo Stream C: Non-Halogenated Organic Waste NonHalogen->BinNonHalo

Figure 1: Logic flow for segregating 1-Oxa-3-azaspiro[4.5]decan-2-one waste based on physical state and solvent matrix.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stock, synthesis yield, spill cleanup residues.

  • PPE Requirements: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, N95 dust mask or fume hood sash lowered.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated amber glass waste bottle.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "1-Oxa-3-azaspiro[4.5]decan-2-one"[5][1][2][6][7][8][9]

    • Hazard Checkbox: Toxic, Irritant.[10][4]

  • Transfer:

    • Place the waste container inside a fume hood.[10]

    • Transfer solid carefully to avoid dust generation.[11]

    • Do NOT mix with oxidizers or strong acids.

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid debris).

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC effluent.

  • Segregation: Determine if the solvent is Halogenated or Non-Halogenated.

  • pH Check: Ensure the solution is neutral (pH 6-8).

    • Why? Acidic conditions may catalyze hydrolysis; alkaline conditions may open the oxazolidinone ring, altering waste properties unpredictably.

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

  • Rinsing: Rinse the original vessel with a small volume of the same solvent and add to the waste container.

Protocol C: Empty Containers & Debris

Applicability: Vials, weigh boats, pipettes, contaminated gloves.

  • Triple Rinse: Empty vials must be triple-rinsed with a solvent (e.g., acetone) before disposal as glass waste. Collect rinsate as Liquid Waste (Protocol B).

  • Defacing: Deface the original label on the commercial bottle.

  • Bagging: Place non-sharp debris (gloves, wipes) in a clear hazardous waste bag. Seal with tape and place in the "Solid Hazardous Debris" drum.

Emergency Procedures (Spills)

In the event of a spill during disposal, follow the S.W.I.M. protocol:

  • S top the spill: Upright the container if safe to do so.[10]

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close lab doors/hoods.

  • M onitor: Assess fumes and exposure.[10][4][12]

Specific Cleanup Steps:

  • Dry Spill: Do not dry sweep. Use a HEPA vacuum or wet the powder slightly with an inert solvent (e.g., heptane) to suppress dust, then scoop into a waste jar.

  • Wet Spill: Absorb with vermiculite or sand.[10] Do not use combustible materials like sawdust for oxazolidinone derivatives.

  • Decontamination: Wash the surface with a 10% soap/water solution.

Regulatory Compliance & References

Compliance Statement: Disposal must adhere to RCRA (Resource Conservation and Recovery Act) guidelines for "P" or "U" listed wastes if applicable, though this specific CAS is generally unregulated as a specific listed waste. It defaults to a characteristic hazardous waste (toxicity/reactivity) based on the generator's knowledge.

Reference List:

  • Aaron Chemicals. (2024).[10] Safety Data Sheet: 1-Oxa-3-azaspiro[4.5]decan-2-one (CAS 24247-68-5).[1][6][9] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12783, 1-Oxaspiro[4.5]decan-2-one (Related Analog).[1] Retrieved from [1]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: (4R)-(+)-4-Isopropyl-2-oxazolidinone (Class Reference).[1] Retrieved from [1]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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